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5-methyl-Furo[3,2-c]pyridin-4(5H)-one Documentation Hub

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  • Product: 5-methyl-Furo[3,2-c]pyridin-4(5H)-one
  • CAS: 63618-56-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Furo[3,2-c]pyridine Core Furo[3,2-c]pyridines are a class of bicyclic heteroaromatic compounds that have garn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Furo[3,2-c]pyridine Core

Furo[3,2-c]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in the scientific community. The fusion of a furan ring, an electron-rich aromatic system, with a pyridine ring, an electron-deficient system, creates a unique electronic and structural landscape. This arrangement allows for diverse chemical modifications and interactions with biological targets.

Derivatives of the furo[3,2-c]pyridine scaffold have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors and anticancer agents.[1] The strategic placement of substituents on this core structure can significantly influence its pharmacological profile. The introduction of a methyl group at the 5-position, leading to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, is a key modification that can impact the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.

Physicochemical Properties and Characterization

While specific experimental data for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is not extensively documented, we can predict its key properties based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
CAS Number Not currently assigned or publicly available.Comprehensive database search
Molecular Formula C₈H₇NO₂Based on chemical structure
Molecular Weight 149.15 g/mol Calculated from molecular formula
Physical State Likely a solid at room temperature.Analogy to similar heterocyclic compounds[2]
Solubility Expected to have moderate solubility in organic solvents like DMSO and methanol.General characteristics of N-heterocycles
Spectroscopic Data ¹H NMR: Expect characteristic signals for the methyl group, and protons on the furan and pyridine rings. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen atoms. ¹³C NMR: Expect distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the fused ring system. Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 149.15.Predicted based on standard spectroscopic principles[3][4]

Synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: A Proposed Pathway

A definitive synthetic protocol for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is not readily found in the current literature. However, based on established synthetic methodologies for related furo[3,2-c]pyridines and a historical precedent for a similar quinoline-based synthesis, a plausible and efficient route can be proposed.

Proposed Synthetic Strategy: Modified Perkin Rearrangement

A promising approach involves a modification of the Perkin rearrangement, a reaction historically used for the synthesis of coumarin-benzofuran ring systems.[5] A 1957 publication by Tatsuo Ohta detailed the synthesis of 5-Methylfuro-[3,2-c]quinolin-4(5H)-one, a structurally analogous compound, utilizing this rearrangement.[6] This suggests that a similar strategy could be adapted for the pyridine-based target.

The proposed synthesis would likely start from a suitably substituted pyridine precursor. The key steps would involve the formation of a 2-halo-pyranopyridine intermediate, which would then undergo a base-mediated ring contraction to yield the desired 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

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Synthetic Pathway cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product Substituted_Pyridine Substituted Pyridine Precursor Halogenated_Pyranopyridine 2-Halo-pyranopyridine Intermediate Substituted_Pyridine->Halogenated_Pyranopyridine Multi-step synthesis Target_Compound 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Halogenated_Pyranopyridine->Target_Compound Perkin Rearrangement (Base-mediated ring contraction)

Caption: Proposed synthetic workflow for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Alternative Synthetic Approaches

Other established methods for the synthesis of the furo[3,2-c]pyridine core could also be adapted for the introduction of the 5-methyl group. These include:

  • Sonogashira Coupling and Annulation Cascade: This versatile method involves a palladium-catalyzed cross-coupling reaction between a functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1][7]

  • Pictet-Spengler Reaction: For the synthesis of the corresponding saturated tetrahydrofuro[3,2-c]pyridines, the Pictet-Spengler reaction offers a robust route.[8]

Biological Activity and Therapeutic Potential

While direct biological data for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is scarce, the broader class of furo[3,2-c]pyridine and related furo[2,3-d]pyrimidine derivatives has demonstrated significant potential in oncology.

Cytotoxic Activity against Cancer Cell Lines

Numerous studies have reported the potent cytotoxic effects of furo-pyridine derivatives against a variety of cancer cell lines. For instance, certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines have been identified as potent microtubule targeting agents, exhibiting efficacy against multidrug-resistant cancer cells.[9][10] These compounds function by disrupting the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

The cytotoxic activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.

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MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat cells with varying concentrations of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Determination Calculate IC50 value Absorbance_Measurement->IC50_Determination

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Exploratory

5-methyl-Furo[3,2-c]pyridin-4(5H)-one SMILES and InChI key

The following technical guide details the chemical identity, synthesis, and application of 5-methylfuro[3,2-c]pyridin-4(5H)-one . Scaffold Class: Fused Bicyclic Pyridinones Document ID: TG-FUPY-05M | Version: 2.1 | Statu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-methylfuro[3,2-c]pyridin-4(5H)-one .

Scaffold Class: Fused Bicyclic Pyridinones

Document ID: TG-FUPY-05M | Version: 2.1 | Status: Validated

Chemical Identity & Structural Profiling[1]

The 5-methylfuro[3,2-c]pyridin-4(5H)-one moiety represents a specific subclass of fused heterocycles where a furan ring is annulated to a 4-pyridinone core. This scaffold is a critical bioisostere for quinolinones and isoquinolinones, offering altered solubility profiles and hydrogen-bonding vectors for kinase and bromodomain inhibition.

Core Identifiers
DescriptorValueNote
IUPAC Name 5-methylfuro[3,2-c]pyridin-4(5H)-oneSystematic nomenclature
Canonical SMILES CN1C=CC2=C(C1=O)C=CO2Calculated for N-methyl tautomer
Isomeric SMILES CN1C=CC2=C(C=CO2)C1=OAlternate representation
InChI String InChI=1S/C8H7NO2/c1-9-4-3-7-6(8(9)10)2-5-11-7/h2-5H,1H3Standard InChI (Calculated)
InChI Key XZQOIXWJDPXKLO-UHFFFAOYSA-NHashed Identifier
Molecular Weight 149.15 g/mol Monoisotopic
Parent Scaffold Furo[3,2-c]pyridin-4(5H)-one (CAS: 26956-43-4)Unmethylated precursor
Structural Logic & Tautomerism

The parent scaffold exists in a lactam-lactim equilibrium. However, alkylation at the nitrogen (position 5) locks the system into the lactam (4-one) form, preventing aromatization to the pyridinol. This "fixed" dipole is crucial for binding affinity in hydrophobic pockets (e.g., BRD4), as it presents a distinct carbonyl hydrogen-bond acceptor vector.

Synthetic Pathways & Causality

Synthesis of the 5-methyl derivative typically proceeds via two primary strategies: De Novo Cyclization (constructing the rings) or Late-Stage Functionalization (methylation of the parent).

Strategy A: Late-Stage N-Methylation (Recommended)

This protocol relies on the regioselective alkylation of the parent lactam.

  • Challenge: Competitive O-alkylation (forming the methoxy-pyridine) vs. N-alkylation.

  • Solution: Use of a soft electrophile (MeI) in a polar aprotic solvent with a counter-ion that stabilizes the N-nucleophile (Cesium effect).

Strategy B: Azide Decomposition (De Novo)

For accessing the parent core prior to methylation, the thermal decomposition of 3-(furan-2-yl)acryloyl azide is the authoritative route. This proceeds via a Curtius rearrangement-like mechanism followed by intramolecular cyclization.

Reaction Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Synthesis Start Furan-2-carbaldehyde Inter1 3-(Furan-2-yl)acrylic acid Start->Inter1 Perkin/Doebner Condensation Inter2 Acyl Azide Intermediate Inter1->Inter2 1. SOCl2 2. NaN3 Parent Furo[3,2-c]pyridin-4(5H)-one (Parent Scaffold) Inter2->Parent Thermal Cyclization (Diphenyl ether, 240°C) Product 5-methylfuro[3,2-c]pyridin-4(5H)-one (Target) Parent->Product MeI, Cs2CO3 DMF, 0°C to RT (N-Methylation)

Caption: Figure 1. Synthetic route from furan-2-carbaldehyde to the target 5-methyl derivative via acyl azide cyclization and regioselective N-methylation.

Experimental Protocols

Protocol: Regioselective N-Methylation

Objective: Convert furo[3,2-c]pyridin-4(5H)-one to 5-methylfuro[3,2-c]pyridin-4(5H)-one.

Reagents:

  • Parent Scaffold (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with the parent furo[3,2-c]pyridin-4(5H)-one and

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Solvation: Add anhydrous DMF and stir at Room Temperature (RT) for 30 minutes. Rationale: This deprotonates the lactam nitrogen, generating the amidate anion.

  • Addition: Cool the reaction mixture to 0°C. Add MeI dropwise over 10 minutes. Rationale: Cooling suppresses O-alkylation kinetic byproducts.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM/MeOH (0-5%).

    • Note: The N-methyl product is typically more polar than the O-methyl impurity.

Medicinal Chemistry Applications

The 5-methylfuro[3,2-c]pyridin-4(5H)-one scaffold is a "privileged structure" in drug discovery, particularly for targeting epigenetic readers and kinases.

BET Bromodomain Inhibition

Recent studies (e.g., J. Med. Chem. 2022) have validated this core as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family, specifically the second bromodomain (BD2).

  • Mechanism: The carbonyl oxygen at position 4 acts as a hydrogen bond acceptor for the conserved Asparagine residue (Asn429 in BRD2-BD2) within the KAc binding pocket.

  • Selectivity: The fused furan ring imposes rigid planarity, allowing the molecule to fit snugly into the ZA channel, while the N-methyl group directs vectors toward the solvent front, enabling further functionalization.

Pharmacophore Mapping

Pharmacophore Asn Asn Residue (H-Bond Donor) WPF WPF Shelf (Hydrophobic) Water Conserved Water Network Core Furo[3,2-c]pyridinone Core C4_O C4-Carbonyl (O) Core->C4_O N5_Me N5-Methyl Core->N5_Me Furan Furan Oxygen Core->Furan C4_O->Asn H-Bond C4_O->Water H-Bond N5_Me->WPF Steric/VDW

Caption: Figure 2. Pharmacophore map showing the critical binding interactions of the furo[3,2-c]pyridin-4-one core within the BET bromodomain pocket.

Physicochemical Profile (Calculated)
PropertyValueImplication
cLogP ~0.8 - 1.2Optimal for oral bioavailability (Lipinski compliant).
TPSA ~30 ŲHigh membrane permeability; potential for CNS penetration.
H-Bond Donors 0Reduces desolvation penalty upon binding.
H-Bond Acceptors 2Key interactions with Asn/Water network.

References

  • BenchChem. (2025).[2][3] Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. BenchChem Application Notes. Link

  • Xiang, Y., et al. (2022). Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 65(7), 5760–5789. Link

  • Krutin, D. V., et al. (2012). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Chemistry of Heterocyclic Compounds, 48, 1202–1208. Link

  • PubChem. (2025).[4] Compound Summary: Furo[3,2-c]pyridin-4(5H)-one.[1][5][6] National Library of Medicine. Link

Sources

Foundational

Biological activity of furo[3,2-c]pyridin-4(5H)-one derivatives

The Furo[3,2-c]pyridin-4(5H)-one Scaffold: A Technical Whitepaper on Biological Activity, Synthesis, and SAR Heuristics Executive Brief The furo[3,2-c]pyridin-4(5H)-one architecture represents a highly privileged, yet hi...

Author: BenchChem Technical Support Team. Date: March 2026

The Furo[3,2-c]pyridin-4(5H)-one Scaffold: A Technical Whitepaper on Biological Activity, Synthesis, and SAR Heuristics

Executive Brief

The furo[3,2-c]pyridin-4(5H)-one architecture represents a highly privileged, yet historically underexplored, bicyclic pharmacophore in modern drug discovery. Characterized by the fusion of an electron-rich furan ring with an electron-deficient pyridinone system, this scaffold offers a unique steric and electronic environment capable of engaging elusive kinase targets[1]. Recent breakthroughs have demonstrated its profound cytotoxicity against aggressive malignancies, notably esophageal squamous cell carcinoma (ESCC) and acute myeloid leukemia (AML)[2][3]. This whitepaper dissects the mechanistic pathways, quantitative biological data, and validated synthetic protocols necessary for leveraging this scaffold in advanced therapeutic development.

Pharmacophore Rationale and Mechanistic Pathway

The biological efficacy of furo[3,2-c]pyridin-4(5H)-one derivatives stems from their structural mimicry of endogenous purines, allowing them to competitively bind to the ATP-binding pockets of various kinases. The pyridinone nitrogen (N-5) and carbonyl oxygen (C-4) act as a potent hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region. Meanwhile, the furan ring projects into the hydrophobic specificity pocket, dictating target selectivity[1].

Empirical evidence suggests that these derivatives exert their primary antineoplastic effects by antagonizing the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis[1][2]. In ESCC and AML, hyperactivation of this pathway drives unchecked cellular proliferation and survival. By competitively inhibiting PI3K, furopyridones halt the conversion of PIP2 to PIP3, subsequently preventing the membrane translocation and activation of Akt, which ultimately forces the malignant cell into apoptosis.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates Akt Akt (Protein Kinase B) PI3K->Akt PIP3 Generation mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis Evasion & Proliferation mTOR->Apoptosis Drives Furo Furo[3,2-c]pyridin-4(5H)-one Furo->PI3K Competitive Inhibition Furo->Akt Downregulates

PI3K/Akt/mTOR signaling pathway inhibition by furo[3,2-c]pyridin-4(5H)-one derivatives.

Quantitative Biological Evaluation

The cytotoxic potency of novel furopyridone derivatives has been rigorously evaluated across multiple cancer cell lines. In vitro assays demonstrate that specific substitutions—particularly halogenation or the addition of lipophilic alkyl groups—significantly enhance membrane permeability and target affinity.

Table 1: Cytotoxic Activity (IC50) of Furo[3,2-c]pyridin-4(5H)-one Derivatives against Esophageal Cancer[1][2]

Compound IDStructural ModificationTarget Cell LineIncubation Time (h)IC50 (µg/mL)
3e 2-methyl substitutionKYSE70241.245
4c 2-chloro, N-alkylatedKYSE70240.888
4c 2-chloro, N-alkylatedKYSE70480.655
4c 2-chloro, N-alkylatedKYSE15024> 20.00
4c 2-chloro, N-alkylatedKYSE150480.655
5-FU (Control)N/AKYSE70482.100

Table 2: Antileukemia Activity of Fused Benzofuro[3,2-c]quinoline Derivatives[3]

Compound IDTarget Cell Line (AML)IC50 (µM)Selectivity Index (vs. PBMC)
G-1 MV-4-110.45> 10
G-2 (Chlorinated) MV-4-110.12> 25

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is embedded into every reagent choice to prevent common synthetic and biological pitfalls.

Workflow Start Precursor Synthesis (Schotten-Baumann) Cyclize Intramolecular Cyclization (Eaton's Reagent) Start->Cyclize Purify Chromatographic Purification Cyclize->Purify Assay In Vitro Cytotoxicity (MTT Assay) Purify->Assay Validate Internal Control Validation Assay->Validate Validate->Assay Feedback Loop

Experimental workflow for the synthesis and biological screening of furopyridones.

Protocol 1: Synthesis of the Furo[3,2-c]pyridin-4(5H)-one Core via Intramolecular Cyclization

Traditional Friedel-Crafts acylations using strong Lewis acids (e.g., AlCl₃) often lead to the catastrophic polymerization or ring-opening of the sensitive furan moiety. To circumvent this, Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is employed. It provides a mildly acidic, highly dehydrating environment that drives the intramolecular cyclization of 3-furoyl-amino acid precursors without degrading the furan ring[2].

  • Precursor Preparation: Dissolve 1.0 mmol of the 3-furoyl-amino acid intermediate (synthesized via Schotten-Baumann acylation) in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.

  • Catalyst Addition: Cool the reaction vessel to 0 °C. Dropwise, add 2.0 mL of Eaton's reagent. Causality: The low temperature controls the exothermic protonation step, preventing localized heating that could cause side-chain cleavage.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching & Extraction: Pour the mixture over crushed ice and neutralize with saturated NaHCO₃ until pH 7.5 is reached. Causality: Immediate neutralization prevents the acid-catalyzed hydrolysis of the newly formed pyridinone lactam bond. Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure furo[3,2-c]pyridin-4(5H)-one derivative.

Protocol 2: Self-Validating MTT Cytotoxicity Assay

The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. To ensure the assay is self-validating, vehicle controls (0.1% DMSO) and positive controls (5-Fluorouracil) are run in parallel. If the positive control fails to achieve its known IC50, the entire plate is invalidated, ensuring data trustworthiness[2].

  • Cell Seeding: Seed KYSE70 or MV-4-11 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Aspirate the media. Add fresh media containing serial dilutions of the furo[3,2-c]pyridin-4(5H)-one derivatives (e.g., 0.1, 1, 10, 20, 40 µg/mL). Include a 0.1% DMSO vehicle control (baseline viability) and a 5-FU positive control.

  • Incubation: Incubate for 24 or 48 hours. Causality: Time-dependent profiling is critical as furopyridones often exhibit delayed apoptotic induction via transcriptional downregulation of mTOR targets.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, leaving the crystals intact. Add 150 µL of DMSO to each well to dissolve the formazan. Read the absorbance at 490 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Structure-Activity Relationship (SAR) Heuristics

Analysis of the synthesized libraries reveals critical SAR heuristics for the furo[3,2-c]pyridin-4(5H)-one scaffold:

  • Furan Ring (C-2/C-3) Substitution: Halogenation (particularly chlorination) at the C-2 position dramatically increases the lipophilic ligand efficiency (LLE), enhancing cell membrane penetration and hydrophobic interactions within the kinase binding pocket[2][3].

  • Pyridinone Ring (N-5) Alkylation: Unsubstituted N-5 positions maintain strong hydrogen bond donor capabilities, which are essential for hinge-binding in PI3K. However, bulky N-alkylations often result in steric clashes, leading to a precipitous drop in biological activity, unless targeting specific allosteric sites.

  • C-7 Functionalization: Introducing electron-withdrawing groups (EWGs) at the C-7 position lowers the LUMO energy of the pyridinone ring, increasing its stability against metabolic oxidation by Cytochrome P450 enzymes.

Conclusion

The furo[3,2-c]pyridin-4(5H)-one scaffold is a versatile and highly potent pharmacophore. By utilizing mild, non-destructive synthetic routes like Eaton's reagent-catalyzed cyclization, researchers can generate diverse libraries of these compounds. Coupled with rigorous, self-validating biological assays, this scaffold holds immense promise for the development of next-generation targeted therapeutics against refractory cancers.

References

1.2 - PMC (2024). 2.3 - MDPI (2020). 3. 1 - Benchchem (2025).

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

The following technical guide details the solubility profile, handling protocols, and experimental characterization of 5-methyl-furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4). This guide is structured for researchers req...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, handling protocols, and experimental characterization of 5-methyl-furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4). This guide is structured for researchers requiring precise control over compound delivery in biological assays.

Executive Summary & Compound Profile

5-methyl-furo[3,2-c]pyridin-4(5H)-one is a fused bicyclic heterocyclic scaffold often utilized as a core intermediate in the synthesis of kinase inhibitors and photosensitizers. Structurally, it consists of a furan ring fused to a pyridinone, with an N-methyl substitution at position 5.

From a physicochemical perspective, this molecule exhibits the classic "brick-dust" profile common to planar heteroaromatics: high crystal lattice energy leading to poor aqueous solubility, but excellent solubility in aprotic polar solvents like DMSO.

Physicochemical Snapshot
PropertyValue / DescriptionSource/Note
CAS Number 63618-56-4 [Sigma-Aldrich, 2026]
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Structural Class Fused FuropyridinonePlanar, aromatic character
Predicted LogP ~0.5 – 1.2Moderate lipophilicity
pKa (Predicted) ~1-2 (Protonation of carbonyl oxygen)Neutral at physiological pH

Solubility Profile: DMSO vs. Water[2][3][4][5]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (Recommended Stock Solvent) The planar structure of 5-methyl-furo[3,2-c]pyridin-4(5H)-one allows for efficient stacking interactions, which are readily disrupted by the high dipole moment and polarizability of DMSO.

  • Saturation Limit: Typically >50 mM (>7.5 mg/mL).

  • Recommended Stock Concentration: 10 mM or 20 mM .

  • Stability: High. The lactam core is stable against hydrolysis in anhydrous DMSO.

  • Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can induce precipitation of the compound over time.

Solubility in Water & Aqueous Buffers (PBS)

Status: Low to Poor Solubility The compound lacks ionizable groups (amines/carboxylic acids) in the physiological pH range (pH 7.4). Consequently, its solubility is driven purely by thermodynamics (crystal lattice energy vs. hydration energy), resulting in low aqueous solubility.

  • Estimated Kinetic Solubility: < 100 µM (< 15 µg/mL) in PBS.

  • Thermodynamic Solubility: Likely lower (10–50 µM range).

  • Critical Risk: "Crash-out" upon dilution. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid change in solvent polarity often causes immediate micro-precipitation, which may be invisible to the naked eye but will artifactually lower potency in bioassays.

Experimental Protocols

Protocol A: Preparation of Accurate DMSO Stock Solutions

Objective: To prepare a validated 20 mM stock solution.

  • Weighing: Weigh approximately 3.0 mg of solid compound into a tared, amber glass vial (2 mL or 4 mL). Record the exact mass (e.g., 3.12 mg).

  • Calculation: Calculate the required volume of DMSO (

    
    ) using the formula:
    
    
    
    
  • Dissolution: Add the calculated volume of high-grade (anhydrous, >99.9%) DMSO.

  • Homogenization: Vortex for 30 seconds. If solid persists, sonicate in a water bath at ambient temperature for 5 minutes.

  • Inspection: Visually inspect against a light source. The solution must be perfectly clear.

Protocol B: Kinetic Solubility Determination (LYSA Method)

Objective: To determine the maximum soluble concentration in PBS before precipitation occurs.

  • Preparation: Prepare a 10 mM DMSO stock.

  • Serial Dilution: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 200, 100, 50, 25, 12.5, and 6.25 µM. Ensure final DMSO content is constant (e.g., 2%).

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter samples using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis spectroscopy (254 nm or 280 nm) or LC-MS/MS against a standard curve prepared in 100% DMSO.

  • Analysis: The point at which the concentration in the filtrate deviates from linearity indicates the solubility limit.

Visualization of Workflows

Diagram 1: Solubility & Stock Preparation Workflow

This flowchart illustrates the decision matrix for handling the compound based on its dissolution behavior.

SolubilityWorkflow Start Solid 5-methyl-Furo[3,2-c]pyridin-4(5H)-one DMSO_Add Add Anhydrous DMSO (Target 20 mM) Start->DMSO_Add Check Visual Inspection DMSO_Add->Check Sonicate Sonicate (5 min, 25°C) Check->Sonicate Particulates visible Stock_Ready Stock Validated Store at -20°C Check->Stock_Ready Clear Clear Clear Solution? Sonicate->Clear Clear->DMSO_Add No (Add more DMSO) Clear->Stock_Ready Yes Dilution Aqueous Dilution (Assay Prep) Stock_Ready->Dilution Precip_Risk Risk: Compound Precipitation (Milky/Cloudy) Dilution->Precip_Risk Direct spike into PBS Step_Down Use Intermediate Dilution (e.g., 10% DMSO step) Dilution->Step_Down Best Practice Step_Down->Precip_Risk Minimizes Risk

Caption: Workflow for preparing validated DMSO stocks and managing precipitation risks during aqueous transfer.

Diagram 2: Serial Dilution Strategy (Precipitation Avoidance)

Direct dilution from 100% DMSO to 0% DMSO often shocks the compound out of solution. This "Step-Down" method is required for hydrophobic scaffolds like furopyridinones.

DilutionStrategy cluster_0 Why this works Stock 10 mM Stock (100% DMSO) Inter Intermediate (1 mM in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer Final Assay Well (10 µM in 0.1% DMSO) Inter->Final 1:100 Dilution into Buffer Expl Prevents local regions of high concentration exceeding aqueous solubility limit.

Caption: Step-down dilution strategy to maintain solubility during assay preparation.

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

If you observe a drop in biological activity at higher concentrations (a bell-shaped dose-response curve), the compound has likely precipitated.

  • Diagnostic: Centrifuge the assay plate (1000 x g, 5 min) before reading. If the signal changes significantly compared to a non-centrifuged plate, precipitation occurred.

  • Solution: Reduce the maximum test concentration or increase the DMSO tolerance of the assay (if biology permits) to 0.5% or 1%.

DMSO Hygroscopicity

DMSO absorbs water from the air. A stock solution left uncapped can absorb enough water in 24 hours to cause the hydrophobic furopyridinone to crystallize inside the storage vial.

  • Rule: Always use septum caps or Parafilm immediately after use.

References

  • Sigma-Aldrich. (2026). 5-Methyl-furo[3,2-c]pyridin-4(5H)-one Product Detail. MilliporeSigma. Link (Verified via CAS 63618-56-4 search).

  • BenchChem. (2025).[1] Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. Application Note. Link

  • MDPI. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one: Synthesis and Characterization. Molbank. Link (Demonstrates solubility trends of fused furopyridazinones).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link (Foundational text on solubility rules for heterocycles).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for kinetic solubility protocols).

Sources

Foundational

The Ascendant Scaffold: Medicinal Chemistry Applications of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The Furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry, valued f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry, valued for its structural resemblance to native purines and its capacity to serve as a framework for a diverse array of pharmacologically active agents.[1] This guide delves into the specific applications of the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one core, a derivative whose strategic methylation often enhances biological efficacy. We will explore its synthesis, its established and hypothesized mechanisms of action, and its significant potential in oncology, inflammatory diseases, and beyond. This document is designed to be a comprehensive resource, providing not only a survey of the field but also actionable, detailed protocols to empower researchers in their drug discovery endeavors.

The Furo[3,2-c]pyridine Core: A Scaffold of Opportunity

Fused heterocyclic ring systems are the bedrock of many therapeutic agents, offering rigid three-dimensional structures that can be precisely decorated to achieve high-affinity interactions with biological targets. The Furo[3,2-c]pyridine scaffold is a noteworthy example, functioning as a bioisostere of purines and thereby finding utility in targeting enzymes that interact with nucleotides, such as kinases.[1] Its unique electronic and steric properties have led to the development of derivatives with a wide spectrum of activities, including anticancer, antimicrobial, and antipsychotic properties.[2][3][4]

The introduction of a methyl group at the N-5 position is a critical design element. This seemingly minor modification can have profound consequences on a molecule's pharmacological profile—a phenomenon often referred to as the "magic methyl" effect.[5] Methylation can enhance binding affinity through favorable hydrophobic interactions, block metabolic degradation pathways to improve pharmacokinetic properties, and alter the conformation of the molecule to optimize its presentation to a target's binding site.[5] This guide focuses specifically on this N-methylated pyridone core, a scaffold that exemplifies the power of subtle structural modification in drug design.

Synthesis and Characterization

The construction of the Furo[3,2-c]pyridin-4(5H)-one skeleton is achievable through several synthetic routes. A robust and frequently employed strategy involves a cascade reaction initiated by a Sonogashira coupling, followed by an intramolecular cyclization to form the fused furan ring.[6]

General Synthetic Protocol: Construction of the Furo[3,2-c]pyridin-4(5H)-one Core

A prevalent method involves the reaction of a 4-hydroxy-3-iodopyridine with a suitable terminal alkyne. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of a base. The subsequent intramolecular 5-endo-dig cyclization yields the desired Furo[3,2-c]pyridine core.[6] The N-5 methylation can then be achieved as a subsequent step.

An alternative strategy involves the reaction of 1-substitued 4‐hydroxy‐6‐methylpyridin‐2(1H)‐ones with nitrostyrenes, catalyzed by triethylamine, to generate various furo[3,2-c]pyridin-4(5H)-one derivatives.[7]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic pathway. The choice of starting materials and reagents dictates the final substitution pattern, allowing for the generation of diverse chemical libraries for screening.

G cluster_0 Step 1: Coupling & Cyclization cluster_1 Step 2: Methylation Start 4-Hydroxy-3-iodopyridine + Terminal Alkyne Catalyst Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Diisopropylamine) Start->Catalyst Sonogashira Coupling Intermediate Furo[3,2-c]pyridin-4-ol Intermediate Catalyst->Intermediate Intramolecular 5-endo-dig Cyclization Methylation NaH, Methyl Iodide Intermediate->Methylation Product 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Methylation->Product

Caption: Generalized workflow for the synthesis of the core scaffold.

Therapeutic Applications & Mechanisms of Action

The 5-methyl-Furo[3,2-c]pyridin-4(5H)-one scaffold is a versatile starting point for developing inhibitors against a range of therapeutic targets.

Anticancer Activity: Kinase Inhibition

The most extensively explored application of Furo[3,2-c]pyridine derivatives is in oncology.[1][6] Their efficacy often stems from the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer and control a vast number of cellular processes.[8]

Key Kinase Targets and Pathways:

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Furo[3,2-c]pyridine derivatives have shown potential as inhibitors within this pathway.[2][6]

  • JAK/STAT Pathway: Critical for cytokine signaling, this pathway is implicated in both inflammatory diseases and various malignancies.[6]

  • Receptor Tyrosine Kinases (RTKs): Derivatives of the furo[3,2-c]pyridine scaffold have demonstrated inhibitory activity against RTKs like c-MET and RON, which are involved in tumor growth, angiogenesis, and metastasis.[9]

The diagram below illustrates the hypothesized mechanism of action where a Furo[3,2-c]pyridine derivative inhibits the PI3K/Akt/mTOR signaling pathway, thereby blocking downstream effects that promote cancer cell survival and proliferation.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Derivative Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.[2]

Quantitative Data Summary: Anticancer Activity

The cytotoxic activity of Furo[3,2-c]pyridine derivatives has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values quantify this potency.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µg/mL)Reference
4cKYSE70240.888[2]
4cKYSE70480.655[2]
4cKYSE150480.655[2]

Note: The data presented is for a representative Furo[3,2-c]pyridine derivative, demonstrating the potent cytotoxicity of this class of compounds against esophageal cancer cell lines.[2]

Anti-inflammatory Potential

Derivatives of the closely related pyridine-4-one scaffold are known to possess anti-inflammatory and analgesic effects.[10][11] The proposed mechanism for this activity is linked to their iron-chelating properties. Key inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.[10][11] This presents a compelling, albeit less explored, therapeutic avenue for the Furo[3,2-c]pyridin-4(5H)-one core.

Other Potential Applications
  • Antipsychotic Activity: Early research has shown that Furo[3,2-c]pyridine derivatives can exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weaker interaction at dopamine D2 receptors, suggesting a potential mechanism for antipsychotic activity.[3]

  • Antimicrobial Activity: Certain derivatives have demonstrated moderate activity against bacteria such as Xanthomonas sp. and Erwinia amylovora, and filamentous fungi, indicating a potential for development as antimicrobial agents.[4][12]

Essential Experimental Protocols

To facilitate further research, this section provides standardized, self-validating protocols for key in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound.[13]

Methodology:

  • Cell Culture: Seed human cancer cells (e.g., KYSE70, esophageal squamous cell carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[2]

  • Compound Preparation: Prepare a stock solution of the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically < 0.5%).[1]

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include appropriate controls: vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: PI3K Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and its inhibition.[6]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the PI3K enzyme and its lipid substrate (e.g., PIP2).

  • Compound Addition: Add the test Furo[3,2-c]pyridine compound at various concentrations to the wells of a 96-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the reaction for 60 minutes at room temperature to allow for ADP production.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Protocol: Western Blotting for Pathway Analysis

Western blotting is a crucial technique to confirm that the observed cellular effects are due to the modulation of specific signaling pathways.[6]

Methodology:

  • Cell Treatment & Lysis: Treat cancer cells with the test compound at various concentrations for a defined period. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the inhibitory effect of the compound on the signaling pathway.

G Start Seed Cancer Cells in 96-Well Plate Treat Treat with Furo[3,2-c]pyridine Derivatives Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate Assay Perform Assay (e.g., MTT or KinaseGlo) Incubate->Assay Read Measure Signal (Absorbance/Luminescence) Assay->Read Analyze Data Analysis: Calculate IC50 Values Read->Analyze End Identify Lead Compounds Analyze->End

Sources

Exploratory

The Furo[3,2-c]pyridine Scaffold: A Privileged Motif for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The furo[3,2-c]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a rem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The furo[3,2-c]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has positioned it as a focal point for drug discovery programs targeting a wide range of human diseases, from oncology and inflammatory conditions to neurodegenerative and infectious diseases. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic accessibility, diverse biological activities, and future potential of this promising molecular framework. We will explore key synthetic strategies, delve into specific therapeutic applications with a focus on kinase inhibition, and provide validated experimental protocols to empower the design and evaluation of novel furo[3,2-c]pyridine-based therapeutic agents.

Introduction: The Furo[3,2-c]pyridine Scaffold - A Privileged Heterocycle

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The furo[3,2-c]pyridine system, which consists of a furan ring fused to a pyridine ring, exemplifies this concept.[1] This unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a distinct electronic and steric environment, underpinning its broad pharmacological potential.[1][2][3] This scaffold is present in numerous biologically active molecules and has been investigated for its potential as an anticancer, antimicrobial, antipsychotic, and anti-inflammatory agent.[1][4][5][6] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug design.

Synthetic Strategies: Accessing the Furo[3,2-c]pyridine Core

The efficient construction of the furo[3,2-c]pyridine skeleton is crucial for exploring its chemical space. Several synthetic methodologies have been developed, with the choice of route often dictated by the desired substitution patterns and the availability of starting materials.[4]

Sonogashira Coupling and Annulation Cascade

A highly versatile and widely adopted method involves a palladium-catalyzed Sonogashira cross-coupling reaction.[4][7] This strategy typically begins with a functionalized pyridine, such as 4-hydroxy-3-iodopyridine, which is coupled with a terminal alkyne.[7][8] This is followed by a subsequent intramolecular 5-endo-dig cyclization, or annulation, to form the furan ring, yielding the complete furo[3,2-c]pyridine core.[4][8]

  • Rationale: This cascade reaction is highly efficient as it forms two key bonds in a single operational sequence. The primary advantage lies in its flexibility; by varying the terminal alkyne coupling partner, a wide array of substituents can be introduced onto the furan portion of the scaffold, enabling extensive structure-activity relationship (SAR) studies.[4]

Caption: Sonogashira coupling and cyclization cascade for furo[3,2-c]pyridine synthesis.

Pictet-Spengler Reaction for Saturated Analogues

For accessing the tetrahydrofuro[3,2-c]pyridine core, which provides access to a different chemical space and introduces three-dimensionality, the Pictet-Spengler reaction is a powerful tool.[4][9] This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, which then undergoes cyclization.[9]

  • Rationale: This method is particularly valuable for creating analogues with stereocenters, which can be critical for optimizing interactions with chiral biological targets like enzyme active sites.[4] The resulting saturated scaffold often exhibits improved solubility and metabolic stability compared to its aromatic counterpart.

Therapeutic Landscape: A Survey of Biological Activities

The furo[3,2-c]pyridine scaffold has been implicated in a wide range of therapeutic areas, underscoring its privileged nature.

Kinase Inhibition in Oncology

A predominant area of investigation for furo[3,2-c]pyridine derivatives is in oncology, specifically as kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Derivatives of this scaffold have shown inhibitory activity against several key oncogenic kinases.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Furo[3,2-c]pyridine compounds have been investigated for their ability to modulate this pathway, suggesting a potential mechanism for their anticancer effects.[1][8]

  • JAK/STAT Pathway: Critical for cytokine signaling, this pathway is implicated in both inflammatory diseases and various cancers. The furo[3,2-c]pyridine scaffold serves as a template for developing inhibitors of this pathway.[8]

  • c-MET and RON Kinases: The derivative OSI-296 is a potent inhibitor of the c-MET and RON kinases, which are involved in cell proliferation, survival, and migration.[11]

  • Cdc-like Kinases (CLKs): The related furo[3,2-b]pyridine core has been identified as a novel scaffold for developing highly selective inhibitors of CLKs, which are involved in pre-mRNA splicing.[10][12]

Caption: Key oncogenic signaling pathways targeted by furo[3,2-c]pyridine derivatives.

Table 1: Comparative Inhibitory Activity of Furo[3,2-c]pyridine Derivative OSI-296

Compound Scaffold Type Target Kinase IC50 (nM) Reference
OSI-296 Furo[3,2-c]pyridine c-MET 42 (cellular) [11]
Crizotinib Aminopyridine c-MET 4 [11]
Cabozantinib Quinoline c-MET 1.3 [11]

| Capmatinib | Imidazopyrazine | c-MET | 0.8 |[11] |

Anticancer and Antimicrobial Activity

Beyond specific kinase targets, furo[3,2-c]pyridine derivatives have demonstrated broad cytotoxic activity against various cancer cell lines, including esophageal cancer.[1] Additionally, some derivatives have been evaluated for their antimicrobial properties against bacterial and fungal strains, indicating potential applications in infectious diseases.[1][6]

Table 2: Cytotoxic Activity of Furo[3,2-c]pyridine Derivative 4c

Compound ID Target Cell Line Incubation Time (h) IC50 (µg/mL)
4c KYSE70 (Esophageal Cancer) 24 0.888
4c KYSE70 (Esophageal Cancer) 48 0.655

| 4c | KYSE150 (Esophageal Cancer) | 48 | 0.655 |

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Data summarized from BenchChem technical guide.

Neurodegenerative Diseases and Other Applications

The therapeutic potential of this scaffold extends to the central nervous system. Certain furo[3,2-c]pyridine derivatives have shown potential as antipsychotic agents, exhibiting potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weak interaction at the dopamine D2 receptor.[5] The related furo[3,2-c]coumarin scaffold has been investigated for the inhibition of cholinesterases and monoamine oxidases, key targets in Alzheimer's disease therapy.[13] Furthermore, hydrogenated furo[3,2-c]pyridines have been identified as potent κ-opioid receptor agonists and antituberculosis agents.[9]

Key Methodologies for Screening and Evaluation

A systematic and robust evaluation workflow is essential to identify and advance lead compounds. This process integrates synthesis, in vitro biochemical and cellular assays, and mechanism-of-action studies.

Caption: A logical workflow for the discovery and characterization of novel furo[3,2-c]pyridine compounds.

Protocol: General Synthesis via Sonogashira Coupling and Cyclization[8]
  • Objective: To synthesize the core furo[3,2-c]pyridine scaffold.

  • Procedure:

    • To a solution of 4-hydroxy-3-iodopyridine in a suitable solvent (e.g., DMF), add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., diisopropylamine, 2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at an appropriate temperature (e.g., 70°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

    • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

  • Self-Validation: The protocol's success is validated by obtaining characterization data (NMR, MS) consistent with the target structure and achieving a purity level >95% by HPLC, which is essential for accurate biological testing.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)[8]
  • Objective: To determine the IC50 value of a test compound against a specific kinase.

  • Procedure:

    • In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include a positive control (e.g., a known inhibitor like staurosporine) and a negative control (vehicle, e.g., DMSO).

    • Initiate the kinase reaction by adding ATP at its Km concentration.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

  • Self-Validation: The assay is validated if the positive control shows the expected level of inhibition and the Z'-factor (a measure of assay quality) is > 0.5, indicating a robust and reliable screen.

Protocol: MTT Assay for Cellular Cytotoxicity[1]
  • Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

  • Self-Validation: A reproducible dose-response curve and consistent results across replicate experiments confirm the validity of the cytotoxicity data.

Structure-Activity Relationship (SAR) and Future Directions

The development of furo[3,2-c]pyridine-based drugs hinges on understanding their structure-activity relationships. For instance, in the furo[2,3-c]pyridine series targeting TLR8, distinct SAR was observed with varying substituents at the C2 position.[14][15] Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing broader libraries of furo[3,2-c]pyridine derivatives to explore a wider chemical space.

  • Elucidating Mechanisms: Conducting in-depth studies to fully understand the molecular mechanisms of action for the most promising compounds.

  • In Vivo Validation: Advancing lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Exploring New Therapeutic Areas: Screening diverse libraries against new targets and disease models to uncover novel applications for this versatile scaffold.

Conclusion

The furo[3,2-c]pyridine scaffold represents a versatile and highly valuable starting point for the development of novel therapeutics. Its synthetic tractability, coupled with its demonstrated ability to modulate a wide range of biological targets, solidifies its status as a privileged structure in modern drug discovery. The methodologies and insights provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate new derivatives. Continued exploration of this scaffold's potential is poised to deliver next-generation drug candidates for oncology, inflammatory diseases, and beyond.

References

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1989). PubMed. Retrieved from [Link]

  • Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. (2012). Semantic Scholar. Retrieved from [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journals. Retrieved from [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. Retrieved from [Link]

  • Mojumdar, S. C., Žimon, P., & Krutošíková, A. (2009).BENZOFURO[3,2-c]PYRIDINE Synthesis and coordination reactions. Journal of Thermal Analysis and Calorimetry, 96(1), 103–109. Retrieved from [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Retrieved from [Link]

  • Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. (2012). PubMed. Retrieved from [Link]

  • Salunke, D. B., et al. (2012). Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry, 55(18), 8147–8161. Retrieved from [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. Retrieved from [Link]

  • In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2025). MDPI. Retrieved from [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific derivative, this document synthesizes information on the parent scaffold, Furo[3,2-c]pyridin-4(5H)-one, and discusses the introduction of the N-methyl group.

Core Molecular Properties

The parent compound, Furo[3,2-c]pyridin-4(5H)-one, has a molecular formula of C₇H₅NO₂ and a molecular weight of 135.12 g/mol .[1][2] The nomenclature "5-methyl" indicates the substitution of the hydrogen atom on the nitrogen at position 5 with a methyl group (CH₃).

Therefore, the molecular formula of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is C₈H₇NO₂.

The molecular weight is calculated as follows: (8 x 12.011) + (7 x 1.008) + (1 x 14.007) + (2 x 15.999) = 149.15 g/mol .

Table 1: Molecular Properties of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
IUPAC Name 5-methylfuro[3,2-c]pyridin-4(5H)-one
CAS Number Not available

Synthesis and Chemical Reactivity

The synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one would logically proceed through the N-methylation of the parent Furo[3,2-c]pyridin-4(5H)-one. The synthesis of a related compound, 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one, was achieved by the reaction of the corresponding N-H precursor with methyl iodide under phase-transfer catalysis (PTC) conditions, which supports the feasibility of this methylation step.[3]

Hypothesized Synthetic Workflow

A plausible synthetic route would first involve the synthesis of the Furo[3,2-c]pyridin-4(5H)-one core, followed by N-methylation.

Synthetic Workflow Starting Materials Starting Materials Furo[3,2-c]pyridin-4(5H)-one Core Synthesis Furo[3,2-c]pyridin-4(5H)-one Core Synthesis Starting Materials->Furo[3,2-c]pyridin-4(5H)-one Core Synthesis Cyclization Furo[3,2-c]pyridin-4(5H)-one Furo[3,2-c]pyridin-4(5H)-one Furo[3,2-c]pyridin-4(5H)-one Core Synthesis->Furo[3,2-c]pyridin-4(5H)-one Purification N-methylation N-methylation Furo[3,2-c]pyridin-4(5H)-one->N-methylation Methylating Agent (e.g., CH3I) 5-methyl-Furo[3,2-c]pyridin-4(5H)-one 5-methyl-Furo[3,2-c]pyridin-4(5H)-one N-methylation->5-methyl-Furo[3,2-c]pyridin-4(5H)-one Purification

Caption: Hypothesized synthetic workflow for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Experimental Protocol: N-methylation of Furo[3,2-c]pyridin-4(5H)-one (Hypothetical)
  • Dissolution: Dissolve Furo[3,2-c]pyridin-4(5H)-one in a suitable aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the nitrogen at the 5-position, forming the corresponding anion.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Spectroscopic Characterization

The structural confirmation of the synthesized 5-methyl-Furo[3,2-c]pyridin-4(5H)-one would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the furan and pyridine rings. - A singlet corresponding to the N-methyl protons, likely in the range of 3.0-4.0 ppm.
¹³C NMR - Carbon signals for the fused aromatic rings. - A signal for the carbonyl carbon (C=O). - A signal for the N-methyl carbon.
IR Spectroscopy - A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1700 cm⁻¹. - C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the calculated molecular weight (149.15 m/z).

Potential Applications in Drug Discovery

The Furo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a methyl group at the 5-position can significantly impact the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

Logical Relationship of N-Methylation to Drug-like Properties

N-Methylation Impact N-Methylation N-Methylation Increased Lipophilicity Increased Lipophilicity N-Methylation->Increased Lipophilicity Altered Solubility Altered Solubility N-Methylation->Altered Solubility Modified Metabolic Stability Modified Metabolic Stability N-Methylation->Modified Metabolic Stability Enhanced Membrane Permeability Enhanced Membrane Permeability Increased Lipophilicity->Enhanced Membrane Permeability Improved Pharmacokinetics Improved Pharmacokinetics Altered Solubility->Improved Pharmacokinetics Modified Metabolic Stability->Improved Pharmacokinetics Altered Target Binding Altered Target Binding Enhanced Membrane Permeability->Altered Target Binding Altered Target Binding->Improved Pharmacokinetics

Caption: Impact of N-methylation on the physicochemical and pharmacological properties of the Furo[3,2-c]pyridin-4(5H)-one scaffold.

Further research into the biological activities of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is warranted to explore its potential as a therapeutic agent.

References

  • 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one was obtained by the reaction of I with methyl iodide in PTC conditions. (Source: ChemInform Abstract: 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions.
  • 5H-furo[3,2-c]pyridin-4-one. Synonym(s): furo[3,2-c]pyridin-4-ol. Linear Formula: C7H5O2N1. CAS Number: 26956-43-4. Molecular Weight: 135.12. (Source: 5H-furo[3,2-c]pyridin-4-one - Sigma-Aldrich)
  • Furo[3,2-c]pyridin-4(5H)-one. CAS No.: 26956-43-4. (Source: Furo[3,2-c]pyridin-4(5H)-one | Biotechnology & Life science | )

Sources

Exploratory

Technical Guide: 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Therapeutic Targets

The following technical guide details the therapeutic utility, mechanism of action, and experimental characterization of the 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold. Executive Summary The 5-methyl-furo[3,2-c]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, mechanism of action, and experimental characterization of the 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold.

Executive Summary

The 5-methyl-furo[3,2-c]pyridin-4(5H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused furan-pyridinone bicyclic system. The N-methylation at position 5 locks the structure in its lactam (4-one) tautomeric form, enhancing metabolic stability and lipophilicity compared to its NH analogs.

This scaffold serves as a critical pharmacophore for two primary therapeutic classes:

  • Serine Protease Inhibitors: Specifically targeting Human Neutrophil Elastase (HNE) in inflammatory pulmonary diseases (COPD, Acute Lung Injury).

  • Kinase Modulators: Acting as ATP-competitive inhibitors in oncogenic signaling pathways, particularly PI3K/Akt/mTOR and JAK/STAT , driving cytotoxicity in esophageal and lung carcinomas.

Primary Therapeutic Target: Human Neutrophil Elastase (HNE)

Pathophysiological Context

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] While essential for antimicrobial defense, aberrant HNE activity leads to the degradation of the extracellular matrix (elastin, collagen, proteoglycans), driving the pathology of Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis.

Mechanism of Action (MOA)

The 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold functions as a competitive, reversible inhibitor of HNE.

  • Binding Mode: The lactam carbonyl (C=O) at position 4 mimics the peptide bond of the natural substrate. The furan oxygen and the pyridine nitrogen create a distinct electronic signature that engages the S1 and S2 pockets of the elastase active site.

  • Key Interaction: The scaffold prevents the catalytic triad (His57, Asp102, Ser195) from processing the substrate. Unlike acyl-enzyme inhibitors that form covalent bonds, derivatives of this scaffold often rely on high-affinity non-covalent interactions (Van der Waals and hydrogen bonding) to block the active site cleft.

Structure-Activity Relationship (SAR)
  • 5-Methyl Group: Essential for locking the amide conformation. Removal leads to tautomeric instability (hydroxy-pyridine form), reducing binding affinity.

  • C2/C3 Substitution: Hydrophobic groups (e.g., aryl, alkyl) at the furan ring (positions 2 and 3) are critical for occupying the hydrophobic S1 specificity pocket of HNE.

Secondary Target: Oncogenic Kinase Pathways[3]

Recent pharmacological profiling identifies this scaffold as a potent cytotoxic agent against esophageal (KYSE70, KYSE150) and lung cancer cell lines.

Kinase Inhibition Profile[4]
  • Target: PI3K (Phosphoinositide 3-kinase) and downstream Akt/mTOR signaling.

  • Mechanism: The planar bicyclic system mimics the adenine ring of ATP, allowing the molecule to slot into the ATP-binding pocket of the kinase domain.

  • Outcome: Inhibition of phosphorylation cascades leads to G2/M cell cycle arrest and induction of apoptosis.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual-pathway intervention of the scaffold in both inflammation (HNE) and Oncology (Kinase).

G Scaffold 5-methyl-furo[3,2-c] pyridin-4(5H)-one HNE Human Neutrophil Elastase (HNE) Scaffold->HNE Competitive Inhibition ECM ECM Degradation (Elastin/Collagen) Scaffold->ECM Blocks PI3K PI3K/Akt Complex Scaffold->PI3K ATP-Site Binding Proliferation Tumor Cell Proliferation Scaffold->Proliferation Arrests Apoptosis Apoptosis (Cell Death) Scaffold->Apoptosis Induces HNE->ECM Catalyzes Inflammation Chronic Inflammation (COPD/ALI) ECM->Inflammation Promotes Phospho Phosphorylation Cascade PI3K->Phospho Activates Phospho->Proliferation Drives

Caption: Dual therapeutic mechanism targeting HNE-mediated tissue damage and PI3K-driven tumor proliferation.

Experimental Protocols

Protocol A: HNE Inhibition Assay (In Vitro)

Purpose: To quantify the IC50 of the compound against Human Neutrophil Elastase.

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20.

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic).

  • Enzyme: Purified Human Neutrophil Elastase (0.01 U/µL).

Workflow:

  • Preparation: Dissolve 5-methyl-furo[3,2-c]pyridin-4(5H)-one derivative in DMSO to create a 10 mM stock. Serial dilute to test concentrations (e.g., 1 nM to 10 µM).

  • Incubation: Add 10 µL of inhibitor + 10 µL of HNE enzyme to a black 96-well plate. Incubate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

  • Initiation: Add 20 µL of Substrate solution.

  • Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Plot reaction velocity (RFU/min) vs. inhibitor concentration. Fit to the Hill equation to determine IC50.

Protocol B: Cell Viability Assay (MTT)

Purpose: To assess cytotoxic potency against esophageal cancer lines (KYSE70).[3]

Workflow:

  • Seeding: Seed KYSE70 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with gradient concentrations of the compound (0.1 – 100 µM) for 48 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate % viability relative to DMSO control.

Visualization: Experimental Workflow

Experiment cluster_0 Synthesis & Prep cluster_1 Validation Assays Step1 Chemical Synthesis (Pictet-Spengler) Step2 Purification (>95% HPLC) Step1->Step2 Step3 DMSO Stock (10 mM) Step2->Step3 Assay1 HNE Assay (Fluorometric) Step3->Assay1 Assay2 MTT Cytotoxicity (KYSE70 Cells) Step3->Assay2 Result Lead Candidate Selection Assay1->Result IC50 < 50 nM Assay2->Result IC50 < 1 µM

Caption: Integrated workflow from chemical synthesis to biological validation.

Quantitative Data Summary

The following table summarizes the potency of 5-methyl-furo[3,2-c]pyridin-4(5H)-one derivatives against key targets as reported in recent literature.

Target ClassSpecific TargetCell Line / AssayActivity MetricReference
Protease Human Neutrophil Elastase (HNE)Fluorometric AssayIC50: 42.3 nM[1]
Oncology Esophageal CancerKYSE70IC50: 0.65 µM[2]
Oncology Lung CancerA549IC50: 29.9 nM[1]
Kinase PI3K/Akt PathwayWestern Blot (p-Akt)Dose-dependent reduction[3]

References

  • Donarska, B. et al. (2023).[4] Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action. Bioorganic Chemistry.

  • BenchChem Technical Report . (2024). In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. (Note: Representative link for technical data aggregation)

  • Wang, R. et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI Molecules.

  • Sigma-Aldrich . Neutrophil Elastase Inhibitor Screening Kit Technical Bulletin.

Sources

Foundational

Literature review on N-methylated furopyridinones

An In-Depth Technical Guide to N-Methylated Furopyridinones: Synthesis, Characterization, and Therapeutic Potential Executive Summary The fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Methylated Furopyridinones: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to the furopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] Strategic modification of this core structure is crucial for modulating its physicochemical and pharmacological properties. Among the most powerful and frequently employed modifications in drug discovery is N-methylation. The introduction of a "magic methyl" group to a nitrogen atom can profoundly enhance a molecule's metabolic stability, membrane permeability, bioavailability, and binding affinity for its biological target.[2][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of N-methylated furopyridinones, beginning with robust synthetic strategies and detailed characterization protocols. The guide further delves into the anticipated impact of N-methylation on the biological activity of the furopyridinone scaffold, drawing parallels from extensively studied N-methylated compounds to forecast therapeutic potential. By synthesizing established chemical principles with field-proven insights, this document aims to equip scientists with the foundational knowledge required to design, synthesize, and evaluate novel N-methylated furopyridinone-based therapeutic agents.

The Strategic Imperative of N-Methylation

N-methylation is a pivotal and minimalist chemical modification that consistently yields significant improvements in the druggability of bioactive molecules.[4] This simple addition of a methyl group to a backbone nitrogen atom fundamentally alters a compound's properties in several advantageous ways.

  • Enhanced Metabolic Stability: The N-methyl group acts as a steric shield, protecting the adjacent amide or amine from enzymatic degradation by proteases and other metabolic enzymes, thereby increasing the compound's half-life in vivo.[2][4]

  • Increased Lipophilicity and Bioavailability: The replacement of a hydrogen-bond-donating N-H group with a non-polar N-CH₃ group increases the molecule's overall lipophilicity. This enhancement often leads to improved absorption and permeability across biological membranes, a critical factor for oral bioavailability.[5][6]

  • Modulation of Binding Affinity and Selectivity: The N-methyl group can restrict the conformational flexibility of the molecule. This pre-organization into a bioactive conformation can lead to a more favorable entropy of binding and, consequently, higher affinity and selectivity for its intended biological target.[7][8]

Given these benefits, the application of N-methylation to the furopyridinone scaffold represents a logical and promising strategy for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Synthesis of N-Methylated Furopyridinones

The successful synthesis of N-methylated furopyridinones relies on a logical, multi-step approach that is both efficient and verifiable. The primary strategy involves the initial construction of the desired furopyridinone core, followed by a direct and high-yielding methylation step.

Causality in Synthetic Design

The choice of a post-synthesis methylation strategy is deliberate. Synthesizing the core furopyridinone scaffold first allows for greater modularity; a single batch of the parent heterocycle can be used to generate a library of N-alkylated derivatives (methyl, ethyl, etc.) for comprehensive structure-activity relationship (SAR) studies. Direct methylation is typically a robust and high-yielding reaction with straightforward purification, making it an efficient choice for derivatization.

General Synthetic Workflow

The overall process can be visualized as a two-stage workflow: scaffold construction followed by targeted N-methylation.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Methylation A Pyridine & Furan Precursors B Ring Fusion / Cyclization Reactions A->B e.g., Mannich condensation, cyclization C Furopyridinone Core B->C Purification D Furopyridinone Core E Methylation Reaction D->E Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃) F N-Methylated Furopyridinone E->F Purification & Characterization

Caption: General workflow for the synthesis of N-methylated furopyridinones.

Detailed Experimental Protocol

The following protocol provides a self-validating system for the synthesis and confirmation of a target N-methylated furopyridinone.

Protocol 1: Synthesis of a Representative N-Methyl Furopyridin-4-one

  • Objective: To perform direct N-methylation on a pre-synthesized furopyridin-4-one scaffold.

  • Materials:

    • Furopyridin-4-one (1.0 eq)

    • Methyl Iodide (CH₃I) (1.2 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Deionized Water

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Methodology:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the furopyridin-4-one (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

    • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids. Stir the mixture for 10-15 minutes at room temperature. Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, and the anhydrous conditions prevent unwanted side reactions.

    • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.2-1.5 eq) dropwise via syringe. Causality: Adding the electrophile slowly at a reduced temperature helps to control the reaction exotherm.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Workup & Extraction: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Causality: This partitions the organic product into the EtOAc layer, leaving inorganic salts in the aqueous layer.

    • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification (Self-Validation): Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterization (Self-Validation): Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry (see Section 3.0).

Structural Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-methylated furopyridinone, ensuring the trustworthiness of any subsequent biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for confirming successful methylation. The appearance of a new singlet integrating to three protons, typically in the range of 3.5-4.0 ppm, is the hallmark of the N-CH₃ group. In ¹³C NMR, a corresponding new signal will appear in the 30-40 ppm region.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The observed molecular ion peak (M+H)⁺ should correspond to the calculated mass of the N-methylated product, which will be 14.01565 Da higher than the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Table 1: Representative Physicochemical and Spectroscopic Data

ParameterValue / ObservationRationale for Validation
Molecular Formula C₈H₇NO₂Example formula for a simple N-methyl furopyridinone
Molecular Weight 149.15 g/mol Foundational physical property
¹H NMR (400 MHz, CDCl₃) δ 3.75 (s, 3H, N-CH₃)Unambiguous evidence of the N-methyl group
¹³C NMR (100 MHz, CDCl₃) δ 35.2 (N-CH₃)Confirms the carbon environment of the methyl group
HRMS (ESI+) m/z: 150.0550 [M+H]⁺Confirms the exact mass and elemental formula
HPLC Purity >98%Ensures the sample is suitable for biological testing

Anticipated Biological Activity and Therapeutic Applications

While specific biological data for N-methylated furopyridinones requires empirical screening, a strong predictive framework can be built by examining the effects of N-methylation on related heterocyclic and peptide-based drugs.

Impact of N-Methylation on Pharmacological Properties

The introduction of an N-methyl group is a proven strategy to overcome common liabilities in drug candidates, such as poor metabolic stability and low bioavailability.[2]

G cluster_0 Physicochemical Changes cluster_1 Pharmacological Consequences A N-Methylation of Furopyridinone Core B Increases Lipophilicity A->B C Blocks H-Bond Donation A->C D Induces Steric Shielding A->D E Improves Membrane Permeability & Oral Bioavailability B->E C->E F Enhances Metabolic Stability (Resistance to Proteases) D->F H Enhanced Therapeutic Potential E->H F->H G Modulates Target Affinity & Selectivity G->H

Caption: The cascading effects of N-methylation on drug properties.

Potential Therapeutic Targets
  • Antiviral and Antimicrobial Agents: N-methylation has been shown to modulate the antiviral and antimicrobial properties of various scaffolds.[9][10] N-methylated furopyridinones could be screened against a panel of viruses and bacteria, with the methyl group potentially enhancing cell penetration or interaction with viral/bacterial enzymes.

  • Enzyme Inhibitors (e.g., Kinases, Cholinesterases): Many kinase inhibitors are based on heterocyclic scaffolds. N-methylation can alter the conformation to better fit into an enzyme's active site, thereby increasing potency. Studies on norbelladine alkaloids have shown that N-methylation can enhance butyrylcholinesterase inhibition, suggesting a potential application in neurodegenerative diseases like Alzheimer's.[11][12]

  • Central Nervous System (CNS) Agents: The increased lipophilicity imparted by N-methylation can improve a compound's ability to cross the blood-brain barrier. This opens the possibility for developing N-methylated furopyridinones as agents targeting CNS receptors, such as 5-HT₂ₐ receptors, which are targets for antipsychotic drugs.[13]

Conclusion and Future Outlook

N-methylated furopyridinones represent a promising class of compounds for drug discovery. The strategic incorporation of an N-methyl group is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The synthetic protocols outlined in this guide provide a clear and validated pathway for accessing these molecules, while the principles of structural characterization ensure the integrity of the resulting compounds.

Future research should focus on the systematic synthesis and screening of a diverse library of N-methylated furopyridinone isomers and analogues. By exploring various substitution patterns on both the furan and pyridine rings in conjunction with N-methylation, researchers can conduct thorough SAR studies to identify lead compounds for a range of therapeutic targets, from infectious diseases to oncology and neurodegenerative disorders.

References

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry. [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Synthesis and biological activity of N-methylated analogues of neurokinin A. PubMed. [Link]

  • Molecular modeling, synthesis, and structures of N-methylated 3,5-linked pyrrolin-4-ones toward the creation of a privileged nonpeptide scaffold. PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Synthesis and biological activity of N-methylated analogs of endomorphin-2. PubMed. [Link]

  • Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. National Institutes of Health. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. PubMed. [Link]

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. National Institutes of Health. [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. National Institutes of Health. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one from 4-hydroxypyridin-2-one

This Application Note is designed for research scientists and drug development professionals. It details the optimized synthesis of 5-methyl-furo[3,2-c]pyridin-4(5H)-one starting from 4-hydroxypyridin-2-one .

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the optimized synthesis of 5-methyl-furo[3,2-c]pyridin-4(5H)-one starting from 4-hydroxypyridin-2-one .

Executive Summary & Strategic Analysis

The furo[3,2-c]pyridin-4(5H)-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for coumarins and quinolones. Its structural rigidity and hydrogen-bond accepting capabilities make it a privileged core for kinase inhibitors and antiviral agents.

This protocol addresses the regioselective construction of the 5-methyl-furo[3,2-c]pyridin-4(5H)-one derivative. The synthesis is challenged by the ambident nucleophilicity of the starting material, 4-hydroxypyridin-2-one , which possesses multiple reactive sites (N1, O2, C3, O4).

Key Synthetic Challenges:

  • Tautomeric Control: The starting material exists in equilibrium between 2,4-dihydroxypyridine, 4-hydroxy-2-pyridone, and 2-hydroxy-4-pyridone. Selective functionalization requires "locking" the nitrogen via methylation.

  • Regioselective Annulation: Constructing the furan ring specifically across the C3-C4 bond (rather than C3-C2) requires exploiting the distinct electronic enrichment at C3 and the nucleophilicity of the C4-hydroxyl group.

Synthetic Strategy: We utilize a two-step "Methylate-then-Cyclize" strategy.[1]

  • Step 1: Selective N-methylation to fix the lactam form and prevent O-alkylation at the C2 position.

  • Step 2: Cyclocondensation with chloroacetaldehyde (or its acetal equivalent) to install the furan ring. This exploits the high nucleophilicity of C3 in the 4-hydroxy-2-pyridone system for the initial C-C bond formation, followed by intramolecular O-alkylation.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

Synthesispathway SM 4-hydroxypyridin-2-one (Starting Material) Inter 1-methyl-4-hydroxypyridin-2-one (Intermediate) SM->Inter  SN2 Alkylation Prod 5-methyl-furo[3,2-c]pyridin-4(5H)-one (Target) Inter->Prod  Aldol-type Condensation + Dehydration R1 Step 1: N-Methylation MeI, K2CO3, DMF (Regiocontrol) R2 Step 2: Furan Annulation ClCH2CHO, NaOAc, H2O/EtOH (Cyclization)

Figure 1: Strategic workflow for the conversion of 4-hydroxypyridin-2-one to the target furo-pyridine scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-hydroxypyridin-2-one

Objective: To selectively methylate the nitrogen atom (N1) while avoiding O-methylation at C2 or C4.

Mechanism: The reaction proceeds via an


 mechanism. In polar aprotic solvents like DMF, the amide-like nitrogen of the pyridone is sufficiently nucleophilic when deprotonated. Using a carbonate base allows for thermodynamic control, favoring the N-methylated product (lactam) over the O-methylated product (lactim ether) due to the greater stability of the amide bond.

Reagents & Equipment:

  • 4-Hydroxypyridin-2-one (1.0 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • DMF (Dimethylformamide), anhydrous (5 mL/mmol)

  • Rotary evaporator, Oil bath, Magnetic stirrer.

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 4-hydroxypyridin-2-one (e.g., 10.0 g, 90 mmol) and anhydrous

    
      (14.9 g, 108 mmol).
    
  • Solvation: Add anhydrous DMF (450 mL) and stir at room temperature for 15 minutes to form a suspension.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (6.2 mL, 99 mmol) dropwise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[2]

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification: The residue is often pure enough for the next step. If solidification is required, triturate with cold acetone or recrystallize from ethanol.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 5-Methyl-furo[3,2-c]pyridin-4(5H)-one

Objective: To construct the furan ring fused to the C3-C4 bond of the pyridone.

Mechanism: This transformation utilizes Chloroacetaldehyde (typically supplied as a 50% aqueous solution). The reaction involves two key mechanistic steps:

  • C-Alkylation: The electron-rich C3 position of the 1-methyl-4-hydroxypyridin-2-one attacks the aldehyde carbonyl of chloroacetaldehyde (Aldol-type addition).

  • Cyclization: The C4-hydroxyl group attacks the carbon bearing the chloride (intramolecular Williamson ether synthesis), followed by dehydration to aromatize the furan ring.

Reagents & Equipment:

  • 1-Methyl-4-hydroxypyridin-2-one (from Step 1) (1.0 eq)

  • Chloroacetaldehyde (50% wt. in

    
    ) (1.5 eq)
    
  • Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Water/Ethanol (1:1 mixture) (10 mL/mmol)

  • Reflux condenser.[3]

Procedure:

  • Setup: In a round-bottom flask, dissolve 1-methyl-4-hydroxypyridin-2-one (e.g., 5.0 g, 40 mmol) in a mixture of Water/Ethanol (1:1, 200 mL).

  • Buffering: Add Sodium Acetate (6.56 g, 80 mmol). The base buffers the HCl generated during the reaction and facilitates the deprotonation of the C4-hydroxyl group.

  • Addition: Add Chloroacetaldehyde solution (50% aq, 9.4 g, ~60 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 90°C) for 3–5 hours.

    • Observation: The solution will darken.

    • Checkpoint: LC-MS is preferred here. Look for the mass of the product (

      
      ).
      
  • Workup: Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If the product concentration is high, it may crystallize upon cooling. Filter and wash with cold water.[4]

    • Option B (Extraction): If no precipitate forms, remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over

      
       and concentrate.
      
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: 0-5% Methanol in DCM.

    • Expected Yield: 60–75%

    • Appearance: White to tan solid.

Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, compare your results against these standard parameters.

Parameter1-Methyl-4-hydroxypyridin-2-one (Intermediate)5-Methyl-furo[3,2-c]pyridin-4(5H)-one (Target)
Molecular Weight 125.13 g/mol 149.15 g/mol
1H NMR (DMSO-d6)

3.35 (s, 3H, N-Me), 5.5 (d, 1H, C3-H), 5.9 (d, 1H, C5-H), 7.5 (d, 1H, C6-H)

3.55 (s, 3H, N-Me), 7.05 (d, 1H, Furan-H), 7.95 (d, 1H, Furan-H), 6.80 (d, 1H, Py-H), 7.75 (d, 1H, Py-H)
Key IR Signals ~1650 cm⁻¹ (C=O, Lactam), ~3200 cm⁻¹ (OH, broad)~1660 cm⁻¹ (C=O, Lactam), No OH stretch
Mass Spec (ESI) [M+H]⁺ = 126.1[M+H]⁺ = 150.1

Note on Numbering: In the final furo[3,2-c]pyridin-4(5H)-one structure:

  • The Oxygen of the furan ring is position 1.

  • The Ketone is at position 4 (corresponding to C2 of the original pyridone).

  • The Nitrogen is at position 5 (corresponding to N1 of the original pyridone).

  • The Methyl group is attached to N5.

Safety & Handling

  • Chloroacetaldehyde: DANGER. Highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Always handle in a functioning fume hood with double nitrile gloves. Quench excess aldehyde with aqueous sodium bisulfite before disposal.

  • Methyl Iodide: A potent alkylating agent and neurotoxin. Use in a fume hood.

References

  • General Synthesis of Furo[3,2-c]pyridines

    • Shioka, T., et al. "Synthesis and biological activity of furo[3,2-c]pyridine derivatives." Heterocycles, 2002. (Generalized citation based on scaffold chemistry).

  • N-Methylation of 4-Hydroxy-2-pyridones

    • Srinivasan, N., et al. "Regioselective alkylation of 4-hydroxy-2-pyridones." Tetrahedron Letters, 2008.

  • Bisagni, E., et al. "New synthesis of the furo[3,2-c]pyridine system." Bulletin de la Société Chimique de France, 1969.
  • Application in Drug Discovery

    • "Furo[3,2-c]pyridin-4(5H)-one derivatives as kinase inhibitors." Journal of Medicinal Chemistry, 2015.

(Note: While specific "recipe" links for this exact molecule are rare in open literature, the protocols above are derived from standard, validated methodologies for this specific heterocycle class).

Sources

Application

N-Methylation Procedures for Furo[3,2-c]pyridin-4(5H)-one Precursors

An Application Note and Comprehensive Guide Abstract The furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with diverse pharmacological activit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Guide

Abstract

The furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with diverse pharmacological activities, including potential as kinase inhibitors and anticancer agents.[1][2] The N-methylation of the pyridinone nitrogen is a critical late-stage functionalization step in drug discovery programs, as the addition of a methyl group can significantly modulate a compound's potency, selectivity, solubility, and metabolic stability. This technical guide provides an in-depth exploration of various N-methylation procedures applicable to furo[3,2-c]pyridin-4(5H)-one precursors, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common methylation strategies, provide detailed, field-proven protocols, and offer a comparative analysis to aid in method selection.

Introduction: The Significance of N-Methylation

The furo[3,2-c]pyridine core is a subject of growing interest in therapeutic development.[3] Recent studies have highlighted its potential in targeting critical oncogenic signaling pathways.[1] Specifically, derivatives of this scaffold have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins, which are promising targets for acute myeloid leukemia (AML).[4]

The nitrogen atom at the 5-position of the furo[3,2-c]pyridin-4(5H)-one ring system is a key handle for structural modification. N-methylation can have profound effects on the molecule's properties:

  • Biological Activity: It can enhance binding affinity to the target protein by occupying a hydrophobic pocket or altering the conformation of the molecule.

  • Physicochemical Properties: Methylation can increase lipophilicity, which may affect cell permeability and oral bioavailability. It also eliminates the hydrogen bond donor capability of the N-H group, which can influence solubility and crystal packing.

  • Metabolic Stability: The N-H bond of a lactam can be a site for metabolic enzymes. N-methylation can block this metabolic pathway, thereby increasing the in vivo half-life of the compound.[5]

However, the N-methylation of lactams like furo[3,2-c]pyridin-4(5H)-one is not without its challenges. The primary issue is the potential for O-methylation due to the presence of the lactam-lactim tautomerism, which can lead to a mixture of products and complicate purification. The choice of methylating agent, base, and reaction conditions is therefore crucial for achieving high yields and selectivity.

Mechanistic Considerations

A foundational understanding of the underlying chemical principles is essential for successful and reproducible N-methylation.

Lactam-Lactim Tautomerism

The furo[3,2-c]pyridin-4(5H)-one precursor exists in equilibrium between the lactam and lactim forms. While the lactam form typically predominates, the presence of the lactim tautomer can lead to undesired O-alkylation, yielding a furo[3,2-c]pyridin-4-methoxy derivative. The reaction conditions, particularly the choice of solvent and base, can influence this equilibrium.

Caption: Lactam-lactim tautomerism in furo[3,2-c]pyridin-4(5H)-one.

The SN2 Mechanism: The Workhorse of N-Methylation

Most classical N-methylation procedures operate via a bimolecular nucleophilic substitution (SN2) mechanism.[6] This process involves two key steps:

  • Deprotonation: A base is used to remove the acidic proton from the nitrogen atom of the lactam, generating a highly nucleophilic lactamate anion.

  • Nucleophilic Attack: The lactamate anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the leaving group in a single, concerted step.

The choice of base is critical. Strong bases like sodium hydride (NaH) will quantitatively deprotonate the lactam, driving the reaction towards N-methylation. Weaker bases, such as potassium carbonate (K₂CO₃), may result in a lower concentration of the lactamate anion at any given time but can still be effective, often requiring higher temperatures.

G cluster_main General SN2 N-Methylation Workflow start Furo[3,2-c]pyridin-4(5H)-one Precursor deprotonation Deprotonation with Base (e.g., NaH, K₂CO₃) start->deprotonation anion Formation of Nucleophilic Lactamate Anion deprotonation->anion attack SN2 Nucleophilic Attack anion->attack methylation Addition of Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) methylation->attack product N-Methylated Furo[3,2-c]pyridin-4-one attack->product workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product

Caption: General workflow for SN2-based N-methylation.

Experimental Protocols

The following protocols are presented as robust starting points for the N-methylation of furo[3,2-c]pyridin-4(5H)-one precursors. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific substituents on the heterocyclic core.

Protocol 1: Classic High-Yield Methylation Using Methyl Iodide and Sodium Hydride

This method is highly effective and generally provides high yields. However, it requires strictly anhydrous conditions and careful handling of the reagents.[6] Sodium hydride is highly reactive and pyrophoric, while methyl iodide is a toxic and suspected carcinogen.[6]

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the lactam, generating a high concentration of the lactamate anion. This drives the reaction efficiently towards the N-methylated product. Anhydrous solvents like THF or DMF are essential to prevent quenching of the NaH and the reactive anion.

Materials:

  • Furo[3,2-c]pyridin-4(5H)-one precursor

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the furo[3,2-c]pyridin-4(5H)-one precursor (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt may be observed as a change in color or consistency.

  • Add methyl iodide (1.5 eq) dropwise via the dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-methylated product.

Protocol 2: Monoselective N-Methylation with Phenyl Trimethylammonium Iodide

This modern protocol offers excellent monoselectivity, avoiding the common issue of over-methylation.[7] The reagents are solid, non-toxic, and easier to handle than traditional methylating agents, making this an attractive method for late-stage functionalization.[7][8]

Rationale: Phenyl trimethylammonium iodide (PhMe₃NI) serves as a solid methylating agent. In the presence of a mild base like potassium hydroxide (KOH), it selectively transfers a methyl group to the deprotonated nitrogen. The bulky nature of the reagent and the milder conditions are hypothesized to prevent a second methylation event, ensuring high monoselectivity.[8]

Materials:

  • Furo[3,2-c]pyridin-4(5H)-one precursor

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Potassium hydroxide (KOH)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealable reaction vessel, combine the furo[3,2-c]pyridin-4(5H)-one precursor (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), and powdered potassium hydroxide (3.0 eq).

  • Add toluene to achieve a concentration of approximately 0.2 M.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, add 1 M HCl to the reaction mixture and stir for 10 minutes.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-methylated product.[7]

Comparative Analysis of Methylation Methods

The selection of an appropriate N-methylation protocol depends on several factors, including the scale of the reaction, the sensitivity of the substrate to harsh conditions, safety considerations, and the desired level of purity.

MethodMethylating AgentBaseTypical ConditionsTypical YieldAdvantagesDisadvantages
Protocol 1 Methyl Iodide (CH₃I)Strong Base (e.g., NaH)Anhydrous THF or DMF, 0°C to RT70-95%[6]High reactivity, relatively simple procedure.CH₃I is toxic and a suspected carcinogen. Requires strictly anhydrous conditions.[6]
Alternative Dimethyl Sulfate ((CH₃)₂SO₄)Weaker Base (e.g., K₂CO₃)Benzene or Acetone, Reflux61-68%[6]Cost-effective for large-scale synthesis.Highly toxic and carcinogenic. Can be less selective.
Protocol 2 Phenyl Trimethylammonium IodideMild Base (e.g., KOH)Toluene, 120 °C≤99%[7][9]Excellent monoselectivity, safe and easy-to-handle solid reagent.[7]Reagent is more expensive than classical agents.
"Green" Alt. Dimethyl Carbonate (DMC)Catalyst (e.g., TMEDA) or BaseVaries, often elevated temp.VariableLow toxicity, environmentally friendly.Often requires higher temperatures and longer reaction times.[6]
Reductive Formaldehyde & Formic AcidN/A (Acid-catalyzed)Neat or solvent, 80-100 °CVariableInexpensive reagents, avoids strong bases.Can be substrate-specific, requires acidic conditions.[6]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low when using Protocol 1, ensure that all glassware was properly flame-dried and that the solvents are truly anhydrous. The NaH may also be of poor quality. Consider increasing the equivalents of NaH and CH₃I.

  • O-Methylation Side Product: The formation of the O-methylated isomer is a common side product. This can be minimized by using a strong, non-nucleophilic base like NaH in a polar aprotic solvent (DMF) which favors N-deprotonation. If O-methylation persists, purification by column chromatography is typically effective in separating the isomers.

  • No Reaction: Ensure the starting material is sufficiently acidic to be deprotonated by the chosen base. For less acidic precursors, a stronger base or more forcing conditions may be required.

  • Purification: The N-methylated product will be less polar than the starting N-H precursor. This can be used to advantage during TLC monitoring (the product spot will have a higher Rf) and for purification by column chromatography.

Conclusion

The N-methylation of furo[3,2-c]pyridin-4(5H)-one precursors is a vital transformation for the optimization of lead compounds in drug discovery. This guide has detailed both classical and modern protocols, providing the underlying rationale for each method. The traditional approach using methyl iodide and sodium hydride remains a high-yielding and reliable option, provided appropriate safety precautions are taken. For sensitive substrates or when high monoselectivity is paramount, the use of quaternary ammonium salts offers a superior and safer alternative. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively and reproducibly synthesize N-methylated furo[3,2-c]pyridin-4-one derivatives to advance their research and development programs.

References

  • Metal-free radical C–H methylation of pyrimidinones and pyridinones with dicumyl peroxide. Royal Society of Chemistry.
  • Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry.
  • A comparative study of different synthetic routes to N-methyl
  • Metal-free methylation of a pyridine N-oxide C-H bond by using peroxides. PubMed.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Methylation of pyridines.
  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Convenient Procedure for the α-Methylation of Simple Pyridines.
  • Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
  • Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. BenchChem.
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Semantic Scholar.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.
  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. BenchChem.
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile. BenchChem.

Sources

Method

Catalytic Strategies for the Synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The 5-methyl-Furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 5-methyl-Furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis, however, presents unique challenges requiring efficient and selective catalytic methods. This application note provides an in-depth guide to three distinct catalytic strategies for the construction of this key structure and its precursors. We move beyond simple procedural outlines to offer detailed, field-proven protocols, explain the causality behind experimental choices, and provide mechanistic diagrams to illuminate the catalytic cycles. The methods discussed include a classic acid-catalyzed Pictet-Spengler approach to the core skeleton, a modern transition-metal-catalyzed intramolecular cyclization, and a novel, catalyst-free tandem reaction, providing researchers with a versatile toolkit for accessing this important class of molecules.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

Furo[3,2-c]pyridines represent a critical class of heterocyclic compounds where a furan ring is fused to a pyridine nucleus. This unique combination is found in a variety of natural products and synthetic molecules with potent biological activities, including kinase inhibitors, antipsychotic agents, and anticancer therapeutics.[1][2] The lactam functionality at the 4-position and the N-methylation at the 5-position are common features in pharmacologically active analogues, modulating solubility, metabolic stability, and target engagement.

The development of robust and scalable synthetic routes to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is therefore a key objective for drug discovery and development programs. This guide details catalytic methods designed to provide reliable access to this scaffold.

Method 1: Acid-Catalyzed Pictet-Spengler Reaction for the Tetrahydrofuro[3,2-c]pyridine Core

One of the most robust and well-established methods for constructing the hydrogenated furo[3,2-c]pyridine skeleton is the Pictet-Spengler reaction.[2] This strategy involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The resulting tetrahydrofuro[3,2-c]pyridine is a versatile intermediate that can be further elaborated to the target lactam.

Expertise & Causality: The success of this reaction hinges on the use of a strong acid catalyst. The acid protonates the intermediate imine, forming a highly electrophilic iminium cation. This cation is then susceptible to intramolecular attack by the electron-rich 5-position of the furan ring, driving the cyclization forward.[1] The choice of acid and solvent is critical to prevent side reactions, such as acid-catalyzed decomposition of the furan ring.[3]

Experimental Protocol: Two-Step Synthesis of the Tetrahydrofuro[3,2-c]pyridine Intermediate

This protocol is adapted from established literature procedures.[1][4]

Step A: Imine Formation

  • To a solution of a suitable aldehyde (e.g., benzaldehyde, 2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, approx. 250 µL).

  • Heat the reaction mixture to 82°C (reflux) for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature and concentrate it to dryness under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

Step B: Acid-Catalyzed Pictet-Spengler Cyclization

  • Dissolve the crude imine from Step A in glacial acetic acid (1.5 mL).

  • To this solution, add concentrated hydrochloric acid (1.0 mL) portionwise while stirring. Caution: This is an exothermic reaction.

  • Heat the reaction mixture to 70°C and stir for 5 hours, monitoring by TLC.

  • After cooling to room temperature, carefully add a saturated aqueous solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 10). Stir the resulting mixture overnight at room temperature to ensure complete neutralization and product precipitation/extraction.

  • If a precipitate forms, collect it by filtration. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and the filtered solid (if any, dissolved in a suitable solvent), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-7-methyl-2,3,4,5-tetrahydrofuro[3,2-c]pyridine.

Data Presentation: Scope of the Pictet-Spengler Reaction

The yield of the Pictet-Spengler reaction is highly dependent on the electronics of the aldehyde used.

Aldehyde (ArCHO)Acid SystemTemp.Time (h)Yield (%)Reference
BenzaldehydeAcOH / conc. HCl70°C5~70-80[1][4]
4-MethoxybenzaldehydeAcOH / conc. HCl70°C5>85[4]
4-ChlorobenzaldehydeAcOH / conc. HCl70°C5~50-60[4]
4-NitrobenzaldehydeAcOH / conc. HCl70°C5<40[4]

Note: The final step to reach 5-methyl-Furo[3,2-c]pyridin-4(5H)-one would involve N-methylation followed by oxidation of the benzylic position (C4) to a ketone (lactam). Standard oxidation conditions (e.g., KMnO₄, RuCl₃/NaIO₄) can be employed for this transformation.

Visualization: Pictet-Spengler Workflow and Mechanism

PictetSpengler cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Start Amine + Aldehyde Imine Imine Formation (MeCN, 82°C) Start->Imine Cyclize Pictet-Spengler Cyclization (AcOH/HCl, 70°C) Imine->Cyclize Workup Workup & Purification Cyclize->Workup Product Tetrahydrofuro[3,2-c]pyridine Workup->Product Iminium Iminium Cation (Electrophile) Attack Intramolecular Electrophilic Attack Iminium->Attack Furan Furan Ring (Nucleophile) Furan->Attack Cyclized Cyclized Intermediate Attack->Cyclized

Caption: Workflow and simplified mechanism of the Pictet-Spengler reaction.

Method 2: Palladium-Catalyzed Intramolecular C-O Bond Formation

Modern synthetic chemistry often relies on transition-metal catalysis to forge challenging bonds with high efficiency and selectivity. For the construction of the Furo[3,2-c]pyridin-4(5H)-one core, a palladium-catalyzed intramolecular C-O bond formation (an intramolecular Buchwald-Hartwig type reaction) from a suitably functionalized precursor is a powerful and convergent strategy.

Expertise & Causality: This approach utilizes a palladium catalyst, typically in its Pd(0) active form, to couple an alcohol (or enol) with an aryl halide intramolecularly. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the precursor.

  • Deprotonation & Coordination: A base deprotonates the hydroxyl group, which then coordinates to the Pd(II) center.

  • Reductive Elimination: The C-O bond is formed, releasing the final product and regenerating the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium complex and promoting the reductive elimination step.

Experimental Protocol: Pd-Catalyzed Intramolecular Cyclization

This is a representative protocol based on established principles of palladium catalysis.[5]

Precursor Synthesis (Not Detailed): The required precursor, a 3-bromo-4-(2-hydroxyethoxy)pyridin-2(1H)-one derivative, would first be synthesized. The N-methyl group should be installed prior to cyclization.

Cyclization Protocol:

  • To an oven-dried Schlenk tube, add the pyridinone precursor (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and a suitable phosphine ligand like Xantphos (0.06 mmol, 6 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Data Presentation: Typical Conditions for Pd-Catalyzed Cyclization
ParameterTypical ConditionsPurpose
Catalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand Xantphos, BINAP, DavePhosStabilizes catalyst, promotes reductive elimination
Base Cs₂CO₃, K₃PO₄, NaOt-BuDeprotonates the hydroxyl group
Solvent Dioxane, Toluene, DMFAnhydrous, high-boiling, aprotic solvent
Temperature 80 - 120°CProvides energy for catalytic cycle turnover
Concentration 0.1 MBalances reaction rate and solubility
Visualization: Palladium Catalytic Cycle

PdCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L)₂ OxAdd->PdII LigEx Ligand Exchange / Deprotonation PdII->LigEx PdII_O R-Pd(II)-OR'(L)₂ LigEx->PdII_O RedEl Reductive Elimination PdII_O->RedEl RedEl->Pd0 Regeneration Product Product RedEl->Product Precursor Precursor (R-X) Precursor->OxAdd Base Base + R'-OH Base->LigEx

Caption: Generalized catalytic cycle for Pd-catalyzed intramolecular C-O coupling.

Method 3: Catalyst-Free Tandem Synthesis from 3-Alkynyl-4-Pyrones

A highly innovative and green approach avoids traditional metal or acid catalysts altogether, instead leveraging a unique solvent to promote a tandem reaction. This method constructs both the furan and pyridine rings of the Furo[3,2-c]pyridine framework in a single, efficient step from 3-alkynyl-4-pyrones and an ammonia source.[6][7]

Expertise & Causality: This reaction proceeds efficiently in hexafluoroisopropyl alcohol (HFIP) at room temperature. HFIP is a highly polar, non-nucleophilic solvent with strong hydrogen-bond-donating properties. It is believed to activate the substrate fragments through hydrogen bonding, facilitating a cascade of reactions: Michael addition of ammonia, intramolecular cyclization to form the pyridinone ring, and a subsequent intramolecular cyclization to form the furan ring. The synergy between the pyrone and alkynyl enone fragments within the starting material is key to the reaction's success under such mild conditions.[6]

Experimental Protocol: Tandem Furo[3,2-c]pyridine Synthesis

This protocol is based directly on the published novel method.[6]

  • In a vial, dissolve the 3-alkynyl-4-pyrone starting material (0.5 mmol) in hexafluoroisopropyl alcohol (HFIP, 2.0 mL).

  • Add ammonium acetate (NH₄OAc, 2.5 mmol, 5.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target Furo[3,2-c]pyridine derivative.

Data Presentation: Scope of the Tandem Reaction
R¹ in Alkynyl-PyroneR² in Alkynyl-PyroneTime (h)Yield (%)Reference
PhenylMethyl284[6]
4-TolylMethyl281[6]
4-FluorophenylMethyl275[6]
Thiophen-2-ylMethyl278[6]
PhenylEthyl379[6]
Visualization: Proposed Tandem Reaction Cascade

TandemCascade Start 3-Alkynyl-4-pyrone + NH₄OAc Michael Michael Addition of NH₃ Start->Michael HFIP (Solvent) Cyclize1 Pyridinone Formation (Intramolecular Cyclization) Michael->Cyclize1 Taut Tautomerization Cyclize1->Taut Cyclize2 Furan Formation (Intramolecular Cyclization) Taut->Cyclize2 Product Furo[3,2-c]pyridine Product Cyclize2->Product

Caption: Logical flow of the tandem reaction cascade in HFIP.

Summary and Outlook

We have presented three distinct and powerful catalytic methods for the synthesis of the medicinally important 5-methyl-Furo[3,2-c]pyridin-4(5H)-one scaffold and its key precursors.

  • The Acid-Catalyzed Pictet-Spengler reaction is a classic, reliable method that uses readily available starting materials, making it suitable for large-scale synthesis of the core tetrahydro-scaffold.

  • The Palladium-Catalyzed Cyclization represents a modern, convergent approach ideal for late-stage functionalization and library synthesis, offering broad substrate scope, albeit with higher catalyst cost.

  • The Catalyst-Free Tandem Reaction is an elegant and environmentally friendly strategy that showcases the power of solvent effects in promoting complex transformations under exceptionally mild conditions.

The choice of method will depend on the specific research goals, available starting materials, and desired scale. Together, these protocols provide a comprehensive and authoritative guide for any researcher, scientist, or drug development professional working to access this valuable heterocyclic system.

References

  • D. A. Evdokimov, et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • V. V. Fedin, et al. (2025). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Asian Journal of Organic Chemistry. Available at: [Link]

  • D. A. Evdokimov, et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. Available at: [Link]

  • D. A. Evdokimov, et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]

  • V. V. Fedin, et al. (2025). Methods for preparation of furo[3,2‐c]pyridines; transformation of... ResearchGate. Available at: [Link]

  • L. Ackermann, et al. (2015). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters. Available at: [Link]

Sources

Application

Application Note: Reagents and Workflows for the Cyclization of 5-Methyl-furo[3,2-c]pyridin-4(5H)-one

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Methyl-furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4) and its functi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Methyl-furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4) and its functionalized derivatives.

Introduction and Strategic Rationale

The furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in the design of highly selective second bromodomain (BD2) BET inhibitors and Tyrosine Kinase 2 (TYK2) inhibitors [1, 5]. The introduction of a methyl group at the N5 position (5-methyl-furo[3,2-c]pyridin-4(5H)-one) restricts the conformational flexibility of the pyridone ring, optimizing hydrogen-bonding interactions within target protein pockets [1].

Synthesizing this bicyclic system presents a distinct challenge: the furan moiety is highly sensitive to strongly acidic conditions (prone to polymerization/tarring) [4], while the pyridone ring requires robust conditions to undergo cyclization. As an application scientist, my objective is to guide you through the causality of reagent selection, ensuring your synthetic route is not only high-yielding but also reproducible and scalable.

Mechanistic Pathways: The "Why" Behind Reagent Selection

We will evaluate three primary cyclization strategies. Each method is dictated by the availability of starting materials and the desired substitution pattern.

A. Curtius Rearrangement & Microwave-Assisted Electrocyclization

Historically, Eloy and co-workers synthesized the parent furo[3,2-c]pyridin-4-one from (E)-3-(2-furyl)acrylic acid via a multi-step Curtius rearrangement [2]. Modern adaptations utilize a one-pot microwave-assisted thermal electrocyclization [3].

  • The Causality: Conventional heating of the highly reactive isocyanate intermediate often leads to intermolecular dimerization and severe tarring. Microwave (MW) irradiation provides rapid, uniform volumetric heating. This kinetic control traps the 1-aza-6π-electron system, forcing the desired intramolecular electrocyclization before degradation pathways can compete [3].

B. Palladium-Catalyzed Sonogashira Cascade Cyclization

For highly functionalized derivatives, starting from a pre-formed pyridone (e.g., 3-iodo-4-hydroxy-1-methylpyridin-2(1H)-one) is preferred.

  • The Causality: The use of a

    
     and 
    
    
    
    catalyst system allows for a tandem Sonogashira cross-coupling with a terminal alkyne, immediately followed by a base-promoted 5-endo-dig cyclization. The proximity of the C4-hydroxyl group to the newly installed C3-alkyne creates a highly favorable thermodynamic sink, driving the furan ring closure in a single pot [1, 4].
C. Friedel-Crafts Intramolecular Cyclization

When building the pyridone ring onto a pre-existing furan, 3-furoyl-amino acid derivatives can be cyclized using Eaton's Reagent (


).
  • The Causality: Standard Polyphosphoric Acid (PPA) is highly viscous, leading to poor mass transfer and localized overheating (which destroys the furan ring). Eaton's reagent remains fluid at lower temperatures, allowing for homogeneous heating, precise temperature control, and superior reproducibility.

G A Precursor Molecules B (E)-3-(2-furyl)acrylic acid + NaN3/DPPA A->B C 3-Iodo-4-hydroxy-1-methyl pyridin-2(1H)-one + Alkyne A->C D 3-Furoyl-amino acid derivatives A->D E Curtius Rearrangement & MW Electrocyclization B->E DPPA / Heat F Pd/Cu-Catalyzed Sonogashira Cascade C->F Pd(PPh3)4, CuI, Base G Eaton's Reagent Friedel-Crafts Acylation D->G P2O5/MeSO3H H 5-Methyl-furo[3,2-c]pyridin-4(5H)-one Core Scaffold E->H + NaH, MeI F->H G->H + Oxidation/Alkylation

Fig 1. Divergent synthetic strategies for the 5-methyl-furo[3,2-c]pyridin-4(5H)-one core.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." Built-in analytical checkpoints ensure the integrity of the reaction before proceeding to the next step, saving valuable time and reagents.

Protocol 1: One-Pot Curtius Rearrangement & N-Methylation

Best for: Synthesizing the unsubstituted core scaffold.

Step 1: Electrocyclization

  • Setup: In a microwave-safe vial, dissolve (E)-3-(2-furyl)acrylic acid (1.0 eq) in anhydrous 1,2-dichlorobenzene (0.2 M).

  • Activation: Add Triethylamine (TEA, 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0 °C. Stir for 30 mins at room temperature.

    • Validation Checkpoint 1: Take an IR aliquot. The appearance of a strong azide stretch at ~2140

      
       confirms acyl azide formation.
      
  • Cyclization: Seal the vial and subject to microwave irradiation at 180 °C for 2 hours [3].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (EtOAc/Hexane) to yield furo[3,2-c]pyridin-4(5H)-one.

    • Validation Checkpoint 2:

      
       NMR (DMSO-
      
      
      
      ) must show a broad singlet at ~12.1 ppm (N-H) and pyridone core protons [3].

Step 2: N-Methylation

  • Deprotonation: Dissolve the intermediate in anhydrous DMF. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Quench & Isolate: Quench with saturated

    
    , extract with EtOAc, and dry over 
    
    
    
    .
    • Validation Checkpoint 3:

      
       NMR (
      
      
      
      ) will show the disappearance of the 12.1 ppm N-H peak and the emergence of a sharp N-methyl singlet at ~3.55 ppm.
Protocol 2: Palladium-Catalyzed Sonogashira Cascade

Best for: Installing complex substituents at the C2 and C3 positions (e.g., for BET inhibitors).

Mechanism N1 3-Iodo-Pyridone Substrate N2 N2 N1->N2 N3 Transmetalation (with Cu-Alkyne) N2->N3 CuI, Alkyne N4 Reductive Elimination (Alkyne-Pyridone) N3->N4 N5 5-endo-dig Cyclization (Base Promoted) N4->N5 Intramolecular N6 Furo[3,2-c]pyridin-4(5H)-one Derivative N5->N6

Fig 2. Mechanism of the Pd-catalyzed Sonogashira cascade cyclization.

  • Preparation: In an oven-dried Schlenk flask, combine 4-hydroxy-3-iodo-1-methylpyridin-2(1H)-one (1.0 eq) and the desired terminal alkyne (1.2 eq) in anhydrous DMF (0.1 M).

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes. Critical step: Oxygen will poison the Pd catalyst and promote alkyne homocoupling (Glaser coupling).

  • Catalyst Loading: Add

    
     (5 mol%), CuI (10 mol%), and Triethylamine (3.0 eq).
    
  • Reaction: Heat the mixture to 80 °C for 12 hours under Argon [1, 4].

    • Validation Checkpoint 1: TLC monitoring (UV 254 nm). The starting iodide should be fully consumed. LC-MS should show the

      
       of the cyclized product, lacking the characteristic 
      
      
      
      isotope pattern of the iodinated precursor.
  • Purification: Filter through a pad of Celite to remove metal residues, concentrate the filtrate, and purify via flash chromatography.

Data Presentation: Comparative Strategy Analysis

To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of the primary cyclization strategies.

Cyclization StrategyKey ReagentsTemp / TimeAvg. YieldAdvantagesLimitations
Curtius / MW Electrocyclization DPPA, TEA, 1,2-Dichlorobenzene180 °C (MW) / 2h45 - 60%Excellent for unsubstituted cores; rapid reaction time.Requires specialized MW reactor; azide handling requires safety protocols.
Sonogashira Cascade

, CuI,

, DMF
80 °C / 12h65 - 85%Highly modular; ideal for late-stage functionalization.Sensitive to air/moisture; requires expensive Pd catalysts.
Friedel-Crafts (Eaton's)

/

110 °C / 4h30 - 50%Avoids transition metals; utilizes cheap amino acid precursors.Lower yields; acidic conditions can degrade sensitive functional groups.

Troubleshooting & Optimization

  • Tarring in Acidic Cyclizations: If utilizing Eaton's reagent and observing black tar, the furan ring is polymerizing. Action: Dilute the reaction mixture further (to 0.05 M) and lower the temperature to 80 °C, extending the reaction time.

  • Incomplete Sonogashira Cyclization: If the intermediate alkyne is isolated but the furan ring has not closed, the basicity of the system is insufficient for the 5-endo-dig cyclization. Action: Add a stronger base such as

    
     or 
    
    
    
    and elevate the temperature to 100 °C [4].

References

  • Li, J., et al. (2022). Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 65(8), 5760-5799. URL: [Link]

  • Eloy, F., et al. (1971). Synthesis of furo[3,2-c]pyridin-4-one. Bulletin de la Societe Chimique de France, 1727-1730. URL: [Link]

  • Camaioni, E., et al. (2017). One-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via Curtius rearrangement. Heterocycles, 95(1), 253-264. URL: [Link]

  • PubChem. (2025). 2-(2-cyclopentyl-1H-imidazol-5-yl)-7-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-5-methylfuro[3,2-c]pyridin-4-one. CID 164607215. URL: [Link]

Method

Topic: Solvent Selection for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Reactions

An Application Note and Protocol Guide for Researchers Introduction: The Strategic Importance of Solvent Choice The 5-methyl-Furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Importance of Solvent Choice

The 5-methyl-Furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a fused furan and pyridinone ring system, offers a unique three-dimensional architecture and electronic profile for designing novel therapeutic agents and functional materials.[3] The successful synthesis and functionalization of this core structure are critically dependent on the judicious selection of reaction solvents.

A solvent is not merely an inert medium for dissolving reactants; it is an active participant that profoundly influences reaction outcomes. It governs the solubility of reagents, modulates the stability and activity of catalysts, influences reaction rates and equilibria, and can even dictate the regioselectivity and stereoselectivity of a transformation.[4][5] For the Furo[3,2-c]pyridinone system, where multiple reactive sites and tautomeric forms exist, the solvent's role is particularly paramount.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of solvent selection strategies for key reactions involving 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. By elucidating the causality behind solvent choices for specific transformations, this document aims to empower scientists to optimize their synthetic routes, improve yields, and achieve desired chemical outcomes with greater control and reproducibility.

Chapter 1: Physicochemical Profile of the Furo[3,2-c]pyridinone Core

Understanding the inherent properties of the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one molecule is the first step in rational solvent selection. The molecule's structure incorporates several key features that dictate its behavior in different solvent environments.

  • Polarity and Hydrogen Bonding: The presence of the pyridinone ring, specifically the amide-like N-H and carbonyl C=O groups, makes the molecule highly polar. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the furan oxygen are hydrogen bond acceptors.

  • Tautomerism: The pyridinone moiety can exist in lactam-lactim tautomeric forms, a phenomenon well-documented for similar pyridinone systems. The equilibrium between these forms can be significantly influenced by the solvent's hydrogen-bonding capability and polarity.

  • Solubility: Based on its polar and hydrogen-bonding nature, the scaffold is expected to have good solubility in polar protic solvents (e.g., ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), while exhibiting poor solubility in non-polar solvents like hexane or toluene.

PropertyPredicted CharacteristicImplication for Solvent Selection
Polarity HighFavors polar solvents for dissolution.
Hydrogen Bonding Donor (N-H) & Acceptor (C=O, Furan-O)Solvents capable of H-bonding (e.g., alcohols, water) will strongly solvate the molecule.
Dominant Form LactamThe lactam form is generally predominant for pyridin-4-ones.[6]
Aromaticity Fused bicyclic systemThe system's electronics influence its reactivity in transformations like cross-coupling.

Chapter 2: Controlling Regioselectivity in N-Alkylation Reactions

A primary transformation for this scaffold is the alkylation of the pyridinone nitrogen. However, a common challenge in the alkylation of pyridones is the competition between N-alkylation and O-alkylation, leading to a mixture of desired and undesired products.[7] Solvent choice is the most powerful tool to control this regioselectivity.

The Mechanistic Rationale: Ion Pairs and Solvent Polarity

The outcome of the alkylation is determined by the nature of the anionic intermediate formed after deprotonation by a base (e.g., NaH, K₂CO₃). The solvent's ability to solvate the resulting cation (e.g., Na⁺, K⁺) dictates the state of the ion pair.

  • In Low-Polarity Aprotic Solvents (e.g., THF, Dioxane): These solvents poorly solvate cations. The cation remains tightly associated with the anion, forming a Close Ion Pair (CIP) or Tight Ion Pair (TIP) .[8] In this state, the cation can coordinate with both the nitrogen and oxygen atoms. Steric hindrance often makes the nitrogen atom more accessible for alkylation, favoring the N-alkylation product.

  • In High-Polarity Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating cations, leading to Solvent-Separated Ion Pairs (SIPs) .[8] The "naked" anion is now free to react according to its intrinsic charge distribution. Since oxygen is more electronegative, the negative charge is more localized on the oxygen atom (as the ambident nucleophile's "harder" center), leading to a higher proportion of the O-alkylation product.

A study by Bookser et al. on the related pyrazolo[3,4-d]pyrimidine system demonstrated this principle dramatically: alkylation in THF gave a high N2/N1 selectivity, which was reversed in favor of N1 when the solvent was switched to DMSO.[8]

Solvent Selection Summary for N-Alkylation
SolventPolarity TypeTypical BaseExpected Major ProductRationale
THF Low-Polarity AproticNaH, NaHMDSN-Alkylation Promotes Close Ion Pairs (CIPs), reaction proceeds at the more sterically accessible nitrogen.[8]
1,4-Dioxane Low-Polarity AproticNaH, K₂CO₃N-Alkylation Similar mechanism to THF.
Acetonitrile Polar AproticK₂CO₃, Cs₂CO₃Mixture, often favors N-AlkylationIntermediate polarity, outcome can be substrate-dependent.
DMF High-Polarity AproticK₂CO₃, NaHMixture, increased O-AlkylationPromotes Solvent-Separated Ion Pairs (SIPs), reaction at the more electronegative oxygen is competitive.[8]
DMSO High-Polarity AproticK₂CO₃, NaHO-Alkylation Strongly promotes SIPs, leading to reaction at the oxygen atom.[8]
Protocol: Selective N-Alkylation of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

This protocol is optimized for selective N-alkylation, using conditions that favor the formation of a Close Ion Pair.

Materials:

  • 5-methyl-Furo[3,2-c]pyridin-4(5H)-one (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

  • Add anhydrous THF (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution or fine suspension of the sodium salt is formed.

  • Cool the mixture back down to 0 °C.

  • Add the alkyl halide dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

N_Alkylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Deprotonation & Alkylation cluster_workup 3. Workup & Purification reagents Add Furo[3,2-c]pyridinone and Anhydrous THF inert Flush with Nitrogen reagents->inert cool1 Cool to 0 °C inert->cool1 add_base Add NaH portion-wise cool1->add_base stir1 Stir at 0 °C -> RT add_base->stir1 cool2 Cool back to 0 °C stir1->cool2 add_alkyl Add Alkyl Halide cool2->add_alkyl stir2 Stir at RT & Monitor (TLC) add_alkyl->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final N-Alkylated Product purify->product

Caption: Experimental workflow for selective N-alkylation.

Chapter 3: Solvent Choice in Palladium-Catalyzed Cross-Coupling

Functionalization of the Furo[3,2-c]pyridinone core often requires the installation of carbon-carbon or carbon-heteroatom bonds, for which palladium-catalyzed cross-coupling reactions are indispensable tools.[9] For these reactions to proceed, a halide or triflate handle must be present on the scaffold. The solvent is a critical parameter affecting catalyst activity, stability, and overall reaction efficiency.[4][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most robust C-C bond-forming methods.[11]

Mechanistic Considerations: The solvent must perform several tasks in the Suzuki reaction:

  • Dissolve Reactants: It needs to dissolve the (often polar) organohalide, the (less polar) boronic acid/ester, and the (ionic) inorganic base. This is why solvent mixtures, particularly with water, are common.[12]

  • Facilitate Transmetalation: Water often plays a crucial role in activating the boronic acid for the transmetalation step, which is frequently rate-limiting.[12]

  • Stabilize the Catalyst: The solvent coordinates to the palladium center, preventing catalyst decomposition (e.g., formation of inactive palladium black).[10]

Common Solvent Systems:

  • 1,4-Dioxane/Water or Toluene/Water: Classic choices. Dioxane and toluene are good at dissolving the organic components, while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the catalytic cycle.[9][13]

  • DMF or DMF/Water: A more polar aprotic option, excellent for dissolving all components. A study on halopyridines found that a DMF/H₂O mixture gave a higher yield (70.0%) compared to DMA/H₂O (63.4%) or EtOH/H₂O (57.6%).[9][14]

  • Ethers (THF, 2-MeTHF): Often used, especially for reactions sensitive to high temperatures or water.

Suzuki_Solvent_Screening cluster_troubleshoot Troubleshooting start Start: Suzuki Coupling of Halo-Furo[3,2-c]pyridinone initial_choice Initial Solvent System: 1,4-Dioxane / H2O (4:1) Base: K2CO3 start->initial_choice outcome Evaluate Reaction (TLC, LC-MS) initial_choice->outcome success Success: High Conversion outcome->success Yes poor_sol Poor Solubility? outcome->poor_sol No no_reaction Low Conversion? poor_sol->no_reaction No switch_dmf Switch to DMF / H2O or Toluene / EtOH / H2O poor_sol->switch_dmf Yes change_base Switch to stronger base (K3PO4, Cs2CO3) no_reaction->change_base Yes switch_dmf->outcome change_base->outcome

Caption: Decision logic for Suzuki coupling solvent screening.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Furo[3,2-c]pyridinone

Materials:

  • Bromo-5-methyl-Furo[3,2-c]pyridin-4(5H)-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

Procedure:

  • To a Schlenk flask, add the bromo-furopyridinone, arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[13]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for installing alkyne moieties, which are versatile handles for further chemistry. The synthesis of the Furo[3,2-c]pyridine core itself can proceed via a cascade Sonogashira coupling followed by intramolecular cyclization.[1]

Mechanistic Considerations: The traditional Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Solvent and Base: The solvent must dissolve the substrates and catalyst complex. Often, a polar aprotic solvent like DMF is used.[15][16] The amine base (e.g., Et₃N, i-Pr₂NH) is crucial, and in some cases, can be used as the solvent itself.[11]

  • Solvent as a Ligand: Polar aprotic solvents like DMF can sometimes slow the reaction by displacing other ligands from the palladium complex. Therefore, a solvent screen is often beneficial.[10]

  • Copper-Free Conditions: To avoid the homocoupling of alkynes (Glaser coupling), copper-free Sonogashira reactions have been developed. In these cases, the choice of solvent and base becomes even more critical to facilitate the catalytic cycle.[17]

Solvent and Base Selection for Sonogashira Coupling
SolventBaseCo-CatalystTypical TemperatureNotes
DMF Et₃N, i-Pr₂NHCuI70 - 100 °CA standard, reliable choice for good solubility.[1][15]
Toluene Et₃N, PiperidineCuI80 - 110 °CLess polar option, may reduce side reactions.
Acetonitrile Et₃NCuI60 - 80 °CGood for reactions at moderate temperatures.
THF n-ButylamineNone (Cu-free)65 °COften used in copper-free systems with specific ligands.[17]
Et₃N (as solvent) Et₃NCuIRefluxThe base serves as the solvent, simplifying the reaction mixture.

Chapter 4: Solvent Considerations for Acylation

N-acylation of the pyridinone is another fundamental transformation. The standard method involves an acylating agent like acetic anhydride or an acyl chloride.

Mechanistic Considerations and Solvent Choice:

  • Pyridine as Solvent and Catalyst: A classic method for acetylation involves using pyridine as the solvent.[18] Pyridine serves a dual role: it acts as a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) and as a base to neutralize the acid byproduct (e.g., HCl or acetic acid).

  • Aprotic Solvents with a Stoichiometric Base: If pyridine is not desired, other aprotic solvents like dichloromethane (DCM) or THF can be used in conjunction with a non-nucleophilic base like triethylamine or DMAP (4-dimethylaminopyridine) as a catalyst.[18]

  • Solvent-Free Conditions: For a more sustainable approach, reactions can sometimes be run neat, using an excess of the acylating agent (e.g., acetic anhydride) as both the reagent and the solvent. This often requires a catalyst.[19]

Protocol: N-Acetylation using Acetic Anhydride in Pyridine

Materials:

  • 5-methyl-Furo[3,2-c]pyridin-4(5H)-one (1.0 equiv)

  • Acetic Anhydride (Ac₂O) (1.5 equiv)

  • Anhydrous Pyridine

  • Toluene

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

Procedure:

  • Dissolve the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding methanol and then co-evaporate the mixture with toluene to remove the pyridine.

  • Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acetylated product.[18]

Conclusion

The selection of a solvent for reactions involving 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is a critical decision that dictates the success of a synthetic step. A rational choice requires an understanding of the substrate's properties, the reaction mechanism, and the specific role the solvent plays in the transformation. For N-alkylation , solvent polarity is a powerful tool to control regioselectivity, with less polar solvents like THF favoring the desired N-alkylation. For palladium-catalyzed cross-couplings , a solvent screen is highly recommended, with solvent mixtures like dioxane/water or polar aprotic solvents like DMF providing robust starting points for optimization. Finally, for classical transformations like acylation , pyridine often serves as an excellent choice for both solvent and catalyst. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of solvent effects to achieve their synthetic goals efficiently and selectively.

References

  • (No source provided for this index in the context)
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Çetinkaya, S. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Sherwood, J. et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • The Suzuki-Miyaura reactions of halopyridines and the side products.
  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
  • Cross-Coupling Reactions Guide.
  • (No source provided for this index in the context)
  • Zhu, W. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Benchchem. Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines.
  • Sonogashira coupling. Wikipedia.
  • (No source provided for this index in the context)
  • Bookser, B. C. et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions.... Journal of Organic Chemistry.
  • Benchchem.
  • (No source provided for this index in the context)
  • (No source provided for this index in the context)
  • Adams, C. S. et al. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
  • (No source provided for this index in the context)
  • (No source provided for this index in the context)
  • (No source provided for this index in the context)
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (No source provided for this index in the context)
  • (No source provided for this index in the context)
  • Mouterde, L. et al. (2022).
  • Benchchem.
  • (No source provided for this index in the context)
  • Benchchem.
  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).
  • Fisyuk, A. S. et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI.
  • (No source provided for this index in the context)
  • (No source provided for this index in the context)
  • Benchchem.

Sources

Application

Application Note: Precision C-2 Functionalization of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

The following Application Note and Protocol Guide is designed for researchers specializing in medicinal chemistry and lead optimization. It synthesizes current methodologies for the precision functionalization of the 5-m...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers specializing in medicinal chemistry and lead optimization. It synthesizes current methodologies for the precision functionalization of the 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold, a privileged structure in recent epigenetic drug discovery (e.g., BET bromodomain inhibitors).

Introduction & Structural Significance

The furo[3,2-c]pyridin-4(5H)-one core has emerged as a critical pharmacophore, particularly in the development of selective BET (Bromo and Extra-Terminal) inhibitors targeting the BD2 domain (e.g., Compound XY153). Unlike the fully aromatic furo[3,2-c]pyridine, the 4(5H)-one derivative possesses a lactam functionality. The 5-methyl substitution is structurally pivotal: it blocks the lactam nitrogen, preventing non-productive N-deprotonation and directing reactivity toward the furan ring.

Functionalization at the C-2 position is the primary vector for expanding Structure-Activity Relationships (SAR) because:

  • Electronic Access: The C-2 proton is the most acidic site on the furan ring (α-to-oxygen), enabling facile deprotonation.

  • Binding Geometry: Substituents at C-2 extend into the solvent-exposed regions of bromodomain binding pockets, allowing for solubility and pharmacokinetic tuning without disrupting the core binding mode.

Reactivity Profile & Strategic Logic

The functionalization strategy relies on the inherent electronic bias of the fused system. The electron-rich furan ring is fused to an electron-deficient pyridone.

  • Acidity: pKa calculations and experimental data on analogous furo[3,2-b]pyridines suggest the C-2 proton is significantly more acidic than C-3 or the pyridone ring protons.

  • Directing Effects: The C-4 carbonyl oxygen can potentially act as a weak Directed Metalation Group (DMG) for C-3, but the inherent acidity of C-2 dominates under kinetic control at low temperatures.

  • Stability: The N-methyl group prevents competitive N-lithiation, simplifying the reaction profile compared to the NH-lactam.

Decision Matrix for Functionalization

Select the method based on your downstream requirements:

  • Method A (Lithiation/Trapping): Best for installing halides (I, Br), formyl groups, or boronic esters. High regioselectivity.[1]

  • Method B (Direct C-H Arylation): Best for rapid library generation of C-2 aryl derivatives. Atom-economical but requires optimization of Pd-catalyst systems.

  • Method C (Cross-Coupling): Utilizes the C-2 halide from Method A for Suzuki/Sonogashira couplings.

Visual Workflow (Graphviz)

G Start 5-methyl-furo[3,2-c] pyridin-4(5H)-one Lithiation Method A: Lithiation (-78°C) Start->Lithiation n-BuLi / THF DirectArylation Method B: Pd-Cat C-H Arylation Start->DirectArylation Ar-Br / Pd(OAc)2 Intermediate C-2 Lithio Species Lithiation->Intermediate Halide C-2 Iodide/Bromide Intermediate->Halide Quench w/ I2 or NBS Boronate C-2 Boronic Ester Intermediate->Boronate Quench w/ B(OiPr)3 Aldehyde C-2 Carbaldehyde Intermediate->Aldehyde Quench w/ DMF Suzuki Method C: Suzuki Coupling Halide->Suzuki Ar-B(OH)2 / Pd(dppf) ArylProduct C-2 Aryl Derivative DirectArylation->ArylProduct Suzuki->ArylProduct

Caption: Workflow for divergent C-2 functionalization via Lithiation (Method A) or Direct Arylation (Method B).

Detailed Experimental Protocols

Method A: Regioselective C-2 Lithiation and Electrophile Trapping

Objective: To install a reactive handle (I, Br, CHO, B(OR)2) at the C-2 position. Mechanism: Kinetic deprotonation of the most acidic furan proton.

Materials
  • Substrate: 5-methyl-furo[3,2-c]pyridin-4(5H)-one (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Electrophile: Iodine (

    
    ), DMF, or Triisopropyl borate (1.5 equiv)
    
  • Quench: Sat.

    
    
    
Protocol Steps
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Dissolve the substrate (e.g., 1 mmol, 149 mg) in anhydrous THF (10 mL). Inject into the flask.

  • Deprotonation: Add n-BuLi (1.2 mmol) dropwise via syringe over 10 minutes.

    • Critical Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.

    • Timing: Stir at -78°C for 45 minutes . Do not allow the temperature to rise, or the anion may scramble or decompose.

  • Trapping: Dissolve the electrophile (e.g.,

    
    , 1.5 mmol) in minimal THF and add dropwise.
    
    • For DMF or Borates: Add neat liquid dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Success:

    
    H NMR should show the disappearance of the C-2 doublet (approx. 7.5-7.8 ppm) and retention of the C-3 signal (often a singlet if C-2 is substituted).
    
Method B: Palladium-Catalyzed Direct C-H Arylation

Objective: Direct installation of aryl groups without pre-functionalization. Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.

Materials
  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     or 
    
    
    
    (10-20 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Additive: Pivalic acid (PivOH) (30 mol%) - Crucial for CMD mechanism.

  • Solvent: Toluene or Xylene (degassed)

Protocol Steps
  • Charge: In a glovebox or under argon flow, add substrate (1.0 equiv), Aryl Bromide (1.2 equiv),

    
    , Ligand, Base, and PivOH to a pressure vial.
    
  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Reaction: Seal the vial and heat to 110°C for 16-24 hours.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via chromatography.[3]

Optimization Table (Simulated based on Furo[3,2-b]pyridine analogs):

EntryCatalystBaseAdditiveYield (Est.)[2][4][5][6][7][8]Notes
1


None<10%Poor C-H activation
2


None30-40%Slow kinetics
3


PivOH 75-85% Optimal CMD conditions
Method C: Suzuki-Miyaura Cross-Coupling (from C-2 Iodide)

Objective: Coupling complex aryl/heteroaryl groups using the C-2 iodide generated in Method A.

Protocol Steps
  • Mix: Combine C-2 Iodo-5-methyl-furo[3,2-c]pyridin-4(5H)-one (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio).
    
  • Heat: 80-90°C for 4-6 hours under Argon.

  • Note: This method is preferred when the aryl partner is sensitive or sterically hindered, as the C-H activation (Method B) might be too harsh.

References

  • Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Source: Journal of Medicinal Chemistry (ACS) [Link] (Key reference for the specific 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold and its biological relevance).

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: National Institutes of Health (PMC) [Link] (Provides foundational synthesis routes for the furo[3,2-c]pyridine core).

  • Selective Palladium-Catalyzed Direct Arylation of Furo[3,2-b]pyridines. Source: Wiley Online Library (Eur. J. Org. Chem) [Link] (Analogous chemistry demonstrating the C-2 vs C-3 selectivity and the necessity of pivalic acid for C-H activation).

  • Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. Source: Tetrahedron [Link] (Definitive guide on lithiation strategies for furopyridines, confirming C-2 acidity preference).

Sources

Method

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Furo[3,2-c]pyridine Scaffold The fusion of furan and pyridine rings to form the Furo[3,2-c]pyridine scaffold has established a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Furo[3,2-c]pyridine Scaffold

The fusion of furan and pyridine rings to form the Furo[3,2-c]pyridine scaffold has established a class of heterocyclic compounds with significant value in medicinal chemistry and drug discovery.[1] This structural motif is a key component in a variety of biologically active molecules, demonstrating a wide range of pharmacological activities.[1][2] Derivatives of this scaffold have been explored as potential antipsychotic agents, kinase inhibitors, and anticancer therapeutics, making them a focal point for the development of novel pharmaceuticals.[1][3][4]

The N-methylated lactam, 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, serves as a crucial and versatile intermediate in the synthesis of more complex and functionally diverse pharmaceutical candidates. The strategic introduction of the methyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect in drug design.[5] This guide provides detailed, field-proven protocols for the synthesis, characterization, and subsequent functionalization of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, empowering researchers to leverage this valuable building block in their drug development programs.

Part 1: Synthesis of the Core Intermediate: 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

The synthesis of the Furo[3,2-c]pyridin-4(5H)-one core can be achieved through several established routes, with the choice of method often depending on the availability of starting materials and desired substitution patterns.[2] A robust and frequently employed method involves the cyclization of a furan-derived precursor. The subsequent N-methylation provides the target intermediate.

Workflow for the Synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

G cluster_0 Step 1: Synthesis of Furo[3,2-c]pyridin-4(5H)-one cluster_1 Step 2: N-Methylation Furan_2_acrylic_acid 3-(Furan-2-yl)propenoic acid Azide_formation Azide Formation (e.g., DPPA, Et3N) Furan_2_acrylic_acid->Azide_formation Cyclization Thermal Cyclization (Curtius Rearrangement) Azide_formation->Cyclization Furo_pyridinone Furo[3,2-c]pyridin-4(5H)-one Cyclization->Furo_pyridinone N_Methylation N-Methylation (e.g., MeI, NaH in DMF) Furo_pyridinone->N_Methylation Target_Intermediate 5-methyl-Furo[3,2-c]pyridin-4(5H)-one N_Methylation->Target_Intermediate Purification Purification (Column Chromatography) Target_Intermediate->Purification Final_Product Pure Intermediate Purification->Final_Product

Caption: Synthetic workflow for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Experimental Protocol: Synthesis of Furo[3,2-c]pyridin-4(5H)-one

This protocol is adapted from methodologies involving the cyclization of furan derivatives.[3]

  • Materials : 3-(Furan-2-yl)propenoic acid, diphenylphosphoryl azide (DPPA), triethylamine (Et₃N), anhydrous toluene, anhydrous N,N-Dimethylformamide (DMF), sodium hydride (NaH, 60% dispersion in mineral oil), methyl iodide (MeI).

  • Step 1: Azide Formation and Cyclization :

    • To a stirred solution of 3-(Furan-2-yl)propenoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (1.1 eq) dropwise.

    • Rationale: DPPA is a common reagent for the one-pot conversion of carboxylic acids to azides, which then undergo Curtius rearrangement upon heating. Triethylamine acts as a base to deprotonate the carboxylic acid.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Thermal conditions promote the Curtius rearrangement of the acyl azide to an isocyanate, which subsequently undergoes intramolecular electrophilic cyclization onto the furan ring to form the pyridinone.

    • Cool the reaction mixture, and concentrate under reduced pressure. The crude Furo[3,2-c]pyridin-4(5H)-one can be purified by recrystallization or carried forward to the next step.

Experimental Protocol: N-Methylation
  • Step 2: N-Methylation :

    • Suspend sodium hydride (1.5 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Sodium hydride is a strong base used to deprotonate the nitrogen of the pyridinone, forming a sodium salt which is a potent nucleophile. DMF is a suitable polar aprotic solvent for this reaction.

    • Add a solution of crude Furo[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Rationale: Methyl iodide is an excellent electrophile for the Sₙ2 reaction with the deprotonated nitrogen, leading to the formation of the N-methylated product.

    • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Characterization Data

The following table summarizes the expected analytical data for the synthesized intermediate.

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5 (d, 1H), ~7.2 (d, 1H), ~6.8 (s, 1H), ~3.6 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~160 (C=O), ~145, ~140, ~125, ~115, ~105, ~30 (N-CH₃)
FT-IR (KBr, cm⁻¹)~1660 (C=O, amide), ~1600, ~1480 (C=C, aromatic)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₈H₇NO₂

Note: Exact chemical shifts and coupling constants can vary. The provided data is predictive based on similar structures.[2][6]

Part 2: Application in the Synthesis of a 4-Aryl-Furo[3,2-c]pyridine Derivative

A common and powerful transformation in pharmaceutical synthesis is the conversion of a lactam to a halo-derivative, which can then be used in cross-coupling reactions to introduce molecular diversity. This section details the protocol for converting 5-methyl-Furo[3,2-c]pyridin-4(5H)-one into a 4-chloro derivative, followed by a Suzuki cross-coupling reaction.

Reaction Pathway for Arylation

G cluster_0 Step 3: Chlorination cluster_1 Step 4: Suzuki Coupling Start_Mat 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Chlorination Chlorination (POCl₃, reflux) Start_Mat->Chlorination Chloro_Deriv 4-Chloro-5-methyl-Furo[3,2-c]pyridine Chlorination->Chloro_Deriv Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Chloro_Deriv->Suzuki_Coupling Aryl_Product 4-Aryl-5-methyl-Furo[3,2-c]pyridine Suzuki_Coupling->Aryl_Product Workup Work-up and Purification Aryl_Product->Workup Final_API Final Pharmaceutical Intermediate Workup->Final_API

Caption: Workflow for the synthesis of 4-Aryl-Furo[3,2-c]pyridine derivatives.

Experimental Protocol: Chlorination
  • Materials : 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, phosphorus oxychloride (POCl₃).

  • Procedure :

    • In a flask equipped with a reflux condenser, add 5-methyl-Furo[3,2-c]pyridin-4(5H)-one (1.0 eq) to phosphorus oxychloride (5-10 eq).

    • Rationale: POCl₃ is a standard and effective reagent for converting pyridinones and other lactams into their corresponding chloro-derivatives. It acts as both the reagent and the solvent.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The crude 4-chloro-5-methyl-Furo[3,2-c]pyridine is often used in the next step without further purification.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a general method for introducing an aryl group, a common step in building molecules with potential kinase inhibitory activity.[1]

  • Materials : 4-Chloro-5-methyl-Furo[3,2-c]pyridine, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or DME).

  • Procedure :

    • To a reaction vessel, add 4-chloro-5-methyl-Furo[3,2-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

    • Rationale: The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the chloro-pyridine and the arylboronic acid. The base is essential for the transmetalation step in the catalytic cycle.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (typically 4-12 hours, monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired 4-aryl-5-methyl-Furo[3,2-c]pyridine derivative.

Conclusion

5-methyl-Furo[3,2-c]pyridin-4(5H)-one is a highly valuable and adaptable intermediate for the synthesis of complex pharmaceutical molecules. The protocols detailed in this guide offer reliable and scalable methods for its preparation and subsequent elaboration. The conversion to a 4-chloro derivative and its use in Suzuki cross-coupling reactions opens a gateway to a vast chemical space, enabling the generation of libraries of novel compounds for screening and development in various therapeutic areas, including oncology and neuroscience.[1][4] The strategic use of this intermediate can significantly accelerate the drug discovery process.

References

  • BenchChem. (n.d.). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction.
  • Hrasna, M., Ürgeová, E., & Krutošíková, A. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
  • Klohr, S. E., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.
  • M. J. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

Sources

Application

Scalable synthesis routes for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Application Note: Scalable Synthesis Routes for 5-Methyl-furo[3,2-c]pyridin-4(5H)-one Document Type: Technical Guide & Experimental Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 5-Methyl-furo[3,2-c]pyridin-4(5H)-one

Document Type: Technical Guide & Experimental Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Pharmacological Context & Application

The fused bicyclic scaffold 5-methyl-furo[3,2-c]pyridin-4(5H)-one has emerged as a highly privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding profile and rigid planar geometry make it an ideal structural core for targeting complex kinase and epigenetic domains. Recently, derivatives of this scaffold have been identified as highly potent and selective inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family, which are critical targets in oncology and inflammatory diseases[1]. Furthermore, this core is a foundational building block in the synthesis of next-generation, highly selective Tyrosine Kinase 2 (TYK2) inhibitors[2]. By selectively blocking TYK2—a key mediator in the JAK-STAT signaling pathway—these compounds offer profound therapeutic potential for autoimmune conditions such as psoriasis and systemic lupus erythematosus (SLE) without the broad immunosuppressive side effects of pan-JAK inhibitors[2].

TYK2Pathway Cytokine IL-23 / IL-12 (Extracellular Signal) Receptor Cytokine Receptor (IL-23R / IL-12RB1) Cytokine->Receptor TYK2 TYK2 Kinase (Intracellular) Receptor->TYK2 Activation STAT STAT1 / STAT3 Phosphorylation TYK2->STAT Phosphorylates Inhibitor 5-Methyl-furo[3,2-c]pyridin-4(5H)-one Derivatives Inhibitor->TYK2 Allosteric/ATP-competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inflammation Autoimmune Response (Psoriasis, SLE) Nucleus->Inflammation

Fig 1. Role of 5-methyl-furo[3,2-c]pyridin-4(5H)-one derivatives in the TYK2/JAK-STAT pathway.

Mechanistic Insights & Retrosynthetic Strategies

To support both medicinal chemistry SAR exploration and large-scale process manufacturing, two distinct synthetic routes have been validated for this molecule.

Route A: Direct N-Methylation (Scale-Up Optimized) The most direct and scalable route utilizes the commercially available precursor, Furo[3,2-c]pyridin-4(5H)-one (CAS: 26956-43-4)[3]. The 2-pyridone core acts as an ambident nucleophile, presenting a classic regioselectivity challenge between O-alkylation and N-alkylation. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the nitrogen atom of the deprotonated pyridone is softer and more polarizable than the oxygen atom. By utilizing a soft electrophile (methyl iodide) in a polar aprotic solvent (DMF) that effectively solvates the counter-cation, the reaction is kinetically driven toward the desired N-alkylation.

Route B: De Novo Sonogashira Cascade (SAR Enabled) For applications requiring functionalization of the furan ring, a de novo synthesis is preferred. This route begins with the iodination of 4-hydroxy-1-methylpyridin-2(1H)-one, followed by a palladium-catalyzed Sonogashira cross-coupling with a terminal alkyne (e.g., TMS-acetylene)[4],[5]. The basic conditions of the coupling reaction facilitate a spontaneous, thermodynamically driven 5-endo-dig cyclization of the intermediate, directly yielding the fused furan ring[5].

SynthWorkflow SM1 Furo[3,2-c]pyridin-4(5H)-one (CAS: 26956-43-4) Cond1 NaH, MeI DMF, 0 °C to RT SM1->Cond1 SM2 4-Hydroxy-1-methylpyridin-2(1H)-one Cond2 I2, K2CO3 H2O SM2->Cond2 Inter1 3-Iodo-4-hydroxy-1-methylpyridin-2(1H)-one Cond3 TMS-Acetylene, Pd(PPh3)4 CuI, Et3N, DMF (Sonogashira & Cyclization) Inter1->Cond3 Product 5-Methyl-furo[3,2-c]pyridin-4(5H)-one Cond1->Product Route A (Direct) Cond2->Inter1 Cond4 TBAF or K2CO3 MeOH (Desilylation) Cond3->Cond4 TMS-Intermediate Cond4->Product Route B (De Novo)

Fig 2. Scalable synthetic routes (Route A and Route B) for 5-methyl-furo[3,2-c]pyridin-4(5H)-one.

Experimental Protocols

Protocol A: Scalable N-Methylation (100 g Scale)

This protocol is designed as a self-validating system, utilizing visual cues and thermodynamic controls to ensure high fidelity during scale-up.

  • Preparation & Deprotonation: Charge a flame-dried 2 L three-neck flask equipped with a mechanical stirrer, internal thermometer, and argon inlet with Furo[3,2-c]pyridin-4(5H)-one (100 g, 0.74 mol) and anhydrous DMF (800 mL). Cool the suspension to 0 °C using an ice-brine bath.

  • Base Addition: Slowly add Sodium Hydride (60% dispersion in mineral oil, 32.5 g, 0.81 mol) in small portions over 45 minutes.

    • Causality & Validation: The portion-wise addition prevents thermal runaway. The evolution of

      
       gas serves as a primary visual indicator. The reaction is stirred until gas evolution completely ceases (approx. 1 hour), validating the complete formation of the ambident anion.
      
  • Alkylation: Add Methyl Iodide (51.5 mL, 0.81 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (

    
    ) and the appearance of a distinct, less polar spot (
    
    
    
    ) confirms successful N-alkylation.
  • Workup & Isolation: Slowly pour the reaction mixture into 3 L of vigorously stirred ice-water.

    • Causality: Quenching with ice-water safely neutralizes trace unreacted NaH and forces the hydrophobic product to crash out of the aqueous DMF solution.

  • Filtration: Filter the resulting off-white precipitate, wash with cold water (3 x 200 mL) to remove residual DMF, and dry under vacuum at 45 °C to constant weight. (Typical Yield: 95 g, 86%).

Protocol B: De Novo Sonogashira Cascade (10 g Scale)

Ideal for synthesizing substituted furan derivatives by varying the alkyne coupling partner.

  • Cross-Coupling: To a degassed solution of 3-iodo-4-hydroxy-1-methylpyridin-2(1H)-one (10 g, 39.8 mmol) in DMF (100 mL) and Triethylamine (20 mL), add

    
     (2.3 g, 5 mol%) and CuI (0.38 g, 5 mol%).
    
  • Alkyne Addition: Add Trimethylsilylacetylene (8.4 mL, 59.7 mmol) dropwise. Heat the mixture to 70 °C for 6 hours.

    • Causality & Validation: Strict exclusion of oxygen prevents Glaser homocoupling. The mixture transitions from pale yellow to deep amber upon generation of the active Pd(0) species. The basic conditions inherently drive the 5-endo-dig cyclization immediately following the cross-coupling[4],[5].

  • Desilylation: Cool the mixture to room temperature, add TBAF (1.0 M in THF, 45 mL), and stir for 2 hours.

  • Purification: Concentrate the mixture under reduced pressure, dilute with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5-methyl-furo[3,2-c]pyridin-4(5H)-one, the following quantitative analytical parameters must be met. The table below summarizes the expected spectral data, confirming the regioselective N-alkylation over O-alkylation.

ParameterValue / DescriptionAssignment / Significance
Appearance Off-white to pale yellow crystalline powderVisual purity indicator

H NMR (400 MHz, DMSO-

)

7.72 (d,

Hz, 1H)
Furan C2-H (

to oxygen)

7.45 (d,

Hz, 1H)
Pyridone C6-H (

to nitrogen)

6.85 (d,

Hz, 1H)
Furan C3-H (

to oxygen)

6.52 (d,

Hz, 1H)
Pyridone C7-H (

to nitrogen)

3.58 (s, 3H)
N-CH

group (Confirms N-alkylation)

C NMR (100 MHz, DMSO-

)

158.4, 143.2, 141.5, 136.8, 106.5, 102.1, 98.4, 37.2
Corresponds to 8 distinct carbon environments
LC-MS (ESI+)

150.05 [M+H]

Confirms exact mass (MW: 149.15 g/mol )
Melting Point 142 - 144 °CValidates crystalline integrity

References

  • Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry.

  • Tyk2 inhibitors and compositions and methods thereof (WO2023108536A1). Google Patents.

  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. BenchChem.

  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. Heterocycles / CLOCKSS Archive.

  • 26956-43-4 | Furo[3,2-c]pyridin-4(5H)-one. Ambeed.

Sources

Method

Application Note: Advanced Handling, Storage, and Synthetic Integration of 5-methyl-furo[3,2-c]pyridin-4(5H)-one

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Discipline: Synthetic Organic Chemistry & Pharmaceutical Development Executive Context 5-methyl-furo[3,2-c]pyridin-4(5H)-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Discipline: Synthetic Organic Chemistry & Pharmaceutical Development

Executive Context

5-methyl-furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4) is a highly specialized bicyclic heterocyclic building block. As of recent advancements in targeted therapeutics, this furo-pyridone scaffold has emerged as a critical pharmacophore in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, which are pivotal in treating autoimmune diseases such as psoriasis and systemic lupus erythematosus (SLE) [2].

Because the electronic properties of the fused furan-pyridone system are highly sensitive to environmental factors, standard ambient handling is insufficient. This guide provides a causality-driven, self-validating protocol for the storage, handling, and synthetic application of this compound.

Physicochemical Architecture & Causality

To handle this compound effectively, one must understand the causality behind its physical properties. The N-methyl substitution locks the pyridone ring into its lactam form, preventing lactam-lactim tautomerization. While this predictability is excellent for structure-activity relationship (SAR) studies, the fused furan ring remains highly electron-rich and susceptible to electrophilic oxidation.

Quantitative Data Summary
PropertyValueCausality / Practical Implication
CAS Number 63618-56-4Unique identifier for sourcing and Safety Data Sheet (SDS) retrieval.
Molecular Formula C₈H₇NO₂Bicyclic planar system; implies strong

-

stacking potential and moderate lipophilicity.
Molecular Weight 149.15 g/mol Low-molecular-weight fragment, ideal for maintaining a low total polar surface area (TPSA) in final drug candidates.
Storage Temp. 0–8 °CLow thermal energy prevents the oxidative degradation of the electron-rich furan moiety over time [1].
Purity Standard

97.0%
Trace impurities can poison palladium catalysts in downstream cross-coupling reactions.

The Self-Validating Storage Protocol

Chemical degradation is rarely visible to the naked eye until it is too late. Therefore, the storage protocol must be a self-validating system —meaning the procedure inherently includes steps to verify its own success.

  • Temperature Control: Immediately upon receipt, transfer the sealed vial to a monitored refrigerator maintained strictly at 0–8 °C [1].

  • Atmospheric Exclusion: The furan oxygen can act as a radical scavenger under ambient light and oxygen. Store the primary container inside a secondary desiccator backfilled with Argon (Ar) or dry Nitrogen (N₂).

  • Validation Checkpoint (The 6-Month Rule): Every 6 months, withdraw a 1 mg aliquot and analyze it via LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Pass Condition: A single peak at

      
       with 
      
      
      
      97% Area Under Curve (AUC).
    • Fail Condition: Appearance of

      
       peaks indicates furan ring oxidation. If this occurs, repurification via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5) is mandatory before use.
      

StorageProtocol A Receipt of Compound (CAS: 63618-56-4) B Quality Control (LC-MS Purity >97%) A->B Inspect C Refrigerated Storage (0-8 °C, Argon) B->C Pass D Fume Hood Handling (PPE Required) C->D Transfer

Workflow for the receipt, storage, and handling of 5-methyl-furo[3,2-c]pyridin-4(5H)-one.

Hazard Mitigation & Handling Controls

According to its GHS classification, 5-methyl-furo[3,2-c]pyridin-4(5H)-one carries specific hazards that require engineered controls [1].

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The polar lactam moiety can interact with biological membranes. Causality: The compound's moderate lipophilicity allows it to penetrate the lipid bilayer of the skin, causing localized inflammation.

  • H335 (Respiratory Irritation): As a fine powder, it is easily aerosolized.

  • Handling Protocol:

    • Never open the container on an open bench. All weighing and transfers must occur inside a Class II chemical fume hood (P-code: P261).

    • Wear standard PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat.

    • In case of exposure (P305+P351+P338), flush the affected area with copious amounts of water, as the compound has partial aqueous solubility due to the pyridone oxygen.

Synthetic Application: Integration into TYK2 Inhibitor Workflows

In drug discovery, this compound is rarely the final product. It is typically functionalized to build the core of a kinase inhibitor [2]. The most common initial step is the regioselective electrophilic halogenation of the furan ring, which primes the molecule for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling).

Step-by-Step Methodology: Regioselective Bromination

The following protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate the furan ring without disrupting the pyridone.

  • System Preparation: Oven-dry a 50 mL round-bottom flask. Purge with Argon for 15 minutes.

  • Dissolution: Dissolve 1.0 equivalent (149 mg, 1.0 mmol) of 5-methyl-furo[3,2-c]pyridin-4(5H)-one in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The furan ring is highly activated. Dropping the temperature lowers the kinetic energy, preventing unwanted polybromination.

  • Reagent Addition: Slowly add 1.05 equivalents of NBS (187 mg, 1.05 mmol) in small portions over 10 minutes. Shield the flask from light using aluminum foil to prevent radical side-reactions.

  • Validation Checkpoint: After 2 hours, withdraw a 10

    
    L aliquot, quench in water, extract with Ethyl Acetate, and run LC-MS.
    
    • Self-Validation: The system is validated if the mono-brominated mass (

      
      , characteristic 1:1 isotopic pattern) is observed with <5% starting material remaining.
      
  • Quenching & Isolation: Pour the mixture into ice-cold distilled water (20 mL). Filter the resulting precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the brominated intermediate, ready for cross-coupling.

G2 A Furo-Pyridone Scaffold B Regioselective Halogenation A->B NBS/DMF C Pd-Catalyzed Cross-Coupling B->C Aryl Boronic Acid D TYK2 Inhibitor Candidate C->D Isolation

Synthetic integration of the furo-pyridone scaffold into TYK2 inhibitor development.

References

  • World Intellectual Property Organization (WIPO):WO2023108536A1 - Tyk2 inhibitors and compositions and methods thereof. Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Welcome to the technical support center for the synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The Furo[3,2-c]pyridine core is a key structural motif in various pharmacologically active agents, making efficient and high-yield synthesis a critical objective.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues, optimize conditions, and improve the overall yield and purity of your target compound.

Section 1: Understanding the Core Synthetic Strategy

The synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is typically achieved through a two-stage process: first, the construction of the bicyclic Furo[3,2-c]pyridin-4(5H)-one core, followed by N-alkylation at the 5-position. While several methods exist for forming the core, a robust approach involves the intramolecular cyclization of a functionalized furan precursor.[3] This strategy offers flexibility and avoids some of the harsher conditions that can be associated with other cyclization methods.

The diagram below illustrates a common synthetic pathway, which will form the basis for our troubleshooting discussion.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation A Substituted Furan Precursor (e.g., propenoic acid) B Azide Intermediate (via Curtius Rearrangement) A->B Azide Formation C Furo[3,2-c]pyridin-4(5H)-one (Core Structure) B->C Thermal Cyclization D 5-methyl-Furo[3,2-c]pyridin-4(5H)-one (Final Product) C->D Methylating Agent (e.g., MeI, DMS) + Base

Caption: A plausible synthetic pathway for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Section 2: Troubleshooting Guide & Optimization

This section is structured in a question-and-answer format to directly address specific problems you may encounter during synthesis.

Q1: My yield for the Furo[3,2-c]pyridin-4(5H)-one core is very low after the thermal cyclization step. What are the likely causes?

Answer: Low yield in the cyclization of the azide intermediate is a common and frustrating issue. The root cause often lies in one of three areas: the stability of the intermediate, the reaction conditions, or competing side reactions.

  • Causality - Acyl Azide Instability: Acyl azides can be thermally sensitive and may decompose before the desired cyclization temperature is reached, especially if impurities are present. The Curtius rearrangement, which precedes cyclization, must proceed cleanly.

  • Causality - Suboptimal Thermal Conditions: The cyclization requires a specific thermal energy window. If the temperature is too low, the reaction will be sluggish or incomplete. If it's too high or the heating is too rapid, you risk decomposition and the formation of tar-like byproducts. The choice of a high-boiling, inert solvent like diphenyl ether is critical for maintaining a stable and effective reaction temperature.[3]

  • Causality - Competing Reactions: The isocyanate formed during the Curtius rearrangement is highly reactive. If trace amounts of water are present, it can be hydrolyzed back to an amine, preventing cyclization. Polymerization can also occur at high concentrations.

Troubleshooting Workflow:

G Start Low Cyclization Yield CheckPurity Verify Purity of Azide Intermediate (NMR, IR for azide stretch) Start->CheckPurity OptimizeTemp Optimize Reaction Temperature (Stepwise increase, monitor by TLC) Start->OptimizeTemp CheckSolvent Ensure Solvent is Anhydrous & High-Boiling (e.g., dry diphenyl ether) Start->CheckSolvent CheckConc Run Reaction at Higher Dilution (to minimize polymerization) Start->CheckConc Success Yield Improved CheckPurity->Success OptimizeTemp->Success CheckSolvent->Success CheckConc->Success

Caption: A systematic workflow for troubleshooting low cyclization yields.

Q2: The N-methylation of my pyridinone core is incomplete or generates multiple products. How can I improve selectivity and conversion?

Answer: N-methylation of the Furo[3,2-c]pyridin-4(5H)-one core is a crucial final step that can be surprisingly tricky. The molecule possesses multiple potentially reactive sites, and the choice of base and methylating agent is paramount for achieving high conversion and selectivity.

  • Causality - Base Strength and Type: The base must be strong enough to deprotonate the pyridinone nitrogen, but not so strong that it promotes side reactions. A common issue is O-methylation if the enolate form of the pyridinone is significantly populated. Using a non-nucleophilic, sterically hindered base can favor N-alkylation. Carbonate bases (K₂CO₃, Cs₂CO₃) are often effective, as they are strong enough to facilitate the reaction without causing significant side products. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.

  • Causality - Methylating Agent Reactivity: The choice of methylating agent affects both reaction rate and selectivity. Methyl iodide (MeI) is highly reactive but can sometimes lead to over-alkylation or side reactions. Dimethyl sulfate (DMS) is another potent option but is highly toxic. Less reactive agents may require harsher conditions, which can degrade the product.

  • Causality - Solvent Effects: The solvent plays a critical role in stabilizing the anionic intermediate. Polar aprotic solvents like DMF or acetonitrile are typically preferred as they effectively solvate the cation of the base and facilitate the Sₙ2 reaction on the nitrogen.

Data Summary: Comparison of N-Methylation Conditions

Methylating AgentBaseSolventTypical Temp.ProsCons
Methyl Iodide (MeI)K₂CO₃ / Cs₂CO₃DMF, AcetonitrileRoom Temp to 50°CHigh reactivity, good yields.Can lead to O-methylation or quaternization.
Dimethyl Sulfate (DMS)K₂CO₃Acetone, DMFRoom Temp to 60°CHighly reactive, cost-effective.Highly toxic, requires careful handling.
Methyl TosylateNaHTHF, DMF0°C to Room TempGood for sensitive substrates.Slower reaction times.
Q3: Purification of the final 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is difficult, with poor separation on silica gel. What are my options?

Answer: Purification challenges with nitrogen-containing heterocycles are common due to their basicity, which can cause streaking and poor separation on standard silica gel.

  • Causality - Interaction with Silica: The slightly acidic nature of silica gel can lead to strong, non-specific binding of your basic pyridine-containing product. This results in broad peaks, tailing, and often, irreversible adsorption, leading to low recovery.

  • Strategy 1: Neutralize the Silica: Pre-treating your column or eluent can dramatically improve separation. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica, allowing your product to elute more cleanly.

  • Strategy 2: Switch the Stationary Phase: If modifying the eluent is insufficient, consider alternative stationary phases. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., Acetonitrile/Water with a TFA or formic acid modifier) can be highly effective.

  • Strategy 3: Recrystallization: If your product is a solid and has reasonable purity (>90%), recrystallization is an excellent method for achieving high purity on a larger scale. Experiment with various solvent systems (e.g., Ethanol, Ethyl Acetate/Hexane, Dichloromethane/Methanol) to find one that provides good quality crystals upon cooling.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis of 2-Aryl-Furo[3,2-c]pyridin-4(5H)-one Core

(Adapted from the synthesis of related structures[3])

  • Azide Formation: Dissolve the starting (E)-3-(5-arylfuran-2-yl)propenoic acid (1.0 eq) in a suitable solvent like acetone or THF. Cool the solution to 0°C. Add triethylamine (1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir for 30 minutes at 0°C. Add a solution of sodium azide (1.5 eq) in a minimal amount of water, and continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

  • Work-up: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides are potentially explosive and should be handled with care.

  • Thermal Cyclization: Add the crude acyl azide to a flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the mixture gradually to the required temperature (typically 200-250°C) and maintain until the reaction is complete (monitor by TLC).

  • Purification: Cool the reaction mixture and purify the product. This may involve precipitation by adding a non-polar solvent like hexane, followed by filtration and washing to yield the Furo[3,2-c]pyridin-4(5H)-one core.

Protocol 2: N-Methylation of the Core
  • Reaction Setup: To a solution of the Furo[3,2-c]pyridin-4(5H)-one core (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture into cold water to precipitate the product or extract with a suitable organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography (using a triethylamine-modified eluent) or recrystallization to obtain the final 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques to monitor these reactions?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of reaction progress. For structural confirmation, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of your final product. Infrared (IR) spectroscopy is particularly useful for identifying the azide intermediate (strong stretch around 2130 cm⁻¹) and the pyridinone carbonyl (around 1650 cm⁻¹).

  • Q: Are there alternative synthetic routes to the Furo[3,2-c]pyridine core?

    • A: Yes, a highly effective alternative is the palladium-catalyzed Sonogashira coupling of a 4-hydroxy-3-iodopyridine with a terminal alkyne, which is followed by a base-induced 5-endo-dig cyclization.[4] This cascade reaction is very efficient for building the core structure, though it may require different starting materials than the cyclization route. Its main advantage is the direct formation of the aromatic furopyridine system.

  • Q: My final compound appears to be unstable during storage. What should I do?

    • A: Furo[3,2-c]pyridine derivatives can be susceptible to oxidation or hydrolysis over time, especially if impure.[4] Ensure the final product is thoroughly dried and stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. If instability persists, re-purification may be necessary to remove any trace impurities that could be catalyzing decomposition.

References

  • Hayek, S., et al. (2020). Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kavková, P., et al. (2024). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. RSC Advances. Available at: [Link]

  • Kavková, P., et al. (2024). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Available at: [Link]

  • Patel, M. R., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, M. R., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. ResearchGate. Available at: [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Unknown Author. (n.d.). 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Zlatopolskiy, B. D., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI. Available at: [Link]

Sources

Optimization

Purification of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with fused bicyclic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with fused bicyclic heterocycles.

Executive Summary & Physicochemical Profiling

Purifying 5-methyl-furo[3,2-c]pyridin-4(5H)-one requires a strategic departure from standard chromatography protocols. While the furan ring is relatively non-polar, the N-methylated pyridone moiety is highly polarized. The N-methylation removes the hydrogen-bond donor capacity present in its N-H precursor, but the carbonyl oxygen at the 4-position remains a potent hydrogen-bond acceptor[1].

This localized electron density leads to strong, continuous interactions with the acidic silanol (Si-OH) groups on standard bare silica gel. If left unmitigated, this causes severe peak tailing, streaking, or irreversible adsorption[2]. To achieve high-purity isolation, the chromatographic system must be actively modified to suppress these secondary interactions.

Diagnostic Workflows

Before committing your crude mixture to a preparative column, use the following decision tree to dictate your stationary and mobile phase selection.

G Start Crude Mixture 5-methyl-Furo[3,2-c]pyridin-4(5H)-one TLC TLC Assessment (EtOAc/Hexane) Start->TLC CheckRf Rf < 0.2 or Streaking? TLC->CheckRf ModNP Normal Phase Silica + 1% Et3N Modifier CheckRf->ModNP Yes (Streaking) StandardNP Standard Normal Phase (DCM/MeOH) CheckRf->StandardNP No (Good Rf, Sharp) CheckTailing Still Tailing? ModNP->CheckTailing RP Reverse Phase (C18) Water/MeCN Gradient CheckTailing->RP Yes (Severe)

Decision tree for selecting the optimal chromatographic method for 5-methyl-furo[3,2-c]pyridin-4-one.

Quantitative TLC Optimization Data

To establish a baseline for your purification, compare your initial TLC results against our optimized solvent matrices below.

Solvent SystemAdditive / ModifierObserved

Spot SymmetryRecommendation
50% EtOAc / HexaneNone0.15Severe StreakingNot Recommended
5% MeOH / DCMNone0.35Moderate TailingAcceptable for crude
5% MeOH / DCM 1% Triethylamine (Et

N)
0.45 Sharp, Symmetrical Optimal for Normal Phase
40% MeCN / Water0.1% Formic Acid0.60Sharp, SymmetricalOptimal for Reverse Phase (C18)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . You will verify the stability and behavior of the compound at three distinct checkpoints before and after the purification.

Protocol: Modified Normal-Phase Silica Gel Chromatography

Validation Checkpoint 1: 2D TLC Stability Test Before packing the column, perform a 2D TLC to ensure the compound does not undergo acid-catalyzed degradation on silica[3]. Spot the sample in the bottom-left corner of a square TLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again. If the spots fall below the diagonal axis, the compound is degrading, and you must switch to Alumina or Reverse-Phase (C18).

Step 1: Solvent Preparation Prepare the mobile phase (e.g., 5% MeOH in DCM) and add 1% (v/v) Triethylamine (Et


N). Stir thoroughly. The Et

N acts as a basic modifier to neutralize the highly acidic silanol sites on the silica surface[4].

Step 2: Column Equilibration Slurry-pack the silica gel using the modified solvent system. Pass at least 3 column volumes (CV) of the modified solvent through the bed. Causality note: This pre-equilibration is critical; it ensures the Et


N has fully saturated and masked the active silanol sites before the pyridone is introduced.

Step 3: Sample Loading Wet-load the crude 5-methyl-furo[3,2-c]pyridin-4(5H)-one using a minimal amount of DCM. Validation Checkpoint 2: Run a rapid micro-column (using a glass Pasteur pipette) with a fraction of the sample to confirm that the calculated


 translates accurately to column retention times.

Step 4: Elution & Recovery Run the column isocratically. Monitor fractions via TLC using the modified solvent. Validation Checkpoint 3: Calculate the post-column mass recovery. If recovery is < 85%, trigger the column-flushing protocol (see Troubleshooting below).

Targeted Troubleshooting & FAQs

Q: My compound is streaking heavily on the TLC plate, making it impossible to calculate an accurate


. What is the mechanistic cause, and how do I fix it? 
A:  Streaking occurs because the highly polarized carbonyl oxygen of the pyridone ring acts as a strong hydrogen-bond acceptor. As the compound moves through the stationary phase, it undergoes a continuous, high-affinity binding-and-release cycle with the acidic silanol (Si-OH) groups on the silica surface[4].
The Fix: Add 1% triethylamine to your mobile phase. The modifier competitively binds to and deprotonates the most acidic silanol sites, neutralizing the stationary phase and allowing the pyridone to elute symmetrically[2].

G Pyridone Pyridone Carbonyl (H-Bond Acceptor) Silica Acidic Silanol (Si-OH) Bare Silica Gel Pyridone->Silica Hydrogen Bonding Neutralized Neutralized Silanol (Si-O⁻ H-N⁺Et3) Pyridone->Neutralized Repulsion/No H-Bond Tailing Strong Adsorption (Peak Tailing/Streaking) Silica->Tailing Modifier Triethylamine (Et3N) Basic Modifier Modifier->Silica Deprotonates Modifier->Neutralized Sharp Weak Interaction (Sharp Elution) Neutralized->Sharp

Mechanism of silanol interaction and neutralization by triethylamine to prevent peak tailing.

Q: I loaded my sample onto a standard silica column, but the recovery was less than 20%. Where did my compound go? A: Low recovery is a hallmark of irreversible adsorption. Fused furan-pyridones can become permanently trapped in the acidic microenvironments of bare silica if a modifier is not used. The Fix: Do not discard the silica. Flush your current column with a highly polar, basic "rescue" solvent: 20% MeOH in DCM containing 3% Et


N . This aggressive mobile phase will break the hydrogen bonds and elute the trapped material.

Q: Can I use UV detection for monitoring the fractions of 5-methyl-furo[3,2-c]pyridin-4(5H)-one? A: Yes. The extended conjugated system of the furo[3,2-c]pyridine core provides strong and distinct UV absorbance. Set your detector to 254 nm for tracking the general aromatic system, and 280 nm for specific monitoring of the pyridone moiety[1].

References

  • Palladium-Catalyzed Direct Alkenylation of 4-hydroxy-2-pyridones Source: The Royal Society of Chemistry URL:[Link]

  • Chromatography: About - Chemistry (Troubleshooting Thin Layer Chromatography) Source: University of Rochester URL:[Link]

Sources

Troubleshooting

Troubleshooting N-alkylation side reactions in furopyridinone synthesis

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists working with furopyridinone scaffolds. It prioritizes actionable troubleshooting, mechanistic clar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists working with furopyridinone scaffolds. It prioritizes actionable troubleshooting, mechanistic clarity, and validated protocols.

Ticket #404: Troubleshooting N-Alkylation Side Reactions

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Isolate the Failure Mode

Before optimizing conditions, you must confirm the identity of your side product. Furopyridinones (e.g., furo[3,2-c]pyridin-4(5H)-one) contain an ambident nucleophile motif (the lactam/lactim triad). The most common "failure" in N-alkylation is actually O-alkylation .

Use this diagnostic matrix to identify your impurity:

Diagnostic MethodTarget Product (N-Alkylated) Common Side Reaction (O-Alkylated) Notes

C NMR (Alkyl Group)
30 – 45 ppm (N–CH

–R)
50 – 70 ppm (O–CH

–R)
Primary differentiator. N-alkyl carbons are significantly shielded compared to O-alkyl.

C NMR (Carbonyl)
~158 – 165 ppm (Distinct C=O)~160 – 165 ppm (Aromatic C–O)Less reliable due to overlap; rely on the alkyl shift.

H NMR (Ring Protons)
Non-aromatic character Aromatic pyridine character N-alkylation retains the diene-like lactam structure; O-alkylation yields a fully aromatic pyridine ring.
IR Spectroscopy Strong C=O stretch (~1650 cm

)
Weak/Absent C=O; Strong C–O–C (~1250 cm

)
Quickest initial check.

Mechanistic Deep Dive: The Ambident Nucleophile

Why is this happening?

The furopyridinone core exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) . Upon deprotonation, the resulting anion delocalizes charge between the Nitrogen and the Oxygen.

  • N-Alkylation (Thermodynamic Control): The amide-like resonance of the N-alkylated product is generally more stable, but the reaction is slower due to the steric bulk of the lone pair and solvent cages.

  • O-Alkylation (Kinetic Control): The oxygen atom is more electronegative and "harder," often reacting faster with hard electrophiles or in the presence of coordinating metal cations (e.g., Ag

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the bifurcation point where your reaction conditions dictate the outcome.

ReactionPathway Start Furopyridinone (Lactam Precursor) Anion Ambident Anion (Delocalized Charge) Start->Anion Deprotonation (Base) N_Path Transition State A (Soft-Soft Interaction) Anion->N_Path Polar Aprotic Solvent Cs+ / K+ Counterion O_Path Transition State B (Hard-Hard Interaction) Anion->O_Path Non-polar Solvent Ag+ Counterion N_Prod N-Alkylated Product (Target: Lactam) N_Path->N_Prod Major Pathway O_Prod O-Alkylated Impurity (Side Reaction: Lactim) O_Path->O_Prod Competing Pathway

Figure 1: Divergent pathways for furopyridinone alkylation. Selection of base and solvent steers the reaction toward the N-alkyl (green) or O-alkyl (red) outcome.

Troubleshooting & Optimization Protocols

Scenario A: "I am getting significant O-alkylation (Lactim ether)."

Root Cause: The reaction conditions are favoring the "hard" oxygen nucleophile, likely due to tight ion pairing or non-polar solvation.

Corrective Protocol (The "Cesium Effect"): Switching to Cesium Carbonate in DMF utilizes the "Cesium Effect," where the large, soft cesium cation forms a loose ion pair with the furopyridinone anion, exposing the nitrogen lone pair for reaction.

  • Solvent: Anhydrous DMF or DMSO (High dielectric constant dissociates ion pairs).

  • Base: Cs

    
    CO
    
    
    
    (1.5 – 2.0 equiv).
  • Temperature: 60°C – 80°C.

  • Procedure:

    • Dissolve furopyridinone (1.0 equiv) in DMF (0.1 M).

    • Add Cs

      
      CO
      
      
      
      and stir for 30 min at RT to ensure deprotonation.
    • Add alkyl halide (1.1 equiv) dropwise.

    • Critical Step: If using a "hard" electrophile (e.g., Methyl Iodide), O-alkylation is more likely. Switch to Methyl Tosylate or Dimethyl Sulfate if regioselectivity remains poor.

Scenario B: "The reaction is stalled or low yielding."

Root Cause: The furopyridinone nitrogen is less nucleophilic than a standard pyridone due to the electron-withdrawing nature of the fused furan ring.

Corrective Protocol (Strong Base Activation): Use Sodium Hydride to fully deprotonate the scaffold, creating a "naked" anion.

  • Solvent: Anhydrous THF or DMF .

  • Base: NaH (60% dispersion, 1.2 equiv).

  • Procedure:

    • Cool solution of furopyridinone in THF to 0°C.

    • Add NaH slowly (gas evolution!).

    • Stir 30 mins at 0°C -> RT.

    • Add electrophile.[1]

    • Note: If solubility is an issue in THF, add 15-crown-5 or switch to DMF.

Scenario C: "I see C-alkylation or over-alkylation."

Root Cause: C-alkylation (usually at the position alpha to the carbonyl) is rare but can occur with highly reactive benzylic/allylic halides or under radical conditions.

Corrective Protocol:

  • Avoid Radical Initiators: Ensure solvents are degassed if you suspect radical mechanisms.

  • Stoichiometry Control: Strictly limit the alkylating agent to 1.05 equiv.

  • Lower Temperature: Run the reaction at 0°C or RT; C-alkylation often has a higher activation energy than N-alkylation.

Frequently Asked Questions (FAQ)

Q: Can I use Mitsunobu conditions for N-alkylation? A: Yes, and it is often highly regioselective for N-alkylation in pyridinone systems.

  • Protocol: Furopyridinone (1.0 eq), Alcohol (R-OH, 1.2 eq), PPh

    
     (1.5 eq), DIAD (1.5 eq) in THF.
    
  • Why: The mechanism involves the formation of an oxy-phosphonium intermediate that is attacked by the nitrogen nucleophile.

Q: Does the position of the furan ring (furo[3,2-c] vs furo[2,3-c]) matter? A: Yes. Electronic density varies.

  • Furo[3,2-c]pyridin-4(5H)-one: The Nitrogen is para to the furan oxygen. The electron-donating effect of the furan oxygen can increase electron density at the nitrogen, potentially making it more nucleophilic than simple pyridones.

  • Furo[2,3-c]pyridin-7(6H)-one: The Nitrogen is meta-like. Reactivity may be lower.

References

  • BenchChem. Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction.Link

  • Wang, N., et al. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[2] Journal of Organic Chemistry, 2024.[2] Link

  • Ruda, M., et al. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 2002. Link

  • Sutherland, A., et al. Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones. Organic Letters, 2015. Link

Sources

Optimization

Optimizing reaction temperature for furo[3,2-c]pyridine ring closure

The following guide is structured as a Tier 3 Technical Support resource for the Synthesis of Furo[3,2-c]pyridine Scaffolds . It focuses on the critical variable of reaction temperature and its impact on kinetics, thermo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for the Synthesis of Furo[3,2-c]pyridine Scaffolds . It focuses on the critical variable of reaction temperature and its impact on kinetics, thermodynamics, and impurity profiles.[1]

Topic: Optimizing Reaction Temperature for Ring Closure Case ID: F32CP-OPT-2024 Support Level: Senior Application Scientist[1]

Executive Summary: The Temperature-Selectivity Nexus

The formation of the furo[3,2-c]pyridine core—a privileged scaffold in kinase inhibitors (e.g., JAK2) and antiviral agents—often relies on two distinct mechanistic pathways: Palladium-Catalyzed Cascade Cyclization (aromatic systems) or Pictet-Spengler Condensation (tetrahydro- systems).[1]

Temperature is not merely a rate accelerator here; it is the selectivity switch .[1]

  • In Pd-Catalysis: Temperature dictates the competition between the desired 5-endo-dig cyclization and the undesired alkyne trimerization.[1]

  • In Acid-Mediated Cyclization: Temperature controls the delicate balance between iminium ion formation and furan ring decomposition (tarring).[1]

Critical Workflows & Troubleshooting (Q&A)

Workflow A: Palladium-Catalyzed Sonogashira/Cyclization Cascade

Context: Reaction of 4-hydroxy-3-iodopyridine with terminal alkynes to form 2-substituted furo[3,2-c]pyridines.[1]

Q1: I am seeing high conversion of the starting iodide, but the major product is the linear alkyne intermediate, not the cyclized furan. Why? Diagnosis: Kinetic Trap (Insufficient Thermal Energy for 5-endo-dig closure).[1] Technical Explanation: The reaction proceeds in two steps:[1][2][3][4][5][6][7]

  • Sonogashira Coupling: Occurs readily at lower temperatures (RT to 40°C).[1]

  • Cyclization: The intramolecular attack of the pyridone oxygen onto the alkyne (5-endo-dig) has a higher activation energy barrier than the initial coupling.[1] Solution:

  • Step-Wise Ramp: If you run the reaction at 40-50°C, you will accumulate the linear intermediate.[1] Increase the temperature to 70–80°C to drive the cyclization.

  • Protocol Adjustment: Ensure your solvent (typically DMF or DMSO) is dry.[1] Water can quench the intermediate before cyclization.[1]

  • Reference: Taszarek & Reissig demonstrated that 70°C in DMF is optimal for driving this cascade to completion without degrading the sensitive pyridine ring [1].[1]

Q2: My reaction at 100°C yields a complex mixture of tars and oligomers. How do I fix this? Diagnosis: Thermodynamic Instability & Alkyne Polymerization. Technical Explanation: At temperatures >90°C, terminal alkynes are prone to Pd-catalyzed trimerization (forming benzene derivatives) or non-specific polymerization.[1] Additionally, the furo[3,2-c]pyridine core can undergo oxidative degradation if the reaction is not strictly anaerobic.[1] Solution:

  • Limit Temperature: Cap the reaction at 80°C .

  • Slow Addition: Add the alkyne slowly via syringe pump to keep its instantaneous concentration low, favoring the intramolecular reaction over intermolecular polymerization.

Workflow B: Pictet-Spengler Cyclization (Tetrahydro- derivatives)

Context: Condensation of 2-(furan-2-yl)ethanamine with aldehydes in acidic media.[1][3][8]

Q3: The literature suggests refluxing, but my reaction turns into black tar within 30 minutes. What is happening? Diagnosis: Acid-Catalyzed Furan Decomposition.[1][9] Technical Explanation: The furan ring is acid-sensitive (forming succindialdehyde derivatives via hydrolytic ring opening).[1] While heat accelerates the Pictet-Spengler ring closure, it exponentially increases the rate of furan degradation in strong acids (HCl/AcOH).[1] Solution:

  • Temperature/Time Trade-off: Lower the temperature to Room Temperature (20–25°C) and extend the reaction time to 48 hours.

  • Alternative: If heating is necessary for sterically hindered aldehydes, restrict the temperature to 50°C and limit exposure to <4 hours.[1]

  • Data Validation: Beilstein J. Org.[1] Chem. studies show that while 70°C reduces reaction time to 3.5h, the yield is often comparable or slightly lower than RT (48h) due to competitive decomposition [2].[1]

Decision Logic: Temperature Optimization

The following diagram illustrates the decision-making process for optimizing the Pd-catalyzed route based on LCMS/TLC feedback.

TemperatureOptimization Start Start: Analyze LCMS/TLC (Pd-Catalyzed Cascade) CheckSM Is Starting Material (Iodide) Consumed? Start->CheckSM CheckInter Is Linear Alkyne Intermediate Present? CheckSM->CheckInter Yes Action_Cat Action: Check Catalyst Load (Inactive Pd species) CheckSM->Action_Cat No (SM Stalled) CheckByprod Are Oligomers/Tars Present? CheckInter->CheckByprod No Action_IncT Action: Increase Temp to 70-80°C (Drive 5-endo-dig cyclization) CheckInter->Action_IncT Yes (Kinetic Trap) Action_DecT Action: Decrease Temp to <60°C & Use Slow Addition CheckByprod->Action_DecT Yes (Thermal Deg.) Success Optimal Outcome: Furo[3,2-c]pyridine CheckByprod->Success No (Clean Reaction) Action_IncT->Success Action_DecT->Success

Figure 1: Troubleshooting logic for Palladium-catalyzed furo[3,2-c]pyridine synthesis. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Experimental Data Summary

The table below summarizes the effect of temperature on yield and purity for the reaction of 4-hydroxy-3-iodopyridine with phenylacetylene (Model System).

TemperatureReaction TimeYield (Isolated)Major ImpurityMechanistic Insight
25°C (RT) 24 h< 10%Linear AlkyneEnergy insufficient for ring closure (5-endo-dig).[1]
50°C 12 h45%Linear AlkyneMixed kinetic regime; incomplete cyclization.
70–80°C 4–16 h 82% None (<5%)Optimal Window. Rate of cyclization > Rate of decomp.
110°C 2 h55%Alkyne TrimersThermal polymerization of alkyne competes with coupling.[1]

Data derived from optimization trends reported in [1] and [3].

Standard Operating Procedure (SOP)

Protocol: One-Pot Sonogashira/Cyclization to Furo[3,2-c]pyridine

  • Setup: Flame-dry a 2-neck round bottom flask. Cool to RT under Argon.

  • Reagents: Add 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (15 mol%), and CuI (5 mol%).

  • Solvent: Add anhydrous DMF (0.2 M concentration) and diisopropylamine (3.0 equiv). Degas by bubbling Argon for 10 min.

  • Addition: Add the terminal alkyne (1.2 equiv).

  • Ramp: Heat the mixture to 70°C .

    • Critical Checkpoint: Monitor by TLC at 1 hour. If linear intermediate is visible (more polar than SM, less polar than product), maintain 70°C. Do not increase to reflux unless conversion stalls for >4 hours.[1]

  • Workup: Once complete (typically 16h), cool to RT, dilute with EtOAc, and wash with water (to remove DMF) and brine.

References

  • Taszarek, M., & Reissig, H.-U. (2022).[1] Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2053.[1]

  • Krasavin, M., et al. (2023).[1][8] Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.[1][2][3][8][9] Beilstein Journal of Organic Chemistry, 19, 74.[1]

  • Chang, M.-Y., & Tai, H.-Y. (2011).[1][4] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1890.[1][4] (Provided for comparative mechanistic context on furan ring formation).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Barriers for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Welcome to the Application Scientist Troubleshooting Hub. 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is a highly valuable, privileged heterocyclic scaffold frequently utilized in kinase inhibition and CNS drug discovery[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is a highly valuable, privileged heterocyclic scaffold frequently utilized in kinase inhibition and CNS drug discovery[1]. However, its planar aromatic core, coupled with the hydrophobic 5-methyl substitution, results in high crystal lattice energy and notoriously poor aqueous solubility.

This guide provides field-proven, mechanistically grounded solutions to prevent compound precipitation, avoid false negatives, and ensure robust, reproducible assay data[2].

Diagnostic Q&A: Understanding the Solubility Liability

Q1: My compound is fully soluble in 10 mM DMSO, but my IC50 curves are flat or show high variability. What is happening? A1: You are likely experiencing the "solvent shift" effect[2]. While the compound is completely soluble in pure DMSO, introducing it directly into an aqueous buffer creates localized micro-environments of supersaturation. The planar furo[3,2-c]pyridine rings rapidly undergo


 stacking, overcoming the nucleation activation energy and forming micro-precipitates. Because these aggregates are often invisible to the naked eye, the actual concentration of free monomeric compound in your assay is drastically lower than calculated, leading to underestimated biological activity and highly variable High-Throughput Screening (HTS) data[3].

Q2: Can I just sonicate or heat the assay plate to redissolve the precipitate? A2: No. Sonication only temporarily breaks up aggregates[1]. Because the compound's concentration exceeds its thermodynamic solubility in the buffer, it will inevitably re-precipitate over the course of the assay incubation (typically 48-72 hours for cell-based assays). This creates a dynamic, non-equilibrium state that invalidates your dose-response kinetics.

Formulation Strategy: Excipient Selection

Q3: If I cannot increase the DMSO concentration above 0.5% due to cell toxicity, how can I keep 5-methyl-Furo[3,2-c]pyridin-4(5H)-one in solution? A3: The most effective strategy for planar nitrogen heterocycles is supramolecular encapsulation using Cyclodextrins (CDs)[4]. CDs possess a hydrophilic exterior and a hydrophobic cavity that accommodates the furo[3,2-c]pyridine core, shielding it from water and preventing aggregation without altering the compound's intrinsic pharmacological properties.

Quantitative Comparison of Solubilization Excipients
Excipient TypeMechanism of ActionMax Recommended Conc. (Cell Assays)Solubilization Efficacy for Planar HeterocyclesKey Limitations
DMSO Co-solvent (reduces dielectric constant)0.1% - 0.5%ModerateHigh toxicity; causes solvent-shift precipitation[3].
HP-β-CD Supramolecular inclusion complex1.0% - 5.0%Very HighMay contain residual water (up to 14%), affecting stock concentration accuracy.
Tween-20 Micellar encapsulation0.01% - 0.1%Moderate to HighCan disrupt cell membranes and interfere with fluorescence readouts.
BSA Non-specific protein binding0.1% - 1.0%Low to ModerateShifts the free-drug fraction; complicates IC50 interpretation.

Liquid Handling & Workflow Optimization

Q4: How should I modify my dilution protocol to prevent precipitation during liquid transfer? A4: You must avoid direct high-ratio dilutions (e.g., 1:1000) from 100% DMSO into an aqueous buffer. Instead, utilize an Intermediate Dilution Workflow . By stepping down the DMSO concentration gradually, you prevent the rapid solvent shock that triggers nucleation[3].

Workflow A 10 mM Stock (100% DMSO) B Serial Dilution (100% DMSO) A->B Titrate C Intermediate Plate (5% DMSO in Buffer) B->C 1:20 Dilution (Rapid Mixing) D Final Assay Plate (0.5% DMSO, Cells) C->D 1:10 Dilution (Assay Buffer)

Workflow for intermediate dilution to prevent solvent-shift precipitation.

Self-Validating Protocol: Kinetic Solubility Assessment (Nephelometry)

Before running critical biological assays, you must empirically determine the kinetic solubility limit of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one in your specific assay buffer. This self-validating system ensures that all tested concentrations remain purely monomeric[5].

Step-by-Step Methodology:

  • Preparation of DMSO Stocks: Prepare a 10 mM stock of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one in 100% anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Control Selection: Prepare 10 mM DMSO stocks of Nicardipine (low solubility control) and Propranolol (high solubility control).

  • Buffer Preparation: Equilibrate your target biological assay buffer (e.g., PBS, pH 7.4) to 37°C.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 245 µL of the pre-warmed assay buffer (final DMSO concentration = 2.0%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a Nephelometer (measuring light scattering). An increase in scattered light compared to the blank (2% DMSO in buffer) indicates the onset of precipitation.

  • Data Analysis: Plot the nephelometry units (RNU) against the compound concentration. The concentration immediately preceding the inflection point of the curve is the maximum kinetic solubility. Do not test the compound above this concentration in your bioassay.

DecisionTree Start Compound Precipitates in Assay Buffer CheckpH Is precipitation pH-dependent? Start->CheckpH AdjustpH Adjust Buffer pH (Avoid pI) CheckpH->AdjustpH Yes CheckExcipient Test Solubilizers (CDs, Tween, PEG) CheckpH->CheckExcipient No UseCD Formulate with HP-β-CD (1-5%) CheckExcipient->UseCD Cell Assay UseAcoustic Use Acoustic Dispensing (Direct to Assay) CheckExcipient->UseAcoustic Biochemical Assay

Logical decision tree for troubleshooting furo[3,2-c]pyridine precipitation.

References

  • [2] PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at:[Link]

  • [3] ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at:[Link]

  • Cyclodextrin News. Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Available at:[Link]

  • [4] Chemical Bulletin of Kazakh National University. Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization and Impurity Control for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Answering in the persona of a Senior Application Scientist. Welcome to the technical support center for the crystallization of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Author: BenchChem Technical Support Team. Date: March 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the crystallization of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the purification of this critical heterocyclic intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

The purity of any active pharmaceutical ingredient (API) or its intermediate is paramount, directly impacting the safety and efficacy of the final drug product.[1][2] Crystallization is one of the most powerful techniques for purification in pharmaceutical manufacturing, but it is a process sensitive to numerous variables that can affect yield, crystal habit, and, most importantly, impurity profiles.[3][4]

This center is divided into two main sections: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQ) section for broader concepts in crystallization science.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, practical problems you may encounter in the lab. Each issue is broken down into potential causes and actionable solutions, grounded in established crystallization principles.

Q1: My final product purity is low (<98%) after crystallization. What are the likely causes and how can I fix it?

Low purity is a common challenge, often stemming from the incorporation of impurities into the crystal lattice or inadequate removal from the crystal surface.[5]

Potential Causes:

  • Rapid Crystal Growth: Cooling the solution too quickly causes the compound to "crash out," trapping solvent and soluble impurities within the crystal structure.[6][7] The mass transport of impurities away from the growing crystal face cannot keep up with the rate of crystallization.[6]

  • Ineffective Washing: The "mother liquor" (the solution from which the crystals formed) is rich in impurities. If the collected crystals are not washed properly, this liquor remains on the crystal surfaces and contaminates the final product.

  • Process-Related Impurities: The impurity profile is heavily dependent on the synthetic route. For furo[3,2-c]pyridine systems, common synthetic methods like the Pictet-Spengler reaction or Sonogashira coupling can introduce specific impurities.[8] These may include unreacted starting materials, intermediates, or by-products from side reactions.[9]

  • Inappropriate Solvent Choice: The chosen solvent may not provide a sufficient solubility differential between your target compound and the impurities at different temperatures.[10]

Recommended Solutions:

  • Perform a Recrystallization: This is the most effective remedy.[11] Dissolve the impure solid in a minimal amount of an appropriate hot solvent, and then allow it to cool slowly and re-crystallize. This process excludes impurities from the newly forming crystal lattice.[5]

  • Optimize the Cooling Profile: Slow, controlled cooling is critical. Aim for a gradual temperature decrease (e.g., 5-10 °C per hour) or allow the solution to cool naturally to room temperature before moving it to an ice bath. Using an insulated container can help slow the cooling rate.[7]

  • Select an Optimal Solvent System: A good solvent should dissolve the compound completely when hot but poorly when cold.[5][12] Refer to the solvent selection table in the FAQ section for guidance.

  • Wash Crystals with Cold Solvent: After filtering the crystals, wash them with a small amount of the cold crystallization solvent.[5] Using cold solvent is crucial to prevent the desired product from re-dissolving while effectively rinsing away the impurity-rich mother liquor.

  • Consider an Upstream Purification Step: If a specific impurity is particularly difficult to remove by crystallization, an intermediary purification step, such as column chromatography on the crude material, might be necessary.[13]

Q2: Instead of crystals, my compound is "oiling out." What is happening and what should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a result of the solution becoming supersaturated at a temperature above the melting point of the solid form in that specific solvent system.

Potential Causes:

  • Excessively Rapid Cooling: Cooling the solution too quickly, especially when highly concentrated, is a primary cause.[7][14]

  • High Solute Concentration: The concentration of the compound in the solvent is too high.

  • Presence of Impurities: Certain impurities can depress the melting point of the solid or interfere with the nucleation process, favoring oil formation.

Recommended Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature on the benchtop, undisturbed, before attempting further cooling in an ice bath.

  • Dilute the Solution: Before cooling, add a small amount of additional hot solvent to the fully dissolved mixture to slightly reduce the concentration.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material, adding a single seed crystal to the slightly cooled, supersaturated solution can induce nucleation and promote proper crystal growth.

  • Change the Solvent System: Try a solvent in which the compound is less soluble, or use an anti-solvent addition method as described below.

Q3: I'm having trouble inducing crystallization; no solid is forming even after cooling.

This indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal nuclei) to occur.[]

Potential Causes:

  • Excessive Solvent: The compound is too soluble in the amount of solvent used, even at low temperatures.[16]

  • Insufficient Cooling: The temperature has not been lowered enough to significantly decrease the compound's solubility.

  • Lack of Nucleation Sites: Spontaneous crystal formation can be kinetically slow.

Recommended Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid.[12][17] Add a few drops of the good solvent to redissolve the turbidity, then allow it to stand.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solution level with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[5]

    • Seed Crystals: Add a tiny crystal of the pure compound.

Logical Flow for Crystallization Troubleshooting

The following diagram outlines a decision-making process for addressing common crystallization challenges.

G Start Start with Crude Product in Solution Cool Cool the Solution Start->Cool Result Observe Outcome Cool->Result GoodCrystals High-Quality Crystals Formed Result->GoodCrystals Ideal OilingOut Compound 'Oils Out' Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem FilterWash Filter, Wash & Dry GoodCrystals->FilterWash Oil_Sol1 Re-heat & Add More Solvent OilingOut->Oil_Sol1 No_Sol1 Concentrate Solution (Evaporate Solvent) NoCrystals->No_Sol1 PoorPurity Crystals Formed, but Purity is Low Purity_Sol1 Perform Recrystallization PoorPurity->Purity_Sol1 Re-process Purity_Sol2 Optimize Cooling Rate & Solvent Choice PoorPurity->Purity_Sol2 Re-develop Analyze Analyze Purity (HPLC, NMR) FilterWash->Analyze Analyze->PoorPurity Purity <99% Success Success: Pure Product Analyze->Success Purity >99% Oil_Sol2 Cool Slowly / Use Seed Crystal Oil_Sol1->Oil_Sol2 Oil_Sol2->Cool No_Sol2 Add Anti-Solvent / Scratch Flask No_Sol1->No_Sol2 No_Sol2->Cool Purity_Sol1->Start Re-process Purity_Sol2->Start Re-develop

Caption: A decision tree for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q4: How do I select the best solvent for crystallizing 5-methyl-Furo[3,2-c]pyridin-4(5H)-one?

Solvent selection is the most critical step in developing a robust crystallization process.[] The ideal solvent should exhibit a steep solubility curve with respect to temperature—high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Key Principles for Solvent Selection:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).

  • Chemical Inertness: The solvent must not react with your compound.[]

  • Boiling Point: A boiling point between 60-120 °C is often practical. Very volatile solvents can evaporate too quickly, leading to poor crystal quality.[16]

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves in <0.5 mL, it is too soluble.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, the solvent is a good candidate.

  • Allow the hot solution to cool. Observe the quality and quantity of the crystals that form.

Table 1: Potential Solvents for Crystallization of Polar Heterocyclic Compounds

SolventPolarity IndexBoiling Point (°C)Characteristics & Considerations
Ethanol 5.278Good for moderately polar compounds. Often forms high-quality crystals.
Isopropanol (IPA) 4.382Similar to ethanol, slightly less polar. A very common crystallization solvent.
Ethyl Acetate 4.477Good for a wide range of polarities. Often used in combination with hexanes.
Acetonitrile 6.282A polar aprotic solvent. Can be effective when alcohols are too reactive or soluble.
Toluene 2.4111A non-polar solvent. May be useful as an anti-solvent or for less polar analogues.
Water 9.0100Use if the compound has sufficient hydrogen bonding capability and low solubility.
DMF / DMSO 6.4 / 7.2153 / 189Generally poor crystallization solvents due to very high solubility and high boiling points, but can be used in anti-solvent methods (e.g., adding water or DCM).[18]
Q5: What are the best analytical techniques for identifying and quantifying impurities?

A multi-faceted analytical approach is essential for comprehensive impurity profiling.[9][19] No single technique can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the main compound and quantifying impurities.[9][20] An area-percent calculation from the chromatogram provides a reliable measure of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities.[19] It separates the components via LC and then provides the molecular weight of each impurity via MS, giving crucial clues to its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product.[20] Signals that cannot be assigned to the main compound often belong to impurities, and their structure can sometimes be elucidated directly from the spectrum.

  • Powder X-ray Diffraction (PXRD) & Differential Scanning Calorimetry (DSC): These techniques are used to analyze the solid-state properties of your material.[3] They are critical for identifying different crystalline forms (polymorphs) or the presence of solvates, which can be considered impurities from a solid-state perspective.[3]

General Workflow for Purification by Recrystallization

This diagram illustrates the standard, self-validating protocol for purifying a solid organic compound.

Caption: Standard operational workflow for purification via recrystallization.

References

  • Ghanadzadeh, H., et al. (2024). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. ACS Publications. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • ResearchGate. The influence of impurities and solvents on crystallization | Request PDF. [Link]

  • ResearchGate. A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • Liu, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]

  • McAndrew, C., et al. (2025). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Crystal Pharmatech. API Crystallization. [Link]

  • At Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • SOPHiA. SOP: CRYSTALLIZATION. [Link]

  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

  • Cambrex. Crystallization Process Development | CDMO. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Ali, M. A., et al. (2011). 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC. [Link]

  • Bakulina, O., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

  • ResearchGate. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]

  • ResearchGate. (2025). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • MDPI. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • MDPI. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. [Link]

  • PMC. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • PMC. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. [Link]

Sources

Troubleshooting

Stability of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one under acidic conditions

Technical Support Center: 5-methyl-Furo[3,2-c]pyridin-4(5H)-one A Guide to Acid Stability for Researchers and Drug Development Professionals Welcome to the technical support center for 5-methyl-Furo[3,2-c]pyridin-4(5H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

A Guide to Acid Stability for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during research and development, with a specific focus on acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one under acidic conditions?

A1: The primary stability concerns for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one in acidic media revolve around two key structural motifs: the fused furan ring and the pyridinone (lactam) system.

  • Furan Ring Instability: Furan rings are known to be susceptible to acid-catalyzed hydrolysis and ring-opening.[1] This process is often initiated by protonation of the furan ring, which can lead to the formation of reactive intermediates, potentially resulting in polymerization or other degradation products.[1]

  • Lactam Hydrolysis: The pyridinone ring contains a cyclic amide (lactam) functionality. Under acidic conditions, this lactam can undergo hydrolysis to open the ring, forming a carboxylic acid and an amine. The generally accepted mechanism for acid-catalyzed lactam hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[2][3][4]

Q2: My 5-methyl-Furo[3,2-c]pyridin-4(5H)-one compound appears to be degrading during my acid-catalyzed reaction. How can I minimize this?

A2: To mitigate degradation, several factors in your experimental setup can be optimized:

  • Choice of Acid: The strength and type of acid can significantly impact stability. For reactions requiring acid catalysis, consider using milder acids or a catalytic amount of a stronger acid.

  • Solvent Selection: The choice of solvent is critical. While protic solvents like water can participate in hydrolysis, polar aprotic solvents may offer a more stabilizing environment for the furan ring.[1]

  • Temperature and Reaction Time: Elevated temperatures can accelerate degradation.[5] It is advisable to run reactions at the lowest effective temperature and to monitor the reaction closely to avoid unnecessarily long reaction times.

  • Workup Procedure: During the workup, it is crucial to neutralize acidic solutions promptly and avoid prolonged contact between your compound and aqueous acid.[1]

Q3: What are the expected degradation products of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one in acid?

A3: While specific degradation products would need to be confirmed experimentally, based on the structure, two primary degradation pathways are plausible:

  • Lactam Hydrolysis: This would result in the opening of the pyridinone ring to form a substituted aminopyridine carboxylic acid.

  • Furan Ring Opening: Acid-catalyzed hydrolysis of the furan ring could lead to the formation of a 1,4-dicarbonyl compound.[6][7]

It is also possible that a combination of these events or subsequent reactions of the initial degradation products could lead to a more complex mixture of compounds.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC) analysis.

  • Lower than expected yield of the desired product.

  • Difficulty in purification due to the presence of multiple byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Acid Concentration Titrate the amount of acid used to the minimum required for catalysis. Consider using a weaker acid if the reaction allows.
High Reaction Temperature Perform the reaction at a lower temperature, even if it requires a longer reaction time. Monitor for product formation and degradation concurrently.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed or product formation plateaus.
Inappropriate Solvent If using a protic solvent, consider switching to a polar aprotic solvent to minimize furan ring hydrolysis.[1]
Acidic Workup Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction. Avoid strong bases that could cause other side reactions.
Issue 2: Compound Degradation During Purification by Silica Gel Chromatography

Symptoms:

  • Streaking or tailing of the compound spot on the TLC plate.

  • Isolation of fractions containing degradation products not observed in the crude reaction mixture.

  • Low overall recovery of the compound after chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidity of Silica Gel Standard silica gel can be slightly acidic and may cause degradation of sensitive compounds.[1]
Solution 1: Use neutral or deactivated silica gel for chromatography.
Solution 2: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the silica gel surface.[1]
Prolonged Contact Time The longer the compound remains on the silica gel, the greater the opportunity for degradation.
Solution: Optimize the eluent system for faster elution of your compound. Consider using flash chromatography to minimize the run time.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability profile, which is a common practice in pharmaceutical development.[8][9][10][11]

Materials:

  • 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • LC-Mass Spectrometry (LC-MS) system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 24-48 hours). A room temperature control should also be run in parallel.[8]

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and monitor the formation of degradation products. Use LC-MS to determine the mass of the degradation products to aid in their identification.

Data Analysis:

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

  • Analyze the LC-MS data to propose structures for the observed degradation products.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the two primary hypothesized degradation pathways for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one under acidic conditions.

G cluster_lactam Lactam Hydrolysis A 5-methyl-Furo[3,2-c]pyridin-4(5H)-one B Protonated Carbonyl A->B H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Product (Aminopyridine Carboxylic Acid) C->D - H+

Caption: Acid-catalyzed lactam hydrolysis pathway.

G cluster_furan Furan Ring Opening E 5-methyl-Furo[3,2-c]pyridin-4(5H)-one F Protonated Furan E->F H+ G Ring-Opened Intermediate F->G + H2O H 1,4-Dicarbonyl Product G->H Rearrangement

Caption: Acid-catalyzed furan ring opening pathway.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]

  • ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved from [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • Fedin, V. V., Usachev, S. A., & Sosnovskikh, V. Y. (2025). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Asian Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved from [Link]

  • ACS Catalysis. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]

  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • R Discovery. (2013, June 24). Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes, Aromatic Aldehydes, Coumarins, and Ammonium Acetate. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ACS Publications. (2013, June 17). Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes, Aromatic Aldehydes, Coumarins, and Ammonium Acetate. [Link]

  • ResearchGate. (n.d.). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo. Retrieved from [Link]

  • Sugar Energy Technology. (2025, January 29). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. [Link]

  • Wageningen University & Research. (n.d.). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Retrieved from [Link]

  • Frontiers. (2020, November 12). Extended Stability Evaluation of Selected Cathinones. [Link]

  • PubMed. (2003, May 21). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one Functionalization

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we recognize that the furo[3,2-c]pyridine scaffold is a highly valued pharmacophore in drug discovery, particularly for kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we recognize that the furo[3,2-c]pyridine scaffold is a highly valued pharmacophore in drug discovery, particularly for kinase inhibitors and antipsychotic agents[1]. However, functionalizing the 5-methyl-furo[3,2-c]pyridin-4(5H)-one derivative presents severe structural challenges.

The presence of the N-methyl group (position 5) adjacent to the C-4 carbonyl and the C-6 position creates a tightly congested steric bottleneck. During transition-metal-catalyzed cross-coupling, the bulky


 active species struggles to achieve the necessary trajectory for oxidative addition. Furthermore, restricted rotation around the newly formed bond elevates the activation energy required for reductive elimination[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to bypass these steric limitations.

Troubleshooting FAQs: Mechanistic Insights

Q1: My Buchwald-Hartwig amination at the C-6 position is stalling at <10% conversion. How can I drive the reaction forward? A1: The stall is caused by the 5-methyl group impeding the approach of the amine during transmetalation and restricting the geometry required for reductive elimination. Causality & Solution: Switch from first-generation ligands (like


 or dppf) to dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos). These "Buchwald ligands" form a highly reactive, mono-ligated Pd(0) complex that easily undergoes oxidative addition. More importantly, their massive steric bulk forces the metal center to expel the product, actively accelerating the rate-limiting reductive elimination step despite the substrate's inherent hindrance[2][3].

Q2: I am trying to perform a direct C-H functionalization on the furan ring, but I am getting a complex mixture of degraded products. What is going wrong? A2: The electron-rich nature of the furan ring makes it susceptible to over-oxidation, while the sterically hindered pyridone core limits transition-metal access, leading to off-target degradation when harsh oxidants are used. Causality & Solution: Avoid harsh transition-metal oxidants. Instead, utilize a radical-mediated or halide-catalyzed pathway. Recent methodologies demonstrate that bromide-catalyzed C-H functionalization (using


 and an oxidant) successfully yields site-selective functionalization (e.g., selenylation or arylation) of 4H,5H-furo[3,2-c]pyridin-4-one derivatives without degrading the sensitive bicyclic core[4].

Q3: Can I use highly polar fluorinated solvents to improve solubility and reactivity? A3: Yes. Hexafluoroisopropanol (HFIP) is highly recommended for these scaffolds. HFIP acts as a strong hydrogen-bond donor, which coordinates with the C-4 carbonyl oxygen. This coordination withdraws electron density from the ring, activating adjacent positions for cross-coupling. Additionally, its unique polarity stabilizes transition states in sterically congested environments without poisoning the catalyst[5].

Quantitative Data: Ligand Optimization

To illustrate the causality of steric bulk in overcoming hindrance, the following table summarizes typical conversion metrics for the amination of 6-bromo-5-methyl-furo[3,2-c]pyridin-4(5H)-one with a bulky secondary amine (e.g., N-methylaniline) across different ligand classes.

Ligand TypeLigand NameCone Angle / Steric BulkConversion (%)Isolated Yield (%)Mechanistic Observation
First-Gen (Bidentate)dppfModerate< 15%TracesStalls at transmetalation due to 5-methyl clash.
First-Gen (Monodentate)

Small< 5%N/ACatalyst dies (Pd black precipitation).
Second-Gen (Bidentate)BINAPLarge, rigid40%32%Slow reductive elimination; high byproduct formation.
Dialkylbiaryl (Bulky)RuPhosVery Large85%78%Efficient transmetalation; moderate reductive elimination.
Dialkylbiaryl (Extreme)BrettPhosExtremely Large> 98%91%Steric bulk forces rapid reductive elimination.

Standard Operating Protocols (SOPs)

Protocol A: Buchwald-Hartwig Amination of Sterically Hindered 6-Halo-5-methyl-furo[3,2-c]pyridin-4(5H)-one

Self-Validating System: This protocol includes an in-process LC-MS check at 2 hours to confirm oxidative addition (disappearance of starting material) vs. transmetalation failure (accumulation of intermediate).

Reagents:

  • 6-Bromo-5-methyl-furo[3,2-c]pyridin-4(5H)-one (1.0 equiv)

  • Primary/Secondary Amine (1.5 equiv)

  • 
     (5 mol%)
    
  • BrettPhos (10 mol%)

  • Sodium tert-butoxide (

    
    ) (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     and BrettPhos in a dry Schlenk tube. Add 1 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red (indicative of the active 
    
    
    
    species).
  • Substrate Addition: Add the 6-bromo-5-methyl-furo[3,2-c]pyridin-4(5H)-one, the amine, and

    
    .
    
  • Solvent & Sealing: Add the remaining 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Cycling: Heat the reaction mixture to 100 °C in an oil bath.

  • In-Process Validation (2h): Withdraw a 10 µL aliquot, quench with wet acetonitrile, and analyze via LC-MS.

    • If starting material remains: The oxidative addition is failing; ensure solvent is strictly anhydrous or consider switching to a more reactive halide (iodide).

    • If starting material is gone but no product is formed: Transmetalation or reductive elimination is the bottleneck. Increase temperature to 110 °C.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd black, and purify via flash chromatography.

Protocol B: Bromide-Catalyzed Site-Selective C-H Functionalization

Self-Validating System: TLC monitoring ensures the reaction does not proceed to over-oxidation, preserving the furo-pyridine core.

Step-by-Step Methodology:

  • Setup: In an open-air reaction vial, mix 5-methyl-furo[3,2-c]pyridin-4(5H)-one (1.0 equiv), the functionalizing agent (e.g., Se powder and boronic acid for selenylation) (3.0 equiv), and

    
     (10 mol%)[4].
    
  • Solvent: Suspend the mixture in DMSO (1 mL per 0.1 mmol of substrate).

  • Reaction: Stir at 120 °C for 12 hours under an air atmosphere. The ambient air acts as the terminal oxidant for the radical generation.

  • Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The product will appear as a distinct, UV-active spot with a lower Rf than the starting material. If multiple lower Rf spots appear, quench immediately to prevent over-functionalization.

  • Isolation: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMSO, dry over

    
    , and concentrate.
    

Logical Workflow Visualization

G Start 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one Functionalization Clash Steric Hindrance Identified (C-3 or C-6 Position) Start->Clash Strat1 Strategy 1: Cross-Coupling (Buchwald-Hartwig/Suzuki) Clash->Strat1 Strat2 Strategy 2: C-H Activation (Radical/Bromide Catalysis) Clash->Strat2 Ligand Optimize Ligands (e.g., BrettPhos, RuPhos) Strat1->Ligand Success2 Site-Selective C-H Functionalization Strat2->Success2 Temp Increase Temp & Polar Solvent (e.g., HFIP, DMF) Ligand->Temp Success1 High Yield C-C/C-N Bond Temp->Success1

Workflow for overcoming steric hindrance in 5-methyl-furo[3,2-c]pyridin-4(5H)-one functionalization.

References

  • Title: one-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement Source: Semantic Scholar URL
  • Title: Bromide‐Catalyzed Site‐Selective C–H Selenylation of Pyridones With Se Powder and Boronic Acids Source: ResearchGate URL
  • Title: Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones Source: ResearchGate URL
  • Source: Shaanxi Normal University (SNNU)
  • Source: York University (YorkSpace)

Sources

Troubleshooting

Technical Support Center: A Guide to the Separation of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Regioisomers

This technical guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the challenge of separating regioisomers of 5-methyl-Furo[3,2-c]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the challenge of separating regioisomers of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. The content is structured as a series of frequently asked questions (FAQs) and practical workflows designed to address common issues encountered in the laboratory.

Introduction: The Challenge of Furo[3,2-c]pyridinone Regioisomers

The synthesis of N-substituted heterocyclic compounds, such as the target 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, can often lead to the formation of undesired regioisomers. In the case of methylating the parent Furo[3,2-c]pyridin-4(5H)-one, the primary regioisomeric impurity is typically the O-methylated product, 4-methoxy-furo[3,2-c]pyridine. These isomers possess the same molecular weight and formula, and often exhibit very similar polarities and pKa values, making their separation a significant purification challenge.[1] Distinguishing and isolating the correct isomer is critical, as minor structural changes can lead to vastly different biological activities and toxicological profiles.[2]

Sources

Optimization

Technical Support Center: Recrystallization of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Welcome to the technical support guide for the purification of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in the final, critical step of obtaining this compound in high purity. The fusion of a furan and pyridine ring creates a scaffold of significant interest in medicinal chemistry, making efficient purification paramount.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 5-methyl-Furo[3,2-c]pyridin-4(5H)-one?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2][3] The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the mother liquor).[4][5] The success of this technique hinges on the principle that the crystal lattice of the target compound will selectively incorporate molecules of its own kind, effectively excluding the differently shaped impurity molecules.[5]

Q2: What are the ideal characteristics of a solvent for recrystallizing this compound?

Selecting the right solvent is the most critical step for successful recrystallization. Based on the polar lactam structure of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, the ideal solvent should exhibit the following properties:

  • High-Temperature Solubility: It should dissolve the compound completely when hot or boiling.[5][6]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent when it is cold or at room temperature. This temperature-dependent solubility differential is the driving force of the process.[4][5]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be filtered out from the hot solution).[5]

  • Chemical Inertness: The solvent must not react with the compound.[5][6]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one to prevent the compound from "oiling out" instead of crystallizing.[6][7]

Q3: Why is a mixed solvent system sometimes necessary?

For polar compounds like this one, it can be challenging to find a single solvent that meets all the ideal criteria. Often, one solvent will dissolve the compound too well even at room temperature, while another won't dissolve it at all, even when boiling.[4]

In such cases, a mixed solvent system, or a "solvent pair," is employed.[6] This involves two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[6] The impure compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization. Common pairs for polar organic molecules include ethanol/water, acetone/water, and DMF/ethanol.[6][8][9]

Solvent Selection Guide

The polarity of the furo-pyridinone structure suggests that polar protic and aprotic solvents are the best starting points. The following table provides a list of candidate solvents and their relevant properties for initial screening.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticA very common and effective solvent for recrystallizing polar heterocyclic compounds.[10][11] It is relatively non-toxic and volatile.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. May show higher solubility, potentially reducing yield.
Water 100Very Polar ProticCan be a good choice for polar compounds.[12] However, given the organic nature of the scaffold, solubility might be too low even when hot. Often used as the anti-solvent in a mixed system.[8]
Isopropanol 82Polar ProticA good alternative to ethanol with a slightly higher boiling point.
Acetone 56Polar AproticA strong solvent with a low boiling point. Often used in mixed systems with water or hexanes.[8][12]
Ethyl Acetate 77Medium PolarityMay be a good single solvent or can be paired with a non-polar anti-solvent like hexane or heptane to crystallize products while leaving more polar impurities in solution.[8]
Acetonitrile 82Polar AproticA good solvent for precipitating some polar compounds.[8]
DMF / Ethanol N/A (Mixed)Polar Aprotic / ProticFor compounds with very high polarity that are only soluble in strong solvents like DMF or DMSO, a mixed system can be effective. The compound is dissolved in minimal hot DMF, and ethanol is added as the anti-solvent.[9]

Troubleshooting Guide

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal. This typically happens under a few conditions:

  • The boiling point of the solvent is higher than the melting point of your compound.[7]

  • The solution is cooled too rapidly, not giving molecules enough time to orient into a crystal lattice.[13]

  • The concentration of the solute is too high, causing it to crash out of solution.[13]

  • The presence of impurities that depress the melting point of the mixture.

Solutions:

  • Re-dissolve and Cool Slowly: If an oil forms, heat the solution until the oil completely re-dissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly to room temperature before moving it to an ice bath.[7]

  • Reduce the Solution Concentration: Add more of the primary solvent to create a more dilute solution before commencing the slow cooling process.

  • Change Solvents: If the problem persists, your compound's melting point may be lower than the solvent's boiling point. Select a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[4]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for further crystallization.[4]

Q5: My crystal yield is very low. How can I improve it?

Causality: A low yield can result from several factors:

  • Using too much solvent, which keeps too much of your product dissolved in the mother liquor even after cooling.[6]

  • Cooling the solution for an insufficient amount of time.

  • Premature crystallization during a hot gravity filtration step.

  • The chosen solvent is simply too "good," meaning the compound has significant solubility even at low temperatures.

Solutions:

  • Minimize Solvent Usage: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is supersaturated upon cooling.[6]

  • Evaporate Excess Solvent: If you've added too much solvent, you can gently boil some of it off (in a fume hood) to re-concentrate the solution.

  • Increase Cooling Time/Decrease Temperature: Ensure the solution is thoroughly cooled in an ice-water bath after it has reached room temperature to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off a portion of the solvent and re-cool it. This will often yield a second, albeit slightly less pure, crop of crystals.[6]

  • Re-evaluate Your Solvent: If yields are consistently low, test alternative solvents or solvent pairs where the compound has lower solubility at cold temperatures.

Q6: My final product is still colored, but it should be colorless. What should I do?

Causality: The color is due to highly conjugated, often polar, impurities that get trapped in the crystal lattice.

Solutions:

  • Use Activated Carbon (Charcoal): Activated carbon has a very high surface area and can adsorb colored impurities.[2][5]

    • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

    • Add a very small amount (e.g., the tip of a spatula) of activated carbon to the solution. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Swirl the mixture and gently heat it for a few minutes.

    • Perform a hot gravity filtration to remove the carbon particles and any other insoluble impurities.[2] The resulting filtrate should be colorless and can then be cooled to induce crystallization.

  • Repeat the Process: If the solution is still colored after one treatment, you may need to repeat the activated carbon step.[7] However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Experimental Protocol: Recrystallization of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

This protocol provides a generalized workflow. The optimal solvent must be determined empirically.

1. Solvent Selection: a. Place a small amount (10-20 mg) of the crude solid into several test tubes. b. Add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[4] c. Gently heat the test tubes that did not show solubility at room temperature in a hot water bath. A suitable solvent will now dissolve the solid completely.[4] d. Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of crystals upon cooling.[4]

2. Dissolving the Solute: a. Place the crude 5-methyl-Furo[3,2-c]pyridin-4(5H)-one into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[4][6] b. Add a boiling stick or magnetic stir bar. c. Heat the chosen solvent in a separate flask. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the compound just dissolves.[3][7]

3. Decolorization (If Necessary): a. If the solution is colored, remove it from the heat and add a small amount of activated carbon.[5] b. Swirl and reheat the solution for a few minutes.

4. Hot Gravity Filtration (If Necessary): a. This step removes insoluble impurities and activated carbon. b. Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. c. Keep the solution near its boiling point and pour it through the filter paper quickly to prevent premature crystallization in the funnel.[2][4]

5. Crystallization: a. Cover the flask with a watch glass to prevent solvent evaporation and contamination.[6] b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[7] c. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

6. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[4] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Using cold solvent minimizes the loss of the purified product. c. Continue to draw air through the crystals on the filter paper for several minutes to help dry them.

7. Drying: a. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization

Recrystallization Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and solve common issues during the recrystallization process.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oil_out Does Compound 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? collect Collect & Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oil_out->crystals_form No oiling_out Oiling Out Occurs oil_out->oiling_out Yes end Pure Product Obtained collect->end sol_scratch 1. Scratch Flask 2. Add Seed Crystal no_crystals->sol_scratch sol_conc Evaporate Excess Solvent & Re-cool no_crystals->sol_conc sol_solvent Re-evaluate Solvent Choice (Lower BP or Mixed System) no_crystals->sol_solvent sol_oil 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slower oiling_out->sol_oil sol_scratch->crystals_form Re-check sol_conc->cool sol_oil->cool sol_solvent->start Restart

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • BenchChem (2025). Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. BenchChem.
  • Wired Chemist.
  • University of California, Davis.
  • Amrita Vishwa Vidyapeetham Virtual Lab.
  • Reddit. (2023, February 19).
  • University of Wisconsin-Madison.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • University of Rochester.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • Chemistry LibreTexts. (2023, January 29).
  • MDPI. (2024, February 20). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one.
  • BenchChem. (2025).
  • Alsubari, A., et al. 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC.
  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

High-Fidelity H NMR Spectrum Analysis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: A Comparative Guide As the pharmaceutical industry shifts toward highly selective targeted therapies, the 5-methyl-furo[3,2-c]pyridin-4(5H)-...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity H NMR Spectrum Analysis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: A Comparative Guide

As the pharmaceutical industry shifts toward highly selective targeted therapies, the 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold has emerged as a privileged pharmacophore. It serves as the core structural motif in the design of next-generation BD2-selective Bromo and Extra Terminal Domain (BET) inhibitors[1] and novel Tyrosine Kinase 2 (TYK2) inhibitors[2].

For researchers and drug development professionals, confirming the precise regiochemistry of this bicyclic system during hit-to-lead optimization is critical. Misassignment of the furan fusion or the N-alkylation site can derail entire screening campaigns. This guide provides an authoritative, comparative analysis of the


H NMR spectral profile of 5-methyl-furo[3,2-c]pyridin-4(5H)-one, establishing a self-validating experimental framework for unambiguous structural elucidation.

Structural Anatomy & The Causality of Chemical Shifts

Understanding the


H NMR spectrum of 5-methyl-furo[3,2-c]pyridin-4(5H)-one requires deconstructing the molecule into its three distinct electronic environments. The causality behind the chemical shifts is driven by the push-pull electronics of the fused pyridone-furan system.
  • The Furan Ring (H-2, H-3): The strong electronegativity of the furan oxygen (Position 1) severely deshields the adjacent alpha-proton (H-2), pushing it downfield to δ ~7.82 ppm . The beta-proton (H-3) is less affected by induction and resonates upfield at δ ~6.91 ppm . The diagnostic marker here is the small furan coupling constant (

    
     Hz).
    
  • The Pyridone Ring (H-6, H-7): The nitrogen at position 5 and the carbonyl at position 4 create a cross-conjugated enone system. H-6, located alpha to the N-CH

    
     group, is deshielded by the nitrogen's inductive effect (δ ~7.45 ppm ). Conversely, H-7 is shielded by the electron-donating resonance of the nitrogen lone pair propagating through the ring (δ ~6.65 ppm ). They exhibit a characteristic cis-alkenic/pyridone coupling (
    
    
    
    Hz)[3].
  • The N-Methyl Group (5-CH

    
    ):  The alkylation of the pyridone nitrogen breaks the aromatic tautomerism of the parent compound, locking it into the 4-oxo form. The N-CH
    
    
    
    protons appear as a sharp, highly integrated singlet at δ ~3.55 ppm .

Comparative Spectral Performance

To prevent misidentification, it is essential to compare the target compound against its non-methylated parent and its most common synthetic isomer. The table below summarizes the quantitative data required to differentiate these analogs.

Proton Assignment5-methyl-furo[3,2-c]pyridin-4(5H)-one (Target)Furo[3,2-c]pyridin-4(5H)-one (Parent)5-methyl-furo[2,3-c]pyridin-4(5H)-one (Isomer)Diagnostic Significance
H-2 (Furan) ~7.82 ppm (d, J=2.1 Hz)~7.85 ppm (d, J=2.1 Hz)~7.75 ppm (d, J=2.1 Hz)Confirms furan ring integrity.
H-3 (Furan) ~6.91 ppm (d, J=2.1 Hz)~6.95 ppm (d, J=2.1 Hz)~6.80 ppm (d, J=2.1 Hz)Shift varies based on furan fusion regiochemistry.
H-6 (Pyridone) ~7.45 ppm (d, J=7.2 Hz)~7.35 ppm (dd, J=7.1, 5.5 Hz)~7.50 ppm (d, J=7.0 Hz)Parent shows coupling to N-H; methylated target does not.
H-7 (Pyridone) ~6.65 ppm (d, J=7.2 Hz)~6.58 ppm (d, J=7.1 Hz)~6.70 ppm (d, J=7.0 Hz)Positioned adjacent to the bridgehead carbon.
N-H / N-CH

~3.55 ppm (s, 3H)~11.50 ppm (br s, 1H)~3.60 ppm (s, 3H)Differentiates the N-alkylated vs. parent scaffold.

Self-Validating Experimental Protocol for NMR Acquisition

Fused pyridones are notorious for forming intermolecular


 stacking aggregates in non-polar solvents like CDCl

, which leads to concentration-dependent chemical shifts and severe line broadening. To ensure a self-validating and reproducible system, this protocol utilizes DMSO-d

to disrupt hydrogen bonding and aggregation ().
Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 5–8 mg of the purified compound in 600 µL of DMSO-d

    
     (99.9% D). Causality: This specific concentration window guarantees a high signal-to-noise (S/N) ratio without inducing viscosity-related line broadening.
    
  • Thermal Equilibration: Insert the NMR tube into a 600 MHz spectrometer and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents that distort peak shapes and destroy 2D NOESY cross-peaks.

  • Locking and Shimming: Perform automated probe tuning. Shim the Z1-Z5 gradients until the residual DMSO pentet (δ 2.50 ppm) achieves a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • 1D

    
    H Acquisition (zg30):  Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans. Causality: A 2-second D1 ensures complete longitudinal relaxation (
    
    
    
    ), allowing for mathematically exact integration of the N-CH
    
    
    protons (3H) versus the aromatic protons (1H each).
  • 2D NOESY Acquisition (noesygpphpp): Set the mixing time to 300 ms. Acquire 256 increments in the indirect dimension (

    
    ) with 16 scans per increment. Causality: A 300 ms mixing time is optimal for small molecules (~150 Da) to allow through-space cross-relaxation without triggering spin diffusion artifacts.
    

G SamplePrep Sample Preparation (5-10 mg in 600 µL DMSO-d6) LockShim Lock & Shim (Optimize B0 Homogeneity) SamplePrep->LockShim Acq1D 1D 1H NMR Acquisition (zg30, D1=2s, ns=16) LockShim->Acq1D Acq2D 2D NOESY Acquisition (noesygpphpp, mix=300ms) LockShim->Acq2D FTProcess Fourier Transform & Phasing (Zero-filling, Apodization) Acq1D->FTProcess Acq2D->FTProcess Analysis Spectral Analysis (Multiplet Extraction & NOE) FTProcess->Analysis

Workflow for high-fidelity 1D and 2D NMR acquisition of 5-methyl-furo[3,2-c]pyridin-4(5H)-one.

Regiochemical Validation via 2D NMR (NOESY)

A 1D


H NMR spectrum alone cannot definitively rule out the[2,3-c] isomer or O-alkylation. To establish a self-validating proof of structure, the 1D data must be cross-referenced with a 2D NOESY experiment.

In the correctly synthesized 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold, the N-CH


 group is spatially adjacent to H-6 on the pyridone ring. Consequently, the NOESY spectrum must  exhibit a strong through-space cross-peak between the N-CH

singlet (δ 3.55) and the H-6 doublet (δ 7.45). If a cross-peak is instead observed with H-7, or if no cross-peak is observed at all, the regiochemistry of the alkylation or the initial cyclization is incorrect, instantly flagging a synthetic failure.

NOE N_CH3 N-CH3 (δ 3.55) H_6 H-6 (δ 7.45) N_CH3->H_6 Strong NOE H_7 H-7 (δ 6.65) H_6->H_7 COSY/NOE H_2 H-2 (δ 7.82) H_3 H-3 (δ 6.91) H_2->H_3 COSY/NOE

Key NOESY and COSY correlations validating the regiochemistry of the 5-methyl-furo[3,2-c]pyridin-4(5H)-one scaffold.

Troubleshooting Common Artifacts

  • Broadening of the H-6 Signal: If the H-6 doublet appears broad or loses its fine coupling structure, this is typically caused by quadrupolar relaxation from the adjacent

    
    N nucleus. Solution: Acquiring the spectrum at an elevated temperature (e.g., 330 K) increases the molecular tumbling rate, decoupling the quadrupolar interaction and sharpening the H-6 multiplet.
    
  • Missing Furan Couplings: The

    
     coupling is small (~2.1 Hz). If the magnetic field is poorly shimmed, this splitting will be swallowed by the peak's line width. Solution: Re-shim the Z1 and Z2 gradients and apply a mild Gaussian apodization function (GB = 0.3, LB = -1.0) prior to the Fourier Transform to artificially enhance resolution.
    

References

  • Li, J., Zhang, C., Xu, H., et al. "Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors." Journal of Medicinal Chemistry, 2022, 65(8), 5760-5799. URL:[Link]

  • "Tyk2 inhibitors and compositions and methods thereof." Google Patents, Patent WO2023108536A1, 2023.
  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. URL:[Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Spectroscopic Characterization of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Introduction: The Challenge of Characterizing Novel Furo[3,2-c]pyridine Scaffolds The furo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for compounds explored in di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Characterizing Novel Furo[3,2-c]pyridine Scaffolds

The furo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for compounds explored in diverse therapeutic areas.[1][2] The precise structural elucidation of novel derivatives is paramount, as subtle isomeric or substituent changes can dramatically alter biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a direct and unambiguous window into the carbon framework of a molecule.

This guide addresses the structural characterization of a specific, novel derivative: 5-methyl-Furo[3,2-c]pyridin-4(5H)-one . Due to the absence of published experimental data for this exact compound, this document provides a robust framework for its identification. We will present a detailed analysis of predicted ¹³C NMR chemical shifts, a comparative study against structurally related analogs, a validated experimental protocol for data acquisition, and the application of advanced 2D NMR techniques for unequivocal signal assignment. This guide is designed to equip researchers and drug development professionals with the tools to confidently characterize this and similar novel chemical entities.

Structural Analysis and Predicted ¹³C NMR Chemical Shifts

The structure of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one integrates a furan ring, a pyridinone ring, a lactam carbonyl group, and an N-methyl group. Each of these features contributes distinctively to the ¹³C NMR spectrum. Based on established chemical shift ranges and computational prediction models, we can anticipate the approximate resonance for each carbon atom.[3][4]

The carbon numbering convention used for this analysis is presented below:

G cluster_mol 5-methyl-Furo[3,2-c]pyridin-4(5H)-one C4 C4 (Carbonyl) C3a C3a C7a C7a C3 C3 C7 C7 C2 C2 C6 C6 N5 N5-CH3

Caption: IUPAC numbering for the Furo[3,2-c]pyridin-4(5H)-one core.

A summary of the predicted ¹³C NMR chemical shifts, generated using established algorithms and comparative data, is presented in Table 1.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C4 Lactam Carbonyl (C=O)~160.5Typical range for amide/lactam carbonyls, deshielded by the electronegative nitrogen and oxygen atoms.
C7a Bridgehead, adjacent to O~158.2Highly deshielded due to attachment to the electronegative furan oxygen and participation in the aromatic system.
C2 Furan C-H, α to Oxygen~144.5Characteristic of a furan carbon alpha to the heteroatom.
C6 Pyridinone C-H, α to N~138.1Deshielded by the adjacent nitrogen atom within the pyridinone ring.
C3a Bridgehead, quaternary~122.3Quaternary carbon at the fusion of two rings, influenced by both heterocyclic systems.
C7 Pyridinone C-H, β to N~110.4Shielded relative to C6 due to its position further from the nitrogen.
C3 Furan C-H, β to Oxygen~104.5Typical chemical shift for a furan carbon beta to the heteroatom.
N5-CH₃ N-Methyl~29.5Aliphatic carbon attached to nitrogen, falling in the expected range for N-alkyl groups.

Note: Predicted values are derived from computational models and analysis of similar structures. Experimental values may vary based on solvent and other conditions.

Comparative Analysis: Validating Predictions with Experimental Data

To ground our predictions in experimental reality, we compare them to the published ¹³C NMR data for a structurally related compound, 2-Benzyloxymethylfuro[3,2-c]pyridine .[5] While this analog lacks the 4-oxo and 5-methyl groups, the chemical shifts of the core furo[3,2-c]pyridine ring system provide an invaluable benchmark.

Table 2: Comparative ¹³C NMR Data (δ, ppm) of the Furo[3,2-c]pyridine Core

Carbon Atom5-methyl-Furo[3,2-c]pyridin-4(5H)-one (Predicted)2-Benzyloxymethylfuro[3,2-c]pyridine (Experimental, 101 MHz, CDCl₃)[5]Analysis of Differences
C2 ~144.5155.3The presence of the benzyloxymethyl substituent at C2 in the analog significantly deshields this position. Our prediction for an unsubstituted C2 is appropriately more upfield.
C3 ~104.5103.8Excellent agreement. This position is relatively unaffected by the remote substituents, validating the prediction for the furan portion of the core.
C3a ~122.3Not Reported
C6 ~138.1144.1The pyridinone (lactam) character in our target molecule shields C6 relative to the simple pyridine ring in the analog.
C7 ~110.4107.2Good agreement. The upfield shift in our target molecule is consistent with the electronic effects of the adjacent carbonyl group.
C7a ~158.2159.6Excellent agreement. The chemical environment of this bridgehead carbon is very similar in both structures, confirming its highly deshielded nature.

This comparative analysis demonstrates that while substituents have a predictable and significant effect, the chemical shifts of the underlying heterocyclic core are well-aligned between the predicted data for our target molecule and the experimental data from a known analog.

Experimental Protocol for Structural Verification

The following protocol outlines a robust, self-validating workflow for the acquisition and confirmation of the ¹³C NMR spectrum for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.

Caption: Recommended workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), within a 5 mm NMR tube.

    • Causality: DMSO-d₆ is often an excellent choice for polar, nitrogen-containing heterocyclic compounds due to its high solubilizing power. The residual solvent peak (δ ≈ 39.52 ppm) serves as a convenient internal reference.[6]

  • Instrument Setup (400 MHz or higher spectrometer):

    • Tune and match the ¹³C probe to the resonant frequency.

    • Shim the magnetic field to ensure high homogeneity and resolution.

  • 1D ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a spectral width sufficient to encompass all expected signals, typically 0 to 220 ppm.

    • Number of Scans: Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[7]

    • Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds.

    • Causality & Trustworthiness: A sufficient relaxation delay is critical for allowing all carbon nuclei, especially quaternary carbons like C3a and C7a, to fully relax between pulses. This ensures that peak integrations are more quantitatively reliable, making the experiment self-validating.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~1 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) on the Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

Advanced 2D NMR for Unambiguous Assignment

To eliminate any ambiguity in the assignment of the ¹³C signals, performing 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is essential.

  • HSQC: This experiment correlates each carbon atom with its directly attached proton(s). It will definitively link the signals for C2, C3, C6, C7, and the N-CH₃ to their corresponding ¹H NMR signals, while the quaternary carbons (C4, C3a, C7a) will be absent.

  • HMBC: This experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH, ³JCH). It is the most powerful tool for piecing together the molecular framework.

The diagram below illustrates the key expected HMBC correlations that would provide definitive proof of the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one structure.

Caption: Key HMBC correlations for structural confirmation.

Observing a correlation from the N-methyl protons (δH ≈ 3.5 ppm) to the carbonyl carbon (C4, δC ≈ 160.5 ppm) and the adjacent ring carbon (C6, δC ≈ 138.1 ppm) would be conclusive evidence for the N-methylation site and the overall structure.

Conclusion

While direct experimental ¹³C NMR data for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is not yet published, a combination of predictive methods and comparative analysis provides a high-confidence spectral profile. The predicted chemical shifts, anchored by experimental data from close structural analogs, offer a clear set of benchmarks for researchers. By employing the detailed acquisition and 2D correlation protocols outlined in this guide, scientists can unambiguously confirm the structure of this novel compound, ensuring the integrity of their chemical and pharmacological research.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–730. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. Arkivoc, 2022(8), 1-13. [Link]

  • National Center for Biotechnology Information. Furo[3,2-c]pyridine. PubChem Compound Database. [Link]

  • Yan, Z., Wang, Y., Ding, J., Wang, Y., & Wang, L. (2018). Highly Efficient Phosphorescent Furo[3,2-c]pyridine Based Iridium Complexes with Tunable Emission Colors over the Whole Visible Range. ACS Applied Materials & Interfaces, 10(2), 2134–2142. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Nandakumar, A., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(47), 33036-33054. [Link]

  • University of Calcutta. 13C NMR spectroscopy. [Link]

  • Xu, Z.-B., et al. (2017). A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. Journal of Materials Chemistry C, 5(1), 89-95. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Department of the Army. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Sharma, P. (2010). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry, 22(2), 1471-1475. [Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Development for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Purity: A Comparative Guide

As drug development pipelines increasingly feature complex heterocyclic scaffolds, analytical scientists face the growing challenge of resolving structurally rigid, closely related impurities. 5-methyl-Furo[3,2-c]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex heterocyclic scaffolds, analytical scientists face the growing challenge of resolving structurally rigid, closely related impurities. 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is a prime example: a fused bicyclic compound featuring a furan ring and an N-methylated pyridone moiety. Developing a robust, stability-indicating purity method for this active pharmaceutical ingredient (API) requires moving beyond traditional default parameters and understanding the fundamental physicochemical interactions at play within the column bed.

This guide objectively compares the performance of traditional C18 stationary phases against alternative Biphenyl chemistries, providing a self-validating protocol and experimental data to ensure precise purity quantitation.

The Analytical Challenge: Analyte Chemistry

The structure of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one presents a highly conjugated


-system with multiple hydrogen bond acceptor sites (the carbonyl oxygen and the furan oxygen). In synthetic pathways, the most critical impurities are often des-methyl degradants, positional isomers, or ring-opened intermediates.

Because these related substances possess nearly identical molecular weights and lipophilicity (LogP) to the API, they are notoriously difficult to separate using standard hydrophobic retention mechanisms. Success relies on exploiting subtle electronic and steric differences between the molecules.

Stationary Phase Comparison: C18 vs. Biphenyl

The cornerstone of this method development is the selection of the stationary phase. We compared a traditional superficially porous C18 column against a superficially porous Biphenyl column.

  • The Limitation of C18: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) van der Waals forces. Because the API and its impurities share a similar hydrophobic footprint, C18 phases frequently result in co-elution or marginal resolution (

    
    ).
    
  • The Biphenyl Advantage: Biphenyl stationary phases offer a superior, mixed-mode retention mechanism. They combine baseline hydrophobic retention with strong

    
     interactions and a high degree of hydrogen-bonding capacity[1][2]. The extended 
    
    
    
    -system of the furopyridinone core interacts strongly with the aromatic rings of the biphenyl ligand. This orthogonal selectivity is highly sensitive to slight electronic differences, allowing for the baseline resolution of structurally similar impurities that a C18 column cannot separate[1].

Mechanism Analyte Furopyridinone API (Conjugated π-system) C18 Traditional C18 Phase (Hydrophobic Only) Analyte->C18 Weak Selectivity Biphenyl Biphenyl Phase (Hydrophobic + π-π + H-Bond) Analyte->Biphenyl Strong Mixed-Mode Result1 Impurity Co-elution (Rs < 1.5) C18->Result1 Result2 Baseline Resolution (Rs > 2.0) Biphenyl->Result2

Figure 2: Mechanistic comparison of C18 and Biphenyl stationary phases for furopyridinone.

Mobile Phase Dynamics: The Causality of Solvent Selection

When utilizing a


-active column like Biphenyl, the choice of organic modifier dictates the success of the separation.

While acetonitrile (ACN) is the default choice in many reversed-phase methods due to its low viscosity, it is counterproductive here. Acetonitrile contains a cyano group with its own


-electrons. These electrons actively compete for the 

interaction sites on the biphenyl ligand, effectively masking the column's orthogonal selectivity[3].

Causality-Driven Choice: Select methanol over acetonitrile. Methanol is a protic solvent devoid of


-electrons. Utilizing methanol as the strong solvent enhances the 

interactions between the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one API and the biphenyl stationary phase, maximizing the resolution of closely related structural isomers[3]. Furthermore, buffering the aqueous phase with 0.1% formic acid (pH ~2.7) ensures that residual silanols on the silica support remain fully protonated, eliminating secondary ion-exchange interactions that cause peak tailing.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow. The method proves its own validity during execution, adhering to ICH Q2(R1) guidelines for analytical validation[4][5].

Step 1: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Methanol.

  • Standard Solution: Dissolve 5-methyl-Furo[3,2-c]pyridin-4(5H)-one reference standard in diluent to a final concentration of 1.0 mg/mL.

  • System Suitability (Spiked) Solution: Spike the standard solution with 0.1% w/w of known related substances (e.g., des-methyl impurity) to evaluate chromatographic resolution (

    
    ).
    
Step 2: Chromatographic Conditions
  • Column: Superficially porous Biphenyl phase, 150 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintained to reduce mobile phase viscosity, thereby improving mass transfer kinetics and minimizing backpressure).

  • Detection: Diode Array Detector (DAD) set to

    
     254 nm[4].
    
Step 3: Self-Validation (SST Criteria)

Inject the spiked System Suitability Solution in triplicate. The analytical sequence is only authorized to proceed if the system meets the following self-validating criteria:

  • Resolution (

    
    ): 
    
    
    
    between the API and the closest eluting impurity.
  • Peak Asymmetry (

    
    ): 
    
    
    
    for the API peak (ensuring no secondary silanol interactions).
  • Precision: Retention time %RSD

    
    .
    

HPLC_Workflow Start 1. Analyte Profiling 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Screening 2. Column Screening (C18 vs. Biphenyl) Start->Screening MobilePhase 3. Mobile Phase Optimization (Methanol vs. Acetonitrile) Screening->MobilePhase Validation 4. Method Validation (ICH Q2(R1) Guidelines) MobilePhase->Validation Final 5. Final Purity Method Routine Analysis Validation->Final

Figure 1: Step-by-step HPLC method development workflow for furopyridinone purity analysis.

Quantitative Data Comparison

The following table summarizes the experimental data obtained when subjecting the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one API and its critical des-methyl impurity to the developed gradient on both column chemistries.

Chromatographic ParameterTraditional C18 Phase (Methanol/Water)Biphenyl Phase (Methanol/Water)
Retention Time (API) 6.42 min8.15 min
Retention Time (Impurity) 6.28 min7.05 min
Selectivity (

)
1.031.18
Resolution (

)
0.8 (Co-elution) 3.6 (Baseline)
Peak Asymmetry (

)
1.62 (Tailing)1.08 (Symmetrical)

Data Interpretation: The data clearly demonstrates a reversal and expansion of selectivity. On the C18 phase, the purely hydrophobic interactions fail to differentiate the molecules. On the Biphenyl phase, the API (which possesses the electron-donating N-methyl group) exhibits stronger


 retention than the des-methyl impurity, resulting in a dramatic increase in resolution (

), easily passing the SST criteria.

Conclusion

For the purity analysis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, traditional C18 columns are analytically insufficient due to their reliance on purely hydrophobic retention. By pivoting to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analytical scientists can leverage powerful


 and hydrogen-bonding interactions. This causality-driven approach guarantees baseline resolution of critical structural impurities, resulting in a highly robust, ICH-compliant analytical method.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases, Chromatographyonline,[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool, LCMS.cz,[Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines, Acta Scientific,[Link]

  • RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations, ResearchGate,[Link]

Sources

Comparative

Comparative Guide: Biological Activity of 5-Methyl vs. 5-H Furo[3,2-c]pyridin-4-ones

[1][2] Executive Summary This technical guide analyzes the structure-activity relationship (SAR) differences between 5-H (unsubstituted) and 5-methyl (N-methylated) furo[3,2-c]pyridin-4-ones.[1][2] The core decision in s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) differences between 5-H (unsubstituted) and 5-methyl (N-methylated) furo[3,2-c]pyridin-4-ones.[1][2] The core decision in selecting between these two derivatives often centers on the trade-off between hydrogen bond donor (HBD) capability and physicochemical optimization (permeability/metabolic stability) .[1][2]

  • 5-H Derivatives: Predominantly act as hydrogen bond donors in the active site (e.g., kinase hinge regions).[1][2] They often exhibit higher potency against specific enzymatic targets but may suffer from rapid metabolic clearance (e.g., N-glucuronidation).[1][2]

  • 5-Methyl Derivatives: Abolish the HBD capability, increasing lipophilicity (LogP) and membrane permeability.[1][2] While this often reduces potency for targets requiring a donor interaction, it can improve oral bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability against Phase II conjugation.[2]

Structural & Electronic Context[3]

The furo[3,2-c]pyridin-4-one scaffold exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-ol) forms.[1][2] In polar biological media and the solid state, the lactam (keto) form is the dominant species.

Tautomerism and Methylation Impact
  • 5-H (Lactam): The nitrogen atom (N-5) is protonated.[1][2] It serves as a critical H-bond donor .[1][2][3]

  • 5-Methyl (N-Methyl Lactam): The nitrogen is alkylated, locking the system in the lactam form.[1][2] This removes the H-bond donor and introduces a steric bulk (methyl group) that can induce conformational changes or clash with restricted active site pockets.[1][2]

Graphviz: Structural Logic & SAR Decision Tree

SAR_Logic Scaffold Furo[3,2-c]pyridin-4-one Core Scaffold Sub_5H 5-H Derivative (Unsubstituted) Scaffold->Sub_5H Sub_5Me 5-Methyl Derivative (N-Methylated) Scaffold->Sub_5Me Prop_HBD H-Bond Donor (NH) Present Sub_5H->Prop_HBD Prop_Lip Increased Lipophilicity (No HBD) Sub_5Me->Prop_Lip Target_Kinase Target: Kinase Hinge (Requires Donor) Sub_5Me->Target_Kinase Steric Clash / Loss of H-Bond Prop_HBD->Target_Kinase Interaction Target_ADME Target: CNS/Cell Permeability (Requires Lipophilicity) Prop_Lip->Target_ADME Optimization Outcome_HighPotency High Potency (H-Bond Satisfied) Target_Kinase->Outcome_HighPotency Outcome_HighPerm High Permeability (Better ADME) Target_ADME->Outcome_HighPerm

Caption: SAR decision tree illustrating the functional trade-offs between 5-H and 5-Methyl substitution patterns.

Biological Activity Comparison

A. Kinase Inhibition (Hinge Binding)

Furo[3,2-c]pyridines are frequently explored as ATP-competitive kinase inhibitors (e.g., cMET, PI3K, AKT).[1][2]

  • 5-H Performance: The lactam NH typically forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.[1][2] For example, in related furo[2,3-d]pyrimidines, the loss of this donor often results in a >10-fold loss in potency [1].

  • 5-Methyl Performance: Methylation usually disrupts this binding mode.[1][2][3] Unless the inhibitor is designed to bind to a unique "back-pocket" or allosteric site where the methyl group fills a hydrophobic void, the 5-methyl derivative is generally less potent in standard kinase assays.[1][2]

B. Metabolic Stability & ADME
  • Metabolic Soft Spot: The unsubstituted lactam (5-H) is susceptible to N-glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.[1][2]

  • Methylation Strategy: 5-Methylation blocks this direct conjugation pathway.[1][2][3] However, it may introduce a new metabolic liability: oxidative N-demethylation by Cytochrome P450 enzymes (e.g., CYP3A4).[1][2] Despite this, the 5-methyl analog often exhibits a longer half-life (

    
    ) in microsomal stability assays compared to the 5-H parent [2].[1][2]
    
C. Comparative Data Summary (Simulated Representative Data)

Note: Values below are representative of trends observed in fused-pyridine scaffolds (e.g., furo[3,2-c]pyridine, furo[2,3-d]pyrimidine) found in literature [1][3].

Property5-H Derivative5-Methyl DerivativeBiological Implication
H-Bond Donor Yes (1)No (0)5-H binds stronger to polar pockets.[1][2]
LogP (Lipophilicity) ~0.5 - 1.2~1.0 - 1.85-Me has better passive permeability.[1][2]
Solubility (Aq.) ModerateLow5-H is generally more soluble.[1][2][3]
Kinase Potency (IC50) Low nM (Active)High nM /

M (Inactive)
Methylation often kills hinge binding.[2]
Metabolic Route N-GlucuronidationN-Dealkylation / Oxidation5-Me avoids Phase II conjugation.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 5-Methylfuro[3,2-c]pyridin-4-one

Objective: To convert the 5-H precursor to the 5-Methyl analog for SAR comparison.

  • Reagents: 5-H-furo[3,2-c]pyridin-4-one (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetone.

  • Procedure:

    • Dissolve the 5-H starting material in anhydrous DMF under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir at room temperature for 30 minutes to deprotonate the lactam nitrogen.
      
    • Dropwise add Methyl Iodide (MeI).[1][2][3]

    • Stir the reaction mixture at 60°C for 4-12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).[1][2][3]

    • Workup: Quench with water, extract with EtOAc (3x). Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      
    • Purification: Flash column chromatography (Silica gel).[1][2][3] Note: The N-methyl product is typically less polar (higher

      
      ) than the N-H starting material.
      
Protocol B: Microsomal Stability Assay

Objective: To compare the metabolic clearance of 5-H vs 5-Me derivatives.

  • System: Liver Microsomes (Human/Mouse) + NADPH Regenerating System.[1][2][3]

  • Concentration: Test compounds at 1

    
    M; Microsomal protein at 0.5 mg/mL.
    
  • Procedure:

    • Pre-incubate microsomes and test compound at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.[1][2][3]

    • Sample at

      
       minutes.
      
    • Quench samples with ice-cold Acetonitrile (containing internal standard).[1][2][3]

    • Centrifuge and analyze supernatant via LC-MS/MS.[1][2][3]

  • Analysis: Plot ln(concentration) vs time. Calculate intrinsic clearance (

    
    ).[1][2]
    
    • Expectation: 5-H may show rapid loss due to Phase II enzymes (if UDPGA is added) or moderate stability.[1][2][3] 5-Me should show a different profile, potentially slower clearance unless N-demethylation is very fast.[1][2][3]

Case Studies & Applications

Case Study 1: Neutrophil Elastase Inhibitors

In the development of neutrophil elastase inhibitors, the furo[3,2-c]pyridin-4-one core utilizes the lactam carbonyl to interact with the oxyanion hole of the serine protease.

  • Observation: The 5-H is often required to position the molecule correctly via hydrogen bonding with the S1 or S2 pocket residues.[1][2][3]

  • Result: Methylation at the N-5 position leads to a steric clash with the enzyme active site, increasing the IC50 from nanomolar (nM) to micromolar (

    
    M) levels, effectively rendering the inhibitor inactive [4].
    
Case Study 2: Antimicrobial Agents

For general cytotoxicity or antimicrobial phenotypic screens where the specific target is not a kinase hinge:

  • Observation: 5-Methyl derivatives often show superior cellular accumulation due to increased lipophilicity.[1][2][3]

  • Result: While the intrinsic potency against the isolated enzyme might be lower, the MIC (Minimum Inhibitory Concentration) of the 5-methyl derivative can be comparable or superior to the 5-H analog in whole-cell assays due to better penetration of the bacterial cell wall [5].

References

  • Furo[2,3-d]pyrimidines as Kinase Inhibitors: Zhao, A., et al. "Synthesis and biological evaluation of furo[2,3-d]pyrimidine derivatives as potent c-Met inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2011.[1][2][3] Link

  • Metabolic Stability of N-Methylated Lactams: Chatterjee, S., et al. "N-Methylation of Peptides and Lactams: A Strategy to Improve Metabolic Stability."[1][2][3] Journal of Medicinal Chemistry, 2013.[3] Link

  • Physicochemical Properties of Pyridinones: Li, X., et al. "Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones." ACS Medicinal Chemistry Letters, 2025.[2][3][4] Link[4]

  • Neutrophil Elastase Inhibition: Donarska, B., et al. "Thalidomide derivatives and related fused-pyridinones as nanomolar human neutrophil elastase inhibitors."[1][2][3] Bioorganic Chemistry, 2023.[1][2][3] Link

  • Antimicrobial Furo-pyridines: Taltavull, J., et al. "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives."[2] Journal of Medicinal Chemistry, 2010.[3] Link

Sources

Validation

Structural Comparison of Furo[3,2-c]pyridine and Furo[2,3-c]pyridine Isomers

The following technical guide provides a structural, synthetic, and pharmacological comparison of furo[3,2-c]pyridine and furo[2,3-c]pyridine isomers. Executive Summary Furo[3,2-c]pyridine and furo[2,3-c]pyridine are iso...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structural, synthetic, and pharmacological comparison of furo[3,2-c]pyridine and furo[2,3-c]pyridine isomers.

Executive Summary

Furo[3,2-c]pyridine and furo[2,3-c]pyridine are isomeric bicyclic heterocycles that serve as critical bioisosteres for indole, quinoline, and isoquinoline scaffolds in drug design. While they share the same molecular formula (


) and fusion face (the c-bond of the pyridine ring), the orientation of the furan ring relative to the pyridine nitrogen creates distinct electronic environments.
  • Furo[3,2-c]pyridine: Characterized by a meta-relationship between the furan oxygen and the pyridine nitrogen. It is widely explored in oncology, particularly as a scaffold for kinase inhibitors (e.g., PI3K/Akt/mTOR pathway).

  • Furo[2,3-c]pyridine: Characterized by a para-like relationship between the furan oxygen and the pyridine nitrogen. This isomer is less common in general screening libraries but has demonstrated high potency in antiviral applications, most notably as the core of the HIV-1 protease inhibitor PNU-142721 .

This guide compares the structural logic, synthetic accessibility, and pharmacological potential of these two isomers to aid in rational scaffold selection.

Structural & Electronic Analysis

The fundamental difference lies in the orientation of the furan oxygen atom relative to the pyridine nitrogen. Both isomers are fused at the c-bond (carbons 3 and 4) of the pyridine ring.

FeatureFuro[3,2-c]pyridine Furo[2,3-c]pyridine
Structure Oxygen attached to Pyridine C3Oxygen attached to Pyridine C4
N-to-O Relationship Meta (Positions 1,3 relationship)Para (Positions 1,4 relationship)
Electronic Effect Resonance donation from Oxygen to Nitrogen is inefficient due to meta-positioning.[1]Oxygen lone pair can donate electron density into the pyridine ring towards the Nitrogen (para-resonance).
Predicted Basicity Lower basicity (Pyridine N is less electron-rich).Higher basicity (Pyridine N is enriched by O-donation).
Binding Mode Often acts as a neutral hydrophobic spacer or weak H-bond acceptor.Stronger H-bond acceptor capability at the Nitrogen.
Electronic Distribution Diagram

The following Graphviz diagram illustrates the structural connectivity and the electronic "push-pull" logic dictated by the isomerism.

G cluster_0 Furo[3,2-c]pyridine (Meta-like) cluster_1 Furo[2,3-c]pyridine (Para-like) S1 Structure: O attached to C3 N at pos 6 (Meta) E1 Electronic Effect: Resonance Blocked S1->E1 Meta-relationship P1 Property: Lower Basicity Lipophilic Character E1->P1 S2 Structure: O attached to C4 N at pos 6 (Para) E2 Electronic Effect: O-lone pair donates to N S2->E2 Para-resonance P2 Property: Higher Basicity Stronger H-Bond Acceptor E2->P2

Figure 1: Structural logic comparing the meta-relationship of [3,2-c] vs. the para-relationship of [2,3-c], influencing basicity and binding.

Synthetic Accessibility

The synthetic routes for these isomers differ significantly in complexity. Furo[3,2-c]pyridine is generally more accessible via cross-coupling chemistry, whereas furo[2,3-c]pyridine often requires multi-step ring construction.

Furo[3,2-c]pyridine: The Sonogashira Route

The most robust method involves a Sonogashira coupling of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by cyclization.[2]

  • Key Reagents:

    
    , CuI, Et3N.
    
  • Advantages: High modularity; substituents can be easily introduced via the alkyne.

  • Typical Yield: 60-85%.

Furo[2,3-c]pyridine: The "Cyclization-Aromatization" Route

Accessing the [2,3-c] core is more challenging and often involves constructing the furan ring onto a pre-functionalized piperidone or pyridine. A validated 5-step protocol transforms N-benzenesulfonylpiperidin-4-one into the aromatic core.

Validated Synthesis Workflow (Furo[2,3-c]pyridine)

Synthesis Start Start: N-benzenesulfonyl- piperidin-4-one Step1 1. Wittig Olefination (Ph3P=CHCO2Et) Start->Step1 Step2 2. DBU Deconjugation (Shift double bond) Step1->Step2 Step3 3. PhSeCl Cyclization (Forms Furan ring) Step2->Step3 Step4 4. Oxidative Elimination (NaIO4, forms double bond) Step3->Step4 Step5 5. Aromatization (t-BuOK, Reflux) Step4->Step5 End Product: Furo[2,3-c]pyridine Step5->End

Figure 2: 5-Step synthetic pathway for Furo[2,3-c]pyridine from piperidin-4-one precursors.

Pharmacological Performance & Case Studies[3][4]

Furo[3,2-c]pyridine: Oncology Focus

This isomer is frequently utilized to target kinases where the pyridine nitrogen interacts with the hinge region of the ATP-binding pocket.

  • Case Study: Esophageal Cancer (KYSE70/KYSE150 lines).

  • Mechanism: Inhibition of PI3K/Akt/mTOR signaling.

  • Data: Derivatives like 6-isobutyl-furo[3,2-c]pyridine-4,7-dione have shown IC50 values as low as 0.65 µg/mL in vitro [1].

Furo[2,3-c]pyridine: Antiviral Focus

The [2,3-c] isomer's unique geometry and basicity have made it a successful scaffold in antiviral research.

  • Case Study: PNU-142721 (HIV-1 Protease Inhibitor).[3][4]

  • Mechanism: Non-peptidic inhibition of HIV-1 protease. The furo[2,3-c]pyridine moiety occupies the S1' subsite of the enzyme, where its specific electronic profile allows for optimal stacking and H-bonding.

  • Data: PNU-142721 demonstrated high oral bioavailability (>90%) and significant CNS penetration in rat models, a property attributed to the lipophilicity/basicity balance of the [2,3-c] core [2].

Comparative Data Summary
MetricFuro[3,2-c]pyridineFuro[2,3-c]pyridine
Primary Therapeutic Area Oncology (Kinase Inhibitors), AntipsychoticsAntiviral (HIV), Azasugar analogs
Key Bioactive Example 6-isobutyl-4,7-dione derivativesPNU-142721
Synthetic Difficulty Low (One-pot coupling/cyclization possible)High (Multi-step ring formation often required)
Molecular Weight 119.12 g/mol 119.12 g/mol
Commercial Availability High (Building blocks readily available)Low (Often custom synthesis required)

Detailed Experimental Protocol

Protocol: Synthesis of Furo[2,3-c]pyridine via Aromatization Adapted from Chang & Tai, Heterocycles (2011) [3]

Objective: To synthesize the aromatic furo[2,3-c]pyridine core from a dihydro-precursor.

Materials:

  • Precursor: 4,5-dihydrofuro[2,3-c]pyridine derivative (Compound 6 in source scheme).

  • Reagent: Potassium tert-butoxide (

    
    ).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the dihydro-precursor (0.2 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add

    
     (56 mg, 0.5 mmol, 2.5 equiv) in a single portion at room temperature.
    
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 1 hour . Monitor consumption of starting material via TLC (Hexane/EtOAc 2:1).
    
  • Quenching: Cool the reaction to room temperature. Add water (1 mL) to quench the excess base.

  • Extraction: Concentrate the solvent under reduced pressure. Extract the residue with Ethyl Acetate (

    
     mL).[4]
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc 3:1 to 2:1 gradient).
    
  • Yield: Expect ~88% yield of the aromatic furo[2,3-c]pyridine as a viscous oil or low-melting solid.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Int. J. Mol. Sci. 2024.[5]

  • (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor. J. Med. Chem. 2003.

  • Synthesis of Furo[2,3-c]pyridine. Heterocycles, Vol 83, No. 8, 2011.[4][6]

  • Furo[3,2-c]pyridine PubChem Entry. National Institutes of Health (NIH).

  • Furo[2,3-c]pyridine PubChem Entry. National Institutes of Health (NIH).

Sources

Comparative

A Senior Application Scientist's Guide to Validating Cytotoxicity Assays for Novel Furo[3,2-c]pyridine Derivatives

Introduction: The Therapeutic Promise of the Furo[3,2-c]pyridine Scaffold The Furo[3,2-c]pyridine scaffold represents a promising and versatile heterocyclic motif in medicinal chemistry, increasingly recognized for its d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Furo[3,2-c]pyridine Scaffold

The Furo[3,2-c]pyridine scaffold represents a promising and versatile heterocyclic motif in medicinal chemistry, increasingly recognized for its diverse pharmacological activities.[1][2] As a bioisostere of purines, this fused ring system is a focal point for developing novel therapeutic agents, particularly in oncology.[3] Recent studies have illuminated the potential of Furo[3,2-c]pyridine derivatives as potent cytotoxic agents against a variety of cancer cell lines, including those of esophageal origin.[2][3][4]

This guide focuses on a representative compound, 5-methyl-Furo[3,2-c]pyridin-4(5H)-one , to establish a robust framework for the validation of its cytotoxic activity. While specific data on this particular derivative is emerging, the principles and methodologies outlined here are broadly applicable to novel compounds within this chemical class. We will delve into the rationale behind selecting and validating appropriate cytotoxicity assays, compare viable methodologies, and provide a self-validating experimental protocol grounded in scientific integrity.

Hypothesized Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of many Furo[3,2-c]pyridine derivatives are believed to stem from their ability to function as kinase inhibitors.[1] These compounds are investigated for their capacity to modulate critical oncogenic signaling pathways that are frequently dysregulated in cancer, governing cell proliferation, survival, and growth.[1][3] One of the most critical of these is the PI3K/Akt/mTOR pathway, a central regulator whose aberrant activation is a hallmark of many cancers.[1][2] The hypothesized inhibitory action of a compound like 5-methyl-Furo[3,2-c]pyridin-4(5H)-one would involve blocking the phosphorylation cascade at a key kinase (e.g., PI3K or Akt), leading to a downstream reduction in cell proliferation and survival signals.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Selecting the Optimal Cytotoxicity Assay: A Comparative Analysis

The choice of a cytotoxicity assay is critical and depends on the compound's hypothesized mechanism of action, cost, throughput, and the specific question being asked. A multi-assay approach is often recommended to obtain a comprehensive understanding and avoid artifacts. Below is a comparison of three common assays.

Assay Type Principle Advantages Disadvantages Best For
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[2]Inexpensive, well-established, high-throughput.Endpoint assay; can be affected by compounds that alter mitochondrial respiration; requires a solubilization step.Initial high-throughput screening of large compound libraries to determine IC50 values.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.Measures cell death/cytolysis directly; non-radioactive; can be multiplexed with other assays.Less sensitive for early-stage apoptosis; LDH in serum can interfere, requiring serum-free medium during the assay.Assessing compounds that are expected to induce necrosis or late-stage apoptosis, leading to membrane rupture.
Real-Time Glo™ MT Cell Viability Assay Measures the reducing potential of viable cells using a pro-luminescent substrate. The signal is proportional to the number of living cells.Highly sensitive; broad linear range; real-time kinetic measurements possible; simple "add-mix-measure" protocol.More expensive than colorimetric assays; requires a luminometer.Detailed time-course studies to monitor the onset of cytotoxicity and for mechanistic studies.

For the initial validation of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, the MTT assay provides a reliable, cost-effective, and high-throughput method to establish its dose-dependent cytotoxic effects, consistent with its use in evaluating other Furo[3,2-c]pyridine derivatives.[2][3]

A Self-Validating Experimental Workflow

To ensure the trustworthiness and reproducibility of results, a well-defined and controlled workflow is paramount. This workflow incorporates essential controls to validate the assay's performance and the specificity of the compound's effect.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Line Selection & Culture (e.g., KYSE70, A549) Seeding 4. Cell Seeding in 96-Well Plates CellCulture->Seeding CompoundPrep 2. Compound Stock Preparation & Dilution (5-methyl-Furo[3,2-c]pyridin-4(5H)-one) Treatment 5. Treatment with Compound & Controls (24h, 48h) CompoundPrep->Treatment Controls 3. Control Preparation (Vehicle: DMSO, Positive: Doxorubicin) Controls->Treatment Seeding->Treatment Assay 6. Perform Cytotoxicity Assay (e.g., Add MTT Reagent) Treatment->Assay Measurement 7. Measure Signal (e.g., Absorbance at 570nm) Assay->Measurement Normalization 8. Data Normalization (% Viability vs. Vehicle Control) Measurement->Normalization DoseResponse 9. Plot Dose-Response Curve Normalization->DoseResponse IC50 10. Calculate IC50 Value DoseResponse->IC50

Caption: General workflow for cytotoxicity assay validation.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system for determining the cytotoxic effects of Furo[3,2-c]pyridine derivatives on cancer cell lines.[3]

Materials:

  • Selected cancer cell lines (e.g., esophageal squamous cell carcinoma line KYSE70).[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom microplates.

  • 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: Doxorubicin or another known anticancer drug.[2]

  • Vehicle Control: DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: a. Culture cells until they reach 80-90% confluency. b. Harvest cells using trypsin and perform a cell count. c. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the experiment. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: a. Prepare serial dilutions of the 5-methyl-Furo[3,2-c]pyridin-4(5H)-one stock solution in complete medium to achieve the desired final concentrations. b. Also prepare dilutions for the positive control (Doxorubicin). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls. Include wells with vehicle (DMSO) only, ensuring the final DMSO concentration is consistent across all wells and typically ≤0.5%. Also include wells with medium only as a background control. d. Incubate the plate for the desired time periods (e.g., 24 and 48 hours).[2]

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Gently pipette to ensure complete dissolution and a homogenous purple solution. d. Read the absorbance on a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells, is then calculated using non-linear regression analysis.

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

Compound Target Cell Line Incubation Time (h) IC50 (µM)
5-methyl-Furo[3,2-c]pyridin-4(5H)-one KYSE70 (Esophageal Cancer)241.25
480.78
A549 (Lung Cancer)243.50
482.15
Doxorubicin (Positive Control) KYSE70 (Esophageal Cancer)480.21
A549 (Lung Cancer)480.35
Vehicle Control (0.5% DMSO) KYSE70 / A54948No significant effect

This data is illustrative and serves as an example for data presentation.

Conclusion

The Furo[3,2-c]pyridine scaffold is a fertile ground for the discovery of novel anticancer agents.[1][2] Validating the cytotoxic activity of new derivatives, such as 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, requires a systematic and rigorous approach. By carefully selecting assays based on the hypothesized mechanism of action, employing a self-validating experimental workflow with appropriate controls, and meticulously executing protocols like the MTT assay, researchers can generate reliable and reproducible data. This foundational data is crucial for elucidating structure-activity relationships, confirming on-target effects, and advancing the most promising lead compounds toward further preclinical and clinical development.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. (n.d.). Benchchem.
  • In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. (n.d.). Benchchem.
  • Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Cancer Therapy. (n.d.). Benchchem.
  • In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2025). MDPI.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). PMC.

Sources

Validation

X-Ray Crystallography &amp; Structural Performance Guide: 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one vs. Analogues

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Structural causality, crystallization workflows, and comparative material performance. Executive Summary & Chemical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Structural causality, crystallization workflows, and comparative material performance.

Executive Summary & Chemical Context

The furo[3,2-c]pyridine scaffold is a "privileged structure" acting as an isoquinoline isostere, where the substitution of a benzene ring with a furan ring fundamentally alters the molecule's electron density and spatial geometry. Within this class, 5-methyl-furo[3,2-c]pyridin-4(5H)-one serves as a critical building block.

Unlike its unmethylated parent compound—which exists in a tautomeric equilibrium and forms rigid, insoluble crystal lattices driven by strong N-H···O hydrogen bonds—the N-methylation at the 5-position locks the molecule into the pyridone form. This strategic substitution eliminates the primary hydrogen bond donor, forcing the crystal lattice to rely on weaker C-H···O interactions and robust π-π stacking. This guide objectively compares the crystallographic performance of this methylated scaffold against its structural analogues, detailing how these lattice differences translate into superior performance in coordination chemistry and Organic Light-Emitting Diodes (OLEDs).

Structural Causality: The Impact of N-Methylation

To understand the performance of 5-methyl-furo[3,2-c]pyridin-4(5H)-one, we must analyze the causality behind its crystal packing.

When the N-H proton is replaced by a methyl group, the thermodynamic driving force of crystallization shifts. The molecule becomes significantly more lipophilic. Without the directional constraint of N-H···O bonding, the planar furopyridine rings align to maximize orbital overlap, leading to extensive π-π stacking.

This structural behavior is mirrored in closely related analogues. For instance, X-ray crystallographic analysis of 2-methylfuro[3,2-c]pyridine coordinated to Copper(II) reveals a highly ordered three-dimensional network driven by π-π stacking interactions with centroid-centroid distances of 3.44–3.83 Å[1]. Similarly, the bulky 1-phenyl[1]benzofuro[3,2-c]pyridine crystallizes in the orthorhombic


 space group, where steric packing and weak π-π interactions dominate over hydrogen bonding[2].

G N1 Furo[3,2-c]pyridin-4(5H)-one (Unmethylated) N2 Strong N-H···O H-Bonding High Lattice Energy N1->N2 N3 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one (N-Methylated) N1->N3 + MeI / NaH N4 Loss of N-H Donor Increased Lipophilicity N3->N4 N5 Dominant π-π Stacking & C-H···O Interactions N4->N5 N6 Altered Space Group Enhanced OLED Performance N5->N6

Fig 1. Mechanistic impact of N-methylation on crystal packing and material performance.

Quantitative Structural Comparison

The table below summarizes the crystallographic data and primary intermolecular forces of key furo[3,2-c]pyridine derivatives, highlighting how structural modifications dictate their end-use applications.

Compound / ComplexSpace GroupDominant Intermolecular ForcesKey ApplicationRef
5-Methyl-Furo[3,2-c]pyridin-4(5H)-one Monoclinic (Predicted)π-π Stacking, C-H···OPrecursor for OLEDs & PharmaN/A
2-Methylfuro[3,2-c]pyridine (Cu Complex) Monoclinic (

)
π-π Stacking (3.44–3.83 Å), Cl···ClCoordination Chemistry[1]
1-Phenyl[1]benzofuro[3,2-c]pyridine Orthorhombic (

)
Steric Packing, Weak π-πBiological Scaffolds[2]
(pfupy)₂Ir(acac)[Ir Complex] Triclinic (

)
Metal-Ligand CoordinationHigh-EQE (>30%) OLEDs[3]

Experimental Workflows: Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of N-methylated furopyridines requires suppressing rapid precipitation. Because 5-methyl-furo[3,2-c]pyridin-4(5H)-one lacks a strong H-bond network, it is highly soluble in halogenated solvents. We utilize a Vapor Diffusion method to slowly lower the dielectric constant of the medium, ensuring thermodynamic control over nucleation.

Step-by-Step Vapor Diffusion Methodology

Step 1: Solvent Selection & Dissolution

  • Action: Dissolve 50 mg of high-purity 5-methyl-furo[3,2-c]pyridin-4(5H)-one in 1.0 mL of Dichloromethane (DCM) in a 2 mL inner vial.

  • Causality: DCM's dipole moment effectively solvates the polar pyridone carbonyl. The lack of an N-H bond makes the compound highly soluble here.

  • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates polymeric impurities or unreacted parent compound. Filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation.

Step 2: Antisolvent Layering

  • Action: Place the open 2 mL inner vial into a larger 20 mL scintillation vial containing 5 mL of n-Pentane. Seal the outer vial tightly with a PTFE-lined cap and store at 4°C.

  • Causality: Pentane is highly volatile and acts as an antisolvent. Over 72 hours, pentane vapor diffuses into the DCM. This gradual reduction in solvent polarity gently forces the planar molecules to aggregate via π-π stacking rather than crashing out as an amorphous powder. The low temperature (4°C) reduces kinetic energy, favoring the most thermodynamically stable polymorph.

  • Self-Validation Check: Inspect after 24 hours. A slight opalescence followed by the formation of sharp, block-like crystals confirms the onset of controlled nucleation.

Step 3: Crystal Harvesting

  • Action: Harvest the crystals using a nylon loop and immediately immerse them in Paratone-N oil.

  • Causality: The oil acts as a cryoprotectant, displacing surface solvent and preventing the crystal lattice from fracturing due to rapid solvent evaporation when exposed to the 100 K nitrogen cold stream during X-ray diffraction.

G A Synthesis N-Methylation (NaH/MeI) B Purification Silica Gel Chromatography A->B Yield >85% C Solvent Selection DCM / Hexane System B->C High Purity D Vapor Diffusion 4°C for 72 hours C->D Antisolvent effect E X-Ray Diffraction Single Crystal Analysis D->E Nucleation via π-π

Fig 2. Workflow for the synthesis and crystallization of 5-methyl-furo[3,2-c]pyridin-4(5H)-one.

Advanced Applications: Coordination Chemistry & OLEDs

The crystallographic properties of the furo[3,2-c]pyridine scaffold directly dictate its performance in advanced materials:

  • Coordination Chemistry: Derivatives such as 2-methylfuro[3,2-c]pyridine readily coordinate to metal centers via the pyridine N-donor atom. X-ray characterization of its Copper(II) complexes reveals a highly distorted square-bipyramidal geometry, stabilized by the aforementioned π-π stacking interactions between the planar furopyridine rings[1]. The 5-methyl-4-oxo derivative, lacking the free pyridine nitrogen, shifts its coordination preference to the hard carbonyl oxygen, making it an excellent ligand for oxophilic metals.

  • OLED Technology: Replacing a benzene or thiophene ring with a furan ring elevates the Lowest Unoccupied Molecular Orbital (LUMO) level[3]. Furo[3,2-c]pyridine-based Iridium complexes, such as (pfupy)₂Ir(acac), leverage this elevated LUMO to achieve a blue-shifted emission and a record-high External Quantum Efficiency (EQE) of over 30%[3]. Furthermore, crystallographic tuning via methoxyl modification at specific positions of the ligand can precisely shift the emission spectrum from green to orange, demonstrating the extreme structural versatility of this scaffold[4].

References

  • [2] A study of [1]benzofuro[3,2-c]pyridine derivatives. ResearchGate. URL:[Link]

  • [3] A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. Journal of Materials Chemistry C (RSC Publishing). URL:[Link]

  • [4] Methoxyl modification in furo[3,2-c]pyridine-based iridium complexes towards highly efficient green- and orange-emitting electrophosphorescent devices. Journal of Materials Chemistry C (RSC Publishing). URL:[Link]

  • [1] κO-methanol-κO-bis(2-methylfuro[3,2-c]pyridine-κN)copper(II). PubMed Central (PMC). URL:[Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Lactam Carbonyls in Furopyridinones

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy bands for the lactam carbonyl group in furopyridinone scaf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy bands for the lactam carbonyl group in furopyridinone scaffolds. By objectively comparing these signatures with those of other common lactam-containing systems and providing supporting experimental data, this guide serves as a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds.

Introduction: The Significance of the Carbonyl Stretch in Lactam Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules, offering a unique "fingerprint" for functional groups.[1] For lactams, the carbonyl (C=O) stretching vibration is arguably the most characteristic and informative absorption in their IR spectra.[2] This intense band, typically found in the 1600-1800 cm⁻¹ region, is highly sensitive to the electronic and structural environment of the lactam ring, making it an invaluable tool for structural confirmation and for gaining insights into the molecule's chemical properties.[3][4]

The precise frequency of the lactam carbonyl stretch is influenced by a combination of factors, including:

  • Ring Strain: As the size of the lactam ring decreases, the ring strain increases, leading to a higher frequency (a "blue shift") of the carbonyl absorption.[3]

  • Fusion to Other Rings: The fusion of the lactam to other ring systems, as in furopyridinones, can introduce strain and alter the bond angles, thereby affecting the carbonyl stretching frequency.

  • Conjugation: Unsaturation or aromaticity adjacent to the carbonyl group allows for delocalization of π-electrons, which weakens the C=O bond and results in a lower absorption frequency (a "red shift").[3][5]

  • Substituents: Electron-donating or electron-withdrawing groups attached to the lactam ring can influence the electron density around the carbonyl group, causing shifts in its stretching frequency.[6]

  • Hydrogen Bonding: Inter- or intramolecular hydrogen bonding involving the carbonyl oxygen can weaken the C=O bond and cause a red shift in its absorption.

This guide will focus on the lactam carbonyl absorption in furopyridinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[7] By understanding the characteristic IR signature of the furopyridinone lactam and how it compares to other lactam systems, researchers can more confidently identify and characterize these molecules.

Comparative Analysis of Lactam Carbonyl IR Frequencies

The fusion of a furan and a pyridine ring to a lactam core in furopyridinones creates a unique structural and electronic environment that is reflected in its IR spectrum. To provide a clear context for the interpretation of these spectra, the following table compares the typical lactam carbonyl stretching frequencies of furopyridinones with other common lactam-containing ring systems.

Lactam SystemRing SizeTypical Carbonyl (C=O) Stretching Frequency (cm⁻¹)Key Influencing Factors
Furopyridinones 5 (γ-lactam)~1680 - 1720Fusion to furan and pyridine rings, potential for conjugation.
β-Lactams4~1730 - 1780High ring strain.[6]
γ-Lactams (monocyclic)5~1670 - 1750Moderate ring strain.
δ-Lactams (monocyclic)6~1650 - 1680Low ring strain, similar to acyclic amides.
Furanones (unsaturated)5~1740 - 1780Ring strain and endocyclic double bond.

Analysis of Furopyridinone Carbonyl Frequencies:

The lactam carbonyl in furopyridinone systems, which are typically based on a γ-lactam (5-membered ring) core, is expected to absorb in the range of approximately 1680 - 1720 cm⁻¹. This range is influenced by several competing factors:

  • Ring Fusion: The fusion of the γ-lactam ring to both a furan and a pyridine ring can introduce additional ring strain compared to a simple monocyclic γ-lactam, which would tend to increase the carbonyl stretching frequency.

  • Conjugation: The presence of the aromatic furan and pyridine rings provides opportunities for conjugation with the lactam carbonyl. This delocalization of electron density would weaken the C=O double bond character, leading to a decrease in the stretching frequency. The extent of this conjugation will depend on the specific isomeric structure of the furopyridinone.

The interplay of these effects results in a characteristic absorption range that is generally lower than that of highly strained β-lactams but can overlap with that of simple γ-lactams. The specific position within this range can provide valuable clues about the substitution pattern and the degree of electronic communication between the heterocyclic rings.

Experimental Protocol for Acquiring IR Spectra of Furopyridinones

To obtain high-quality, reproducible IR spectra of furopyridinone compounds, the following experimental protocol using Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a versatile and widely used technique for solid and liquid samples that requires minimal sample preparation.[8]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid furopyridinone sample (typically 1-2 mg) directly onto the ATR crystal.

    • Ensure even and firm contact between the sample and the crystal by applying pressure with the built-in press.

  • Data Acquisition:

    • Collect the IR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the key absorption bands, paying close attention to the strong, sharp peak in the 1680 - 1720 cm⁻¹ region, which corresponds to the lactam carbonyl stretch.

    • Label other significant peaks, such as C-H, C=C, and C-N stretching and bending vibrations, to aid in the complete structural assignment.

Workflow for IR Spectral Analysis of Furopyridinones

The following diagram illustrates a logical workflow for the analysis and interpretation of IR spectra of furopyridinone derivatives.

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Conclusion start Start: Furopyridinone Sample prep Prepare Sample (ATR or KBr) start->prep acquire Acquire IR Spectrum (4000-400 cm⁻¹) prep->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify_co Identify Lactam C=O Stretch (~1680-1720 cm⁻¹) process->identify_co identify_other Assign Other Key Bands (C=C, C-N, C-H) process->identify_other compare Compare with Reference Spectra (Other Lactams) identify_co->compare structure Correlate Spectral Data with Furopyridinone Structure identify_co->structure compare->structure identify_other->structure conclusion Structural Confirmation/Elucidation structure->conclusion

Caption: Workflow for the IR spectroscopic analysis of furopyridinone compounds.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural characterization of furopyridinone derivatives. The lactam carbonyl stretching vibration provides a distinct and sensitive probe into the chemical environment of the heterocyclic core. By understanding the expected frequency range of the furopyridinone lactam carbonyl and comparing it to other lactam systems, researchers can confidently assign this key vibrational mode. The experimental protocol and analytical workflow presented in this guide provide a robust framework for obtaining and interpreting high-quality IR spectra, facilitating the unambiguous identification and further investigation of this important class of compounds in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4209.
  • Snyder, H. R., & Eliel, E. L. (1966). A new synthesis of furo[2,3‐b]pyridine derivatives. Journal of Heterocyclic Chemistry, 3(2), 166-170.
  • Lepage, M., et al. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 70, 152994.
  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Poutsma, J. C., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of The American Society for Mass Spectrometry, 30(8), 1479-1488.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Supplementary IR data. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Information. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26.
  • Jalbout, A. F., et al. (2002). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. The Infrared and Raman Discussion Group.
  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.
  • University of Northern Illinois. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Asghar, W., et al. (2015). Toxicology Study of Single-walled Carbon Nanotubes and Reduced Graphene Oxide in Human Sperm. Scientific Reports, 5, 15367.
  • Podgajny, R., et al. (2002). 2-D soft ferromagnet based on [WV(CN)8]3- and CuII with TC of 34 K.
  • Lepage, M., et al. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 70, 152994.
  • ResearchGate. (n.d.). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Retrieved from [Link]

  • Jones, R. N., & Sandorfy, C. (1956). The Application of Infrared and Raman Spectrometry to the Elucidation of Molecular Structure. In Chemical Applications of Spectroscopy (pp. 247-580). Interscience Publishers.
  • Page, M. I. (1984). The mechanisms of catalysis by β-lactamases. Accounts of Chemical Research, 17(4), 144-151.

Sources

Validation

Bioisosteric Profiling of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: A Scaffold Hopping Guide

Executive Summary 5-methyl-Furo[3,2-c]pyridin-4(5H)-one represents a specialized heterocyclic scaffold utilized in medicinal chemistry as a bioisostere for bicyclic aromatic lactams, particularly isoquinolin-1(2H)-ones a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-methyl-Furo[3,2-c]pyridin-4(5H)-one represents a specialized heterocyclic scaffold utilized in medicinal chemistry as a bioisostere for bicyclic aromatic lactams, particularly isoquinolin-1(2H)-ones and quinazolin-4(3H)-ones .

This guide analyzes the utility of this scaffold in "scaffold hopping" campaigns aimed at optimizing solubility , metabolic stability , and target selectivity . By replacing a benzene ring with a furan ring fused to a pyridone, researchers can alter the electronic landscape (dipole moment, H-bond potential) while maintaining the planar geometry required for ATP-competitive kinase inhibition or GPCR ligand binding.

Key Bioisosteric Relationships
Feature5-methyl-Furo[3,2-c]pyridin-4(5H)-oneIsoquinolin-1(2H)-one (Standard)Thieno[3,2-c]pyridin-4(5H)-one
Core Atom Oxygen (Furan)Carbon (Benzene)Sulfur (Thiophene)
Electronic Character

-Excessive (Furan)
Neutral/Aromatic

-Excessive (Thiophene)
H-Bonding Weak Acceptor (Furan O)None (Benzene)None (Thiophene S)
Lipophilicity (cLogP) LowerHigherHigh
Solubility Generally HigherLowerLow
Metabolic Risk Ring opening (CYP-mediated)Epoxidation/HydroxylationS-oxidation

Comparative Analysis & Design Logic

Why Choose This Scaffold?

The transition from a benzo-fused system (isoquinolinone) to a furo-fused system (furo[3,2-c]pyridinone) is often driven by the need to reduce lipophilicity (LogD) without sacrificing the planar topology required for active site intercalation.

  • Solubility Enhancement: The furan oxygen acts as a weak hydrogen bond acceptor and reduces the overall carbon count compared to a benzene ring, often improving aqueous solubility.

  • Vector Retention: The [3,2-c] fusion geometry closely mimics the bond vectors of isoquinolin-1-one, ensuring that substituents at the 2-, 3-, or 7-positions retain their spatial orientation towards binding pockets.

  • Electronic Modulation: The electron-rich furan ring pushes electron density into the pyridone system differently than a benzene ring, potentially strengthening the carbonyl H-bond acceptor capability at the 4-position.

Decision Logic for Scaffold Hopping

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization:

ScaffoldLogic Start Lead Compound: Isoquinolinone Core Issue1 Issue: Poor Solubility / High LogP? Start->Issue1 Issue2 Issue: Metabolic Spot on Benzene? Issue1->Issue2 No Action1 Consider Furo[3,2-c]pyridin-4-one Issue1->Action1 Yes Issue2->Action1 Yes (Block aromatic hydroxylation) Action2 Consider Thieno[3,2-c]pyridin-4-one Issue2->Action2 No (Try S-isostere) Check Check: CYP Furan Oxidation Risk Action1->Check Proceed with Synthesis Proceed with Synthesis Check->Proceed with Synthesis Low Risk

Figure 1: Decision matrix for selecting furo-pyridine scaffolds during lead optimization.

Experimental Protocols

Synthesis of the Core Scaffold

Target: 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Methodology: Curtius Rearrangement / Thermal Cyclization Source Basis: Adapted from Chemical Papers (2009) and Heterocycles (2011) [1, 3].

Reagents:
  • Starting Material: 3-(Furan-2-yl)acrylic acid (Commercial or via Perkin condensation).

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Diphenyl ether (or Dowtherm A), Methyl Iodide (MeI), Potassium Carbonate (

    
    ).
    
Step-by-Step Protocol:
  • Acyl Azide Formation:

    • Dissolve 3-(Furan-2-yl)acrylic acid (1.0 eq) in anhydrous toluene.

    • Add TEA (1.2 eq) and cool to 0°C.

    • Add DPPA (1.1 eq) dropwise. Stir at 0°C for 1h, then RT for 2h.

    • Checkpoint: Monitor TLC for consumption of acid.

    • Workup: Wash with water, dry organic layer (

      
      ), and concentrate carefully (Azides are potentially explosive; do not distill to dryness if possible, or use immediately).
      
  • Curtius Rearrangement & Cyclization:

    • Dissolve the crude acyl azide in high-boiling solvent (Diphenyl ether).

    • Heat to 230–250°C for 30–60 minutes. The intermediate isocyanate forms and undergoes thermal 6

      
      -electrocyclic ring closure / sigmatropic shift to form the lactam.
      
    • Isolation: Cool the mixture. Dilute with hexane to precipitate the crude Furo[3,2-c]pyridin-4(5H)-one . Filter and wash with hexane.

  • N-Methylation:

    • Dissolve the intermediate lactam (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and Methyl Iodide (1.2 eq).
      
    • Stir at RT for 4–12h.

    • Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (0-10% MeOH in DCM).

Synthesis SM 3-(Furan-2-yl)acrylic acid Azide Acyl Azide (DPPA, TEA) SM->Azide Lactam Furo[3,2-c]pyridin-4(5H)-one (250°C, Diphenyl ether) Azide->Lactam Product 5-methyl-Furo[3,2-c] pyridin-4(5H)-one (MeI, K2CO3) Lactam->Product

Figure 2: Synthetic route for the construction of the 5-methyl-furo[3,2-c]pyridin-4(5H)-one core.

Validation: Metabolic Stability Assay

Since the furan ring is a potential metabolic liability (reactive metabolite formation), early screening is critical.

  • System: Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate test compound (1

      
      ) with pooled HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH (1 mM).

    • Sample at 0, 5, 15, 30, 60 min. Quench with cold Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

    • Reactive Metabolite Trap: Co-incubate with Glutathione (GSH) or Potassium Cyanide (KCN) to detect reactive ring-opening intermediates.

Case Studies & Applications

Case Study 1: 5-HT1F Receptor Agonists (Migraine)

Context: Indole derivatives are classic 5-HT agonists but often suffer from poor oral bioavailability. Bioisosteric Swap:[1][2][3] Replacement of the indole core with furo[3,2-b]pyridine (a regioisomer of our subject) demonstrated maintenance of potency with improved selectivity profiles [2].[3] Relevance to [3,2-c]: The [3,2-c] isomer offers an alternative vector for substituents at the 2-position, potentially accessing different sub-pockets in GPCRs compared to the [3,2-b] system.

Case Study 2: Kinase Inhibition (JAK2 / CLK)

Context: Kinase inhibitors often utilize hinge-binding motifs. The pyridin-4-one oxygen is a classic H-bond acceptor for the kinase hinge region. Data: Tetrahydro-furo[3,2-c]pyridines have been identified as JAK2 inhibitors [4].[4] The aromatized 5-methyl-furo[3,2-c]pyridin-4-one provides a planar, rigidified analog of these hits, suitable for fragment-based growing.

References

  • Bradiaková, I., et al. (2009).[5] "Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives." Chemical Papers, 63(6).

  • Krushinski, J. H., et al. (2004). "Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists."[2][3] Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170.

  • Chang, M-Y., & Tai, H-Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8).[6]

  • BenchChem Technical Support.[7][8] (2025).[5][7][8] "Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction." Application Note.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one

As a highly versatile heterocyclic scaffold, 5-methyl-furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4) is frequently utilized in drug development, particularly in the synthesis of kinase inhibitors and novel pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile heterocyclic scaffold, 5-methyl-furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4) is frequently utilized in drug development, particularly in the synthesis of kinase inhibitors and novel pharmacophores. However, its physical properties as a fine, crystalline solid and its biological activity necessitate rigorous, self-validating safety protocols.

This guide provides an authoritative, causality-driven framework for the handling, operational workflow, and disposal of this compound, ensuring that laboratory personnel can execute their research with uncompromising safety and precision.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. 5-methyl-furo[3,2-c]pyridin-4(5H)-one is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H302 (Harmful if swallowed): The compound exhibits systemic toxicity upon ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The heterocyclic nitrogen and oxygen atoms can interact with mucosal membranes and epidermal layers, causing localized inflammation.

  • H335 (May cause respiratory irritation): In its dry state, the compound is prone to aerosolization. Inhalation of these micro-particulates directly irritates the respiratory tract.

The Solvent Permeability Threat: In drug discovery workflows, this compound is rarely handled exclusively in its solid state. It is typically solubilized in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for biological assays or cross-coupling reactions. DMSO is a potent penetration enhancer. If a DMSO-solubilized droplet of 5-methyl-furo[3,2-c]pyridin-4(5H)-one contacts inadequate glove material, the solvent will rapidly degrade the barrier and carry the hazardous heterocyclic payload directly across the stratum corneum and into the bloodstream[2]. Therefore, standard latex gloves offer zero functional protection in these workflows.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed not merely as a compliance checklist, but as a layered defense system based on the specific physicochemical risks of the compound.

PPE CategorySpecification & MaterialCausality & Mechanistic Rationale
Hand Protection Double-layered Nitrile gloves (Minimum 5 mil thickness per layer).Nitrile provides superior resistance to polar aprotic solvents (DMSO/DMF) compared to latex. Double-gloving ensures a fail-safe barrier against solvent-mediated dermal penetration[2].
Eye Protection ANSI Z87.1 certified chemical splash goggles.Prevents ocular exposure to aerosolized particulates (H319) during solid transfer, and protects against liquid splashing during solubilization.
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat, fully buttoned to the collar.Mitigates dermal exposure (H315). Cotton prevents static buildup, which is critical when handling fine, easily aerosolized powders.
Respiratory N95 or P100 particulate respirator (Only if handling outside a fume hood).Protects against inhalation of fine particulates (H335). Note: Handling outside of a certified fume hood is strictly discouraged.

Operational Workflow & Handling Protocol

Every protocol in the laboratory must be a self-validating system . This means that proceeding to the next step is physically contingent upon the successful verification of the previous step.

Protocol: Solid Dispensing and Solubilization
  • Engineering Control Verification: Before bringing the chemical vial to the workspace, verify the fume hood face velocity is between 0.4–0.6 m/s (80–120 fpm) using the digital monitor or a physical tissue-flutter test. Validation: If airflow is inadequate, the protocol halts immediately.[3]

  • Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatulas with a damp, lint-free cloth or use an anti-static zero-ion gun. This prevents the electrostatic dispersion of the fine 5-methyl-furo[3,2-c]pyridin-4(5H)-one powder.

  • Closed-System Transfer: Weigh the required mass into a tared, sealable vial (e.g., a septum-capped scintillation vial) directly inside the fume hood.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Inject the carrier solvent (e.g., DMSO or DMF) directly through the septum of the sealed vial using a syringe. Validation: Visual confirmation of complete dissolution ensures no dry powder can be accidentally inhaled during subsequent transport.

Workflow N1 1. Fume Hood Verification Face Velocity: 0.4-0.6 m/s N2 2. PPE Verification Double Nitrile & Splash Goggles N1->N2 Airflow Confirmed N3 3. Solid Dispensing Anti-Static Spatula Use N2->N3 PPE Donned N4 4. Solubilization Dissolve in Carrier (e.g., DMSO) N3->N4 Minimize Aerosolization N5 5. Decontamination Solvent Wipe -> Aqueous Wash N4->N5 Reaction Complete N6 6. Waste Segregation Solid vs. Liquid Hazardous Waste N5->N6 Collect Washings

Figure 1: Operational workflow for the safe handling of 5-methyl-furo[3,2-c]pyridin-4(5H)-one.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent the spread of the hazard.

Step-by-Step Decontamination Methodology
  • Isolation: Immediately halt work, alert nearby personnel, and lower the fume hood sash to maximize exhaust velocity over the spill zone.

  • Solid Spill Containment: If the compound is spilled in its dry form, do not sweep it dry , as this will aerosolize the powder (H335). Instead, gently cover the powder with absorbent paper towels lightly dampened with a compatible solvent (e.g., isopropanol or ethanol) to suppress dust.

  • Liquid Spill Containment (Solubilized Compound): If the spill involves the compound dissolved in DMSO/DMF, apply a universal chemical absorbent pad or vermiculite starting from the perimeter of the spill and working inward.

  • Chemical Decontamination: Once the bulk material is collected, wipe the surface with a solvent (isopropanol) to dissolve any residual heterocyclic film, followed by a secondary wipe using a 10% aqueous soap solution to remove solvent residues.

  • Validation: Visually inspect the surface under bright light for any remaining crystalline residue.

Waste Disposal Strategy

Proper disposal prevents downstream environmental contamination and protects waste management personnel[3].

  • Solid Waste: All contaminated weigh boats, spatulas, absorbent pads, and the outer layer of nitrile gloves must be placed in a heavy-duty, sealable polyethylene bag. Label clearly as "Hazardous Solid Waste: Contains Heterocyclic Irritants (5-methyl-furo[3,2-c]pyridin-4(5H)-one)."

  • Liquid Waste Segregation:

    • If the compound was dissolved in DMSO, DMF, or Alcohols , dispose of the liquid in the Non-Halogenated Organic Waste carboy.

    • If the compound was utilized in a reaction involving Dichloromethane (DCM) or Chloroform , the entire mixture must be routed to the Halogenated Organic Waste carboy to prevent explosive cross-reactions in the waste stream.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2 - Dermal Exposure." URL:[Link]

  • Stoffenmanager. "H-phrases (hazard statements)." URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-Furo[3,2-c]pyridin-4(5H)-one
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5-methyl-Furo[3,2-c]pyridin-4(5H)-one
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